NR1H4 activator 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H53NO7S |
|---|---|
Molecular Weight |
619.9 g/mol |
IUPAC Name |
[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22-,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1 |
InChI Key |
JLMRPDFFAJUPGE-YVBUYISXSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NR1H4 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underlying the activation of the Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), commonly known as the Farnesoid X Receptor (FXR). As a key regulator of bile acid, lipid, and glucose homeostasis, NR1H4 has emerged as a critical therapeutic target for a range of metabolic and cholestatic liver diseases. This document details the signaling pathways, experimental validation methodologies, and quantitative data associated with prototypical NR1H4 activators.
Core Mechanism of NR1H4 Activation
NR1H4 is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] The primary endogenous ligands for NR1H4 are bile acids, such as chenodeoxycholic acid (CDCA).[1][3] Activation of NR1H4 by synthetic agonists, such as Obeticholic Acid, Fexaramine, and GW4064, triggers a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression.[4] This regulation occurs through two primary pathways: a direct hepatic pathway and an indirect intestine-liver crosstalk pathway.
Direct Hepatic Signaling Pathway
In hepatocytes, activated NR1H4 directly binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[5] This binding modulates the transcription of genes involved in bile acid synthesis and transport. A key event in this pathway is the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][6] SHP, in turn, represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][6][7]
Furthermore, hepatic NR1H4 activation upregulates the expression of the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), which are crucial for the efflux of bile acids from hepatocytes into the bile canaliculi, thus reducing hepatic bile acid toxicity.[8][9]
Indirect Intestine-Liver Crosstalk Pathway
NR1H4 is also highly expressed in the enterocytes of the intestine.[8] Upon activation by agonists in the gut, intestinal NR1H4 induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[6][7][10] FGF19 is released into the portal circulation and travels to the liver, where it binds to its cognate receptor complex, Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho.[11][12] This binding activates a downstream signaling cascade, primarily involving the Ras-Raf-MAPK pathway, which leads to the potent repression of CYP7A1 gene expression.[13][14] This indirect pathway is a major contributor to the feedback inhibition of bile acid synthesis.
Quantitative Data on NR1H4 Activators
The potency and efficacy of various NR1H4 activators have been characterized using a variety of in vitro assays. The following tables summarize key quantitative data for prominent synthetic agonists.
| Activator | Assay Type | EC50 Value | Reference |
| Fexaramine | Cell-based reporter assay | 25 nM | [4][15] |
| Fexaramine | FRET-based coactivator binding assay (SRC1) | 255 nM | [15] |
| Obeticholic Acid (OCA) | FXR Activation | 99 nM | [9] |
| GW4064 | Cell-based reporter assay | 80 nM | [4] |
| MFA-1 | Coactivator recruitment assay | 16.9 nM | [15] |
Table 1: Potency of various NR1H4 activators.
| Activator | Parameter | Value | Reference |
| Fexaramine | Affinity for FXR | 100-fold greater than natural compounds | [16][17] |
| Obeticholic Acid (OCA) | Potency vs. CDCA | ~20- to 33-fold more potent | [3] |
Table 2: Comparative efficacy and affinity of NR1H4 activators.
Experimental Protocols
The study of NR1H4 activation and its downstream effects relies on a variety of specialized experimental techniques. Detailed methodologies for key assays are provided below.
TR-FRET based FXR Agonist Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding of NR1H4 to a coactivator peptide in the presence of a test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of terbium (Tb)-labeled anti-GST antibody, a GST-tagged NR1H4 ligand-binding domain (LBD), and a biotinylated coactivator peptide (e.g., SRC-1).
-
Prepare a solution of streptavidin-labeled dye acceptor.
-
Serially dilute the test compounds (agonists) in an appropriate buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the NR1H4-LBD/coactivator peptide mixture.
-
Add the diluted test compounds to the wells.
-
Incubate at room temperature for a specified period (e.g., 2 hours) to allow for binding.
-
Add the streptavidin-labeled dye acceptor.
-
Incubate for an additional period to allow for the FRET reaction to occur.
-
-
Data Acquisition:
FXR Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NR1H4 in response to an agonist.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an expression vector for human NR1H4 and a reporter plasmid containing a luciferase gene under the control of an FXRE-containing promoter. A vector for a constitutively expressed reporter (e.g., Renilla luciferase) is also co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of NR1H4.
Protocol:
-
Cell/Tissue Treatment and Cross-linking:
-
Treat cells (e.g., HepG2) or animal models with the NR1H4 agonist or vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to generate DNA fragments of a desired size range (e.g., 200-600 bp).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to NR1H4.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification and Library Preparation:
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA fragments.
-
-
Sequencing and Data Analysis:
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the changes in the expression of NR1H4 target genes following agonist treatment.
Protocol:
-
Cell/Tissue Treatment and RNA Extraction:
-
Treat cells or animal models with the NR1H4 agonist or vehicle control.
-
Isolate total RNA from the samples.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
Real-Time PCR:
-
Perform real-time PCR using primers specific for the target genes (e.g., SHP, BSEP, CYP7A1) and a reference gene (e.g., GAPDH).
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the PCR product in real-time.
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for identifying NR1H4 activators.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fexaramine - Wikipedia [en.wikipedia.org]
- 17. Fexaramine | CAS:574013-66-4 | Potent, selective farnesoid X receptor (FXR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. amsbio.com [amsbio.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. benchchem.com [benchchem.com]
- 25. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. SUMOylation of the Farnesoid X Receptor (FXR) Regulates the Expression of FXR Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Function of NR1H4/FXR: A Technical Guide for Researchers
An In-depth Examination of the Farnesoid X Receptor's Role in Cellular Regulation, with Detailed Experimental Methodologies
Abstract
Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor with a pivotal role in regulating a diverse array of physiological processes.[1][2][3][4] Primarily recognized as a bile acid receptor, FXR's functional repertoire extends to the intricate control of lipid and glucose homeostasis, the modulation of inflammatory responses, and the regulation of cell proliferation and apoptosis.[1][5][6] Dysregulation of FXR signaling has been implicated in a variety of pathologies, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and certain cancers, making it a compelling therapeutic target for drug development professionals.[4] This technical guide provides a comprehensive overview of the function of FXR activators, details key signaling pathways, presents quantitative data from relevant studies, and outlines detailed protocols for essential experimental assays.
Core Function and Mechanism of Action
FXR is predominantly expressed in tissues central to metabolism, such as the liver and intestine.[1][2] Its activation is primarily initiated by the binding of endogenous bile acids, with chenodeoxycholic acid (CDCA) being one of the most potent natural ligands.[2][7] Synthetic agonists, such as GW4064 and obeticholic acid, have also been developed and are instrumental in studying FXR function.[5][8]
Upon ligand binding, FXR undergoes a conformational change, leading to its translocation to the cell nucleus.[2] In the nucleus, it typically forms a heterodimer with the Retinoid X Receptor (RXR).[2][7] This FXR/RXR heterodimer then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of its target genes, thereby modulating their transcription.[9]
Regulation of Bile Acid Homeostasis
A primary function of FXR activation is the maintenance of bile acid homeostasis through a negative feedback loop.[1][10] Activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[11] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[2][10] This mechanism prevents the excessive accumulation of potentially cytotoxic bile acids.[12]
Furthermore, FXR activation promotes the efflux of bile acids from hepatocytes by upregulating the expression of key transporters, including the Bile Salt Export Pump (BSEP or ABCB11) and the Multidrug Resistance-associated Protein 2 (MRP2 or ABCC2).[9] In the intestine, FXR activation stimulates the expression of the Fibroblast Growth Factor 19 (FGF19), which signals to the liver to further suppress CYP7A1 expression.[1][12]
Modulation of Lipid and Glucose Metabolism
FXR plays a significant role in regulating lipid and glucose metabolism.[1][4][5] Its activation can lead to a reduction in serum triglycerides by influencing the expression of genes involved in lipoprotein metabolism.[11] Additionally, FXR activation has been shown to impact hepatic glucose metabolism by modulating gluconeogenesis and glycogen (B147801) synthesis.[9]
Anti-inflammatory and Anti-fibrotic Effects
Emerging evidence highlights the anti-inflammatory and anti-fibrotic properties of FXR activation.[5][6] In the context of liver disease, FXR agonists have been demonstrated to reduce inflammation and fibrosis.[5] The proposed mechanism involves the inhibition of pro-inflammatory signaling pathways, such as NF-κB.[9]
Signaling Pathways
The activation of NR1H4/FXR initiates a cascade of molecular events that regulate gene expression. The canonical signaling pathway involves heterodimerization with RXR and binding to FXREs.
Figure 1: Canonical NR1H4/FXR Signaling Pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of NR1H4/FXR activators.
Table 1: Potency of FXR Agonists in Reporter Gene Assays
| Compound | Cell Line | EC50 | Reference |
|---|---|---|---|
| Fexaramine | - | 25 nM | [13] |
| Fexarine | - | 38 nM | [13] |
| Fexarene | - | 36 nM | [13] |
| GW4064 | - | 80 nM | [13] |
| LT-141A | - | 6 µM |[2] |
Table 2: Regulation of Target Gene Expression by FXR Activation
| Target Gene | Treatment | Cell/Tissue Type | Fold Change | Reference |
|---|---|---|---|---|
| SHP | SR45023A | Rat Aortic Smooth Muscle Cells | Varies | [11] |
| PLTP | SR45023A | Rat Aortic Smooth Muscle Cells | >2-fold | [11] |
| MYC | Chenodeoxycholic Acid (30 µM) | HT29 Colon Cancer Cells | Time-dependent induction | [14] |
| NR1H4 | - | Biliary Atresia vs. Control | 1.257±0.878 vs. 2.352±1.276 (mRNA) | [6] |
| PPARα | - | Biliary Atresia vs. Control | 0.152±0.116 vs. 0.318±0.2 (mRNA) |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NR1H4/FXR function.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR Binding Site Identification
This protocol outlines the steps to identify genome-wide binding sites of FXR in response to an activator.[12]
Figure 2: Experimental Workflow for ChIP-seq.
Methodology:
-
Cell Culture and Treatment: Culture human hepatocytes (e.g., HepG2) to 80-90% confluency. Treat cells with the desired concentration of the NR1H4 activator (e.g., 1-10 µM) for a specified duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-FXR antibody. Use a non-specific IgG as a negative control. Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit.[12]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.[12]
-
Data Analysis: Align sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of FXR enrichment. Perform peak annotation and motif analysis to identify the consensus FXR binding sequence.[9][12]
Reporter Gene Assay for FXR Transactivation
This assay measures the ability of a compound to activate FXR-mediated gene transcription.[2][3]
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with two plasmids:
-
An expression vector encoding the human NR1H4/FXR protein.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXRE.
-
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound or a known FXR agonist (positive control) for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the dose-response curve and calculate the EC50 value.
Coactivator Recruitment Assay (TR-FRET)
This biochemical assay determines the ability of a compound to promote the interaction between FXR and a coactivator peptide.[8][13]
Methodology:
-
Reagents:
-
Europium-labeled GST-FXR Ligand Binding Domain (LBD) fusion protein.
-
Allophycocyanin (APC)-labeled coactivator peptide (e.g., from SRC-1).
-
Test compounds and a known FXR agonist.
-
-
Assay Procedure: In a microplate, combine the europium-labeled FXR-LBD, the APC-labeled coactivator peptide, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature to allow for binding equilibrium to be reached.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. Excitation of the europium donor will lead to emission from the APC acceptor only when the two are in close proximity (i.e., when the coactivator is recruited to the FXR-LBD).
-
Data Analysis: The TR-FRET signal is proportional to the extent of coactivator recruitment. Plot the signal against the compound concentration to determine the EC50.[13]
Conclusion
The activation of NR1H4/FXR represents a critical regulatory node in a multitude of physiological pathways. Its well-established roles in bile acid, lipid, and glucose metabolism, coupled with its emerging functions in inflammation and cell fate decisions, underscore its importance as a therapeutic target. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further elucidate the intricate functions of FXR and to identify and characterize novel modulators of its activity. A thorough understanding of the molecular mechanisms governed by FXR activation will be instrumental in the development of innovative therapies for a range of metabolic and inflammatory diseases.
References
- 1. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The farnesoid X receptor activates transcription independently of RXR at non-canonical response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 8. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4) in Colon Cancer Cell Survival through the Regulation of c-Myc Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Potent NR1H4/FXR Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has made it a promising therapeutic target for a range of conditions, including primary biliary cholangitis (PBC), non-alcoholic steatohepatitis (NASH), and other metabolic disorders. The discovery of potent and selective FXR agonists has been a key objective in medicinal chemistry. This technical guide provides an in-depth overview of the discovery and synthesis of representative FXR activators, with a focus on the clinically approved steroidal agonist, Obeticholic Acid (OCA), and the widely used non-steroidal research tool, GW4064. It details the experimental protocols for key assays, presents quantitative activity data for prominent agonists, and illustrates the underlying biological and chemical processes through detailed diagrams.
Introduction to NR1H4 (FXR) and Its Therapeutic Potential
NR1H4, or FXR, is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR functions as the body's primary bile acid sensor. Natural bile acids, such as chenodeoxycholic acid (CDCA), are the endogenous ligands for FXR.
Upon activation by a ligand, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.
The activation of FXR initiates a complex signaling cascade that governs:
-
Bile Acid Homeostasis : FXR activation inhibits the synthesis of new bile acids from cholesterol by downregulating the expression of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). It also promotes the transport and excretion of bile acids.
-
Lipid Metabolism : FXR plays a crucial role in regulating triglyceride levels by suppressing lipogenesis and promoting the clearance of free fatty acids.
-
Glucose Metabolism : Activation of FXR has been shown to improve insulin (B600854) sensitivity and reduce plasma glucose levels in diabetic models.
-
Inflammation and Fibrosis : FXR exhibits anti-inflammatory and anti-fibrotic properties, making it a target for chronic liver diseases.
Given these multifaceted roles, the development of synthetic FXR agonists with improved potency, selectivity, and pharmacokinetic properties compared to endogenous ligands has been a major focus of drug discovery efforts.
The Discovery of Potent FXR Activators
The journey to discover potent FXR activators has followed several strategic paths, from modifying natural ligands to high-throughput screening of large chemical libraries.
From Natural Ligands to a First-in-Class Drug: The Obeticholic Acid Story
The discovery of Obeticholic Acid (OCA), the first FXR agonist approved for clinical use, is a prime example of lead optimization based on a natural ligand.
-
Starting Point - Chenodeoxycholic Acid (CDCA) : In 1999, the natural primary bile acid CDCA was identified as the most potent endogenous FXR agonist. However, its potency is modest (EC50 ≈ 50 µM) and it has limited selectivity.[1]
-
Hit-to-Lead and SAR Studies : Researchers at the University of Perugia, led by Roberto Pellicciari, began synthesizing derivatives of CDCA to improve its activity. Structure-activity relationship (SAR) studies revealed that modifications at the 6-position of the steroid core could significantly enhance potency.
-
Lead Optimization : The introduction of a small alkyl group at the 6α-position was found to be particularly beneficial. This led to the synthesis of 6α-ethyl-chenodeoxycholic acid, later named Obeticholic Acid (OCA).[1]
-
Candidate Selection : OCA (also known as INT-747) proved to be a highly potent and selective FXR agonist, approximately 100 times more potent than CDCA (EC50 ≈ 99 nM).[2] Its favorable preclinical profile led to its advancement into clinical trials and eventual FDA approval for the treatment of Primary Biliary Cholangitis.[2]
High-Throughput Screening (HTS) and the Discovery of Non-Steroidal Agonists: GW4064
In parallel to the development of steroidal agonists, efforts were made to identify novel, non-steroidal scaffolds through high-throughput screening. This approach led to the discovery of GW4064.
-
Screening Campaign : A high-throughput screen was designed to identify compounds that could induce the recruitment of a coactivator peptide to the FXR ligand-binding domain (LBD). This is often done using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Hit Identification : From a large compound library, a hit with a trisubstituted isoxazole (B147169) scaffold was identified.
-
Lead Optimization : Subsequent medicinal chemistry efforts focused on optimizing this scaffold. This led to the development of GW4064, a potent and selective non-steroidal FXR agonist with an EC50 in the nanomolar range (EC50 ≈ 65 nM).[2][3]
-
Research Tool : While GW4064's poor pharmacokinetic properties limited its clinical development, its high potency and selectivity have made it an invaluable tool for preclinical research to elucidate the physiological functions of FXR.[1]
Discovery Workflow Diagram
Caption: A generalized workflow for the discovery of NR1H4/FXR agonists.
Synthesis of Representative NR1H4 Activators
The chemical synthesis of FXR activators varies significantly depending on the structural scaffold. Below are representative synthetic routes for Obeticholic Acid and GW4064.
Synthesis of Obeticholic Acid (OCA)
OCA is a semi-synthetic derivative of chenodeoxycholic acid (CDCA). A common synthetic approach involves several key transformations of the steroid core.
Synthetic Scheme for Obeticholic Acid
Caption: A simplified synthetic pathway for Obeticholic Acid (OCA) from CDCA.
General Protocol Outline:
-
Protection and Oxidation : The 3α-hydroxyl and 24-carboxylic acid groups of the starting material (often a CDCA derivative) are protected. The 7α-hydroxyl group is then oxidized to a ketone.
-
Aldol Condensation : The resulting 7-keto intermediate undergoes a base-catalyzed aldol condensation with acetaldehyde (B116499) at the C6 position to introduce the ethylidene group.
-
Stereoselective Hydrogenation : The double bond of the 6-ethylidene group is stereoselectively reduced, typically using catalytic hydrogenation (e.g., with Pd/C), to yield the desired 6α-ethyl configuration.
-
Stereoselective Reduction : The 7-keto group is then stereoselectively reduced back to a 7α-hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH4).
-
Deprotection and Purification : Finally, any protecting groups are removed, and the final product, Obeticholic Acid, is purified, often by recrystallization.
Synthesis of GW4064
The synthesis of the non-steroidal agonist GW4064 involves the construction of its characteristic trisubstituted isoxazole core and stilbene-like structure.
Synthetic Scheme for GW4064
Caption: A conceptual synthetic route for the non-steroidal agonist GW4064.
General Protocol Outline:
-
Isoxazole Ring Formation : The core 3-(2,6-dichlorophenyl)-5-isopropylisoxazole moiety is typically constructed first. This can be achieved through the reaction of 2,6-dichlorobenzaldehyde oxime with an appropriate β-ketoester, such as isopropyl acetoacetate, under basic conditions.
-
Stilbene Formation : The stilbene-like backbone is often assembled using a coupling reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to connect the two aromatic rings with a carbon-carbon double bond.
-
Ether Linkage : The isoxazole moiety is connected to the central phenolic ring via an ether linkage, often through a Williamson ether synthesis or a Mitsunobu reaction.
-
Final Assembly and Deprotection : The final steps involve coupling the different fragments and deprotecting the carboxylic acid group to yield the final GW4064 product.
Quantitative Activity Data of NR1H4 Activators
The potency of FXR agonists is typically characterized by their half-maximal effective concentration (EC50) in cell-based reporter gene assays or their binding affinity (Ki or Kd) in biochemical assays. The table below summarizes publicly available data for several key FXR agonists.
| Compound Name | Scaffold Type | Assay Type | EC50 (nM) | Reference(s) |
| Chenodeoxycholic Acid (CDCA) | Steroidal (Bile Acid) | Reporter Gene Assay | ~50,000 | [1] |
| Obeticholic Acid (OCA) | Steroidal (Semi-synthetic) | TR-FRET | 99 | [1][2] |
| GW4064 | Non-Steroidal (Isoxazole) | Reporter Gene Assay | 65 | [2][3] |
| Fexaramine | Non-Steroidal (Biaryl Cinnamate) | Reporter Gene Assay | 25 - 38 | [1][4] |
| WAY-362450 (XL335) | Non-Steroidal | Reporter Gene Assay | 4 | [4] |
| Cilofexor (GS-9674) | Non-Steroidal | Reporter Gene Assay | 43 | [3] |
| Tropifexor (LJN452) | Non-Steroidal | Reporter Gene Assay | 0.2 | [3] |
Note: EC50 values can vary depending on the specific cell line, reporter construct, and assay conditions used.
Detailed Experimental Protocols
The identification and characterization of NR1H4 activators rely on robust and reproducible in vitro assays. Below are detailed protocols for two of the most common primary screening and validation assays.
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate FXR-mediated transcription of a reporter gene (luciferase).
Principle: Cells (e.g., HEK293T or HepG2) are co-transfected with two plasmids: one expressing the human FXR protein (or its ligand-binding domain fused to a GAL4 DNA-binding domain) and a second "reporter" plasmid containing a luciferase gene downstream of FXREs (or GAL4 upstream activating sequences). If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of FXR activation.
Protocol:
-
Cell Culture and Plating : Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well or 384-well white, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate for 18-24 hours.
-
Transfection : Prepare a transfection mix containing the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). Add the mix to the cells and incubate for 4-6 hours.
-
Compound Treatment : Prepare serial dilutions of test compounds in serum-free medium. Remove the transfection medium from the cells and add the compound dilutions. Include a positive control (e.g., CDCA or GW4064) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Detection : Remove the medium and add a passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking. Add the luciferase assay substrate to the wells.
-
Data Acquisition : Immediately measure the luminescence signal using a microplate luminometer.
-
Data Analysis : Normalize the raw luminescence units (RLU) to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the normalized RLU against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide.
Principle: The FXR-LBD is tagged (e.g., with GST or His6) and associated with a long-lifetime fluorescent donor (e.g., a Terbium cryptate-labeled anti-tag antibody). A synthetic peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1) is labeled with a fluorescent acceptor (e.g., d2 or fluorescein). In the presence of an agonist, the coactivator peptide is recruited to the FXR-LBD. This brings the donor and acceptor fluorophores into close proximity, allowing for fluorescence resonance energy transfer. The resulting acceptor emission signal is measured after a time delay to reduce background fluorescence.
Protocol:
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, pH 7.4). Dilute the Tb-labeled anti-GST antibody, GST-FXR-LBD protein, and d2-labeled SRC-1 peptide to their final concentrations in the assay buffer.
-
Compound Plating : In a low-volume 384-well plate, dispense serial dilutions of test compounds. Include positive (e.g., GW4064) and negative (vehicle) controls.
-
Reagent Addition : Add the GST-FXR-LBD protein to all wells. Subsequently, add a pre-mixed solution of the Tb-anti-GST antibody and the d2-SRC-1 peptide.
-
Incubation : Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition : Read the plate on a TR-FRET-compatible microplate reader. Excite the Terbium donor (e.g., at 337 nm) and measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).
-
Data Analysis : Calculate the ratio of the acceptor emission to the donor emission (665 nm / 620 nm) and multiply by 10,000. Plot the TR-FRET ratio against the compound concentration and fit the data to determine the EC50 value. The robustness of the assay can be assessed by calculating the Z'-factor.
NR1H4/FXR Signaling Pathway
The activation of FXR by an agonist triggers a cascade of gene regulation that ultimately leads to its diverse physiological effects.
Caption: Overview of the NR1H4/FXR signaling pathway upon agonist activation.
Conclusion
The discovery and development of NR1H4/FXR activators represent a significant advancement in the potential treatment of chronic liver and metabolic diseases. The journey from understanding the role of the natural ligand CDCA to the rational design of the potent semi-synthetic agonist Obeticholic Acid, and the parallel discovery of non-steroidal agonists like GW4064 through high-throughput screening, highlights the power of modern drug discovery strategies. The continued exploration of FXR biology, aided by the robust chemical tools and assays detailed in this guide, promises to yield next-generation activators with improved efficacy and safety profiles, offering new hope for patients with these challenging conditions.
References
Farnesoid X Receptor (FXR) Agonist 1: A Technical Guide to Cellular Targets and Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that serves as a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Its activation by natural ligands (bile acids) or synthetic agonists triggers a complex network of signaling pathways, primarily in the liver and intestine, making it a prominent therapeutic target for metabolic and cholestatic diseases.[3][4] This document provides an in-depth technical overview of the cellular targets and mechanisms of action of a representative Farnesoid X Receptor agonist, hereafter referred to as "FXR Agonist 1." It details the signaling cascades, downstream gene regulation, and includes experimental protocols and quantitative data to support further research and development in this field.
Core Mechanism of Action
FXR is activated by endogenous bile acids, such as chenodeoxycholic acid (CDCA).[5] Synthetic agonists are designed to be more potent and selective. Upon entering the cell, FXR Agonist 1 binds to the ligand-binding domain of FXR. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[6] The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[7] This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs), which are typically inverted repeats separated by one nucleotide (IR-1).[8] This binding modulates the transcription of a wide array of target genes, leading to coordinated physiological responses.[7]
Cellular Targets and Physiological Effects
FXR's regulatory actions are highly tissue-specific, with the most profound effects observed in the liver and intestine.[8]
Hepatic Cellular Targets
In the liver, FXR activation orchestrates the homeostasis of bile acids, lipids, and glucose.
-
Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by repressing the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1).[9][10] This repression is primarily indirect, mediated by the induction of the Small Heterodimer Partner (SHP, also known as NR0B2), which in turn inhibits the activity of other transcription factors required for CYP7A1 expression.[9][11] Simultaneously, FXR promotes bile acid transport and excretion by upregulating key transporters like the Bile Salt Export Pump (BSEP or ABCB11) and Multidrug Resistance-Associated Protein 2 (MRP2).[12]
-
Lipid Metabolism: FXR activation lowers triglyceride levels by repressing the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key regulator of lipogenesis, and by promoting fatty acid oxidation.[4][9]
-
Glucose Metabolism: FXR plays a role in maintaining glucose homeostasis by repressing key gluconeogenic enzymes.[4]
Intestinal Cellular Targets
In the intestine, FXR regulates bile acid absorption and signaling to the liver.
-
Bile Acid Absorption: FXR activation induces the expression of the Ileal Bile Acid-Binding Protein (IBABP or FABP6), which facilitates the transport of bile acids across enterocytes.[13] It also regulates the expression of transporters like the Organic Solute Transporter alpha and beta (OSTα/β), which are crucial for basolateral efflux of bile acids into the portal circulation.[8][14]
-
Endocrine Signaling: A critical function of intestinal FXR is the induction of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice).[14][15] FGF19 is secreted from enterocytes, travels to the liver, and binds to its receptor (FGFR4/β-Klotho) on hepatocytes.[14] This signaling event potently represses CYP7A1 expression, providing a key feedback mechanism from the gut to the liver to control bile acid synthesis.[14][16]
Quantitative Data on FXR Agonist 1 Activity
The efficacy of an FXR agonist is determined by its potency in activating the receptor and its effect on downstream target gene expression. The data presented are representative values for potent, selective synthetic FXR agonists like GW4064 or Obeticholic Acid (OCA).
Table 1: Potency of Representative Synthetic FXR Agonists
| Agonist | Type | EC₅₀ (nM) | Target | Reference |
|---|---|---|---|---|
| GW4064 | Non-steroidal | 0.2 - 30 | Human FXR | [3][17] |
| Obeticholic Acid (OCA) | Steroidal | 99 | Human FXR | [3] |
| Tropifexor (LJN452) | Non-steroidal | 0.2 | Human FXR | [7] |
| WAY-362450 | Non-steroidal | 30 | Human FXR |[3] |
Table 2: Representative Regulation of Key Hepatic Target Genes by FXR Agonist 1 (Data derived from in vivo mouse models or primary human hepatocyte studies)
| Gene Symbol | Gene Name | Function | Regulation | Fold Change (Approx.) | Reference |
|---|---|---|---|---|---|
| NR0B2 (SHP) | Small Heterodimer Partner | Transcriptional Repressor | Upregulated | +5 to +15 | [11][18] |
| ABCB11 (BSEP) | Bile Salt Export Pump | Bile Acid Efflux | Upregulated | +3 to +8 | [12][14] |
| CYP7A1 | Cholesterol 7α-hydroxylase | Bile Acid Synthesis | Downregulated | -5 to -10 | [9][12] |
| SREBF1 (SREBP-1c) | Sterol Regulatory Element-Binding Protein 1c | Lipogenesis | Downregulated | -2 to -4 |[9] |
Table 3: Representative Regulation of Key Intestinal Target Genes by FXR Agonist 1 (Data derived from in vivo mouse models or intestinal cell lines)
| Gene Symbol | Gene Name | Function | Regulation | Fold Change (Approx.) | Reference |
|---|---|---|---|---|---|
| FGF19 (Human) | Fibroblast Growth Factor 19 | Endocrine Signaling | Upregulated | +10 to +50 | [13][14] |
| FABP6 (IBABP) | Ileal Bile Acid-Binding Protein | Intracellular BA Transport | Upregulated | +4 to +10 | [13][19] |
| SLC51A (OSTα) | Organic Solute Transporter α | Basolateral BA Efflux | Upregulated | +3 to +7 | [8][14] |
| SLC51B (OSTβ) | Organic Solute Transporter β | Basolateral BA Efflux | Upregulated | +3 to +7 |[8][14] |
Table 4: Representative FXR ChIP-seq Peak Distribution in Liver (Illustrative data based on published studies with FXR agonists)[18][20][21]
| Genomic Region | Number of FXR Binding Sites | Percentage of Total |
|---|---|---|
| Intergenic | ~7,000 | 44% |
| Intronic | ~5,100 | 32% |
| Promoter (≤2 kb from TSS) | ~1,600 | 10% |
| Downstream (≤2 kb) | ~1,000 | 6% |
| Exon / UTR | ~1,500 | 8% |
| Total | ~16,200 | 100% |
Experimental Protocols
Luciferase Reporter Gene Assay for FXR Activation
This cell-based assay is a cornerstone for quantifying the ability of a compound to activate FXR.[22][23] It typically uses a chimeric receptor system to minimize off-target effects.[24]
Methodology:
-
Cell Culture: Seed human embryonic kidney (HEK293T) cells into a 96-well plate at a density of ~2.5 x 10⁴ cells/well and incubate for 20-24 hours.[24]
-
Transfection: Prepare a plasmid mixture containing:
-
An expression vector for a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the human FXR ligand-binding domain (LBD).
-
A reporter plasmid containing multiple copies of the Gal4 Upstream Activator Sequence (UAS) driving the expression of Firefly luciferase.[25][26]
-
A control plasmid with a constitutive promoter (e.g., SV40) driving Renilla luciferase expression to normalize for transfection efficiency and cell viability.[24]
-
Transfect the cells with this mixture using a suitable transfection reagent and incubate for 4-6 hours.
-
-
Compound Treatment: Replace the transfection medium with fresh medium containing various concentrations of "FXR Agonist 1" or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 16-24 hours to allow for reporter gene expression.[24]
-
Luminescence Measurement: Use a dual-luciferase assay system. First, lyse the cells and measure the Firefly luciferase activity. Then, add a second reagent to quench the Firefly signal and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the agonist concentration to determine the EC₅₀ value.[27]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of a transcription factor like FXR.[20]
Methodology:
-
Cell Treatment: Culture human hepatocytes (e.g., HepG2 or primary cells) and treat with "FXR Agonist 1" (e.g., 1-10 µM) or a vehicle control for a specified duration (e.g., 1-4 hours).[20]
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Extract the chromatin and shear it into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to FXR. A parallel IP with a non-specific IgG antibody should be performed as a negative control.[20]
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the bound complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS) to identify regions of significant enrichment (FXR binding sites) compared to the input or IgG control.[21] Perform downstream analysis, including motif discovery (to find FXREs) and pathway analysis of nearby genes.[28]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Role of Farnesoid X Receptor in the Determination of Liver Transcriptome during Postnatal Maturation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 6. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 10. How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 11. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 13. Farnesoid-X receptor as a therapeutic target for inflammatory bowel disease and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. eubopen.org [eubopen.org]
- 25. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A Comprehensive FXR Signaling Atlas Derived from Pooled ChIP-seq Data - PubMed [pubmed.ncbi.nlm.nih.gov]
The NR1H4 (FXR) Activator 1 Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Farnesoid X Receptor's Role in Metabolic and Inflammatory Regulation
The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor that functions as a master regulator of bile acid, lipid, and glucose homeostasis. As a bile acid sensor, FXR plays a critical role in the enterohepatic circulation, protecting hepatocytes from the cytotoxic effects of bile acid accumulation. Its multifaceted regulatory functions have positioned FXR as a promising therapeutic target for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes. This technical guide provides a comprehensive overview of the NR1H4 activator 1 signaling pathway, detailing its mechanism of action, downstream effects, and the experimental protocols used for its investigation.
Mechanism of NR1H4 (FXR) Activation and Signal Transduction
FXR is predominantly expressed in tissues central to nutrient metabolism, including the liver, intestine, kidneys, and adrenal glands. Its endogenous ligands are bile acids, with chenodeoxycholic acid (CDCA) being the most potent natural activator. Upon ligand binding, FXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.
One of the primary and most well-characterized downstream events of FXR activation is the induction of the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a transcriptional repressor of several key genes involved in bile acid synthesis, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This negative feedback loop is a cornerstone of bile acid homeostasis.
Another critical signaling axis involves the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine (FGF15 in rodents). Intestinal FXR activation leads to the secretion of FGF19, which travels to the liver via the portal circulation. In the liver, FGF19 binds to its receptor, FGFR4, and its coreceptor, β-Klotho, initiating a signaling cascade that potently represses CYP7A1 expression, further contributing to the feedback inhibition of bile acid synthesis.
Figure 1: Core NR1H4 (FXR) signaling cascade.
Quantitative Data on NR1H4 (FXR) Activators
The potency and efficacy of FXR activators are critical parameters in drug development. These are typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The following tables summarize key quantitative data for prominent FXR activators.
Table 1: In Vitro Potency of Selected NR1H4 (FXR) Activators
| Compound | Type | Target | EC50 (nM) | Reference |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | Human FXR | ~25,000 | |
| Obeticholic Acid (OCA) | Semisynthetic Bile Acid Analog | Human FXR | 99 | |
| GW4064 | Non-steroidal Agonist | Human FXR | 65 | |
| Cilofexor (GS-9674) | Non-steroidal Agonist | Human FXR | 43 | |
| Tropifexor (LJN452) | Non-steroidal Agonist | Human FXR | 0.2 | |
| EDP-305 | Non-steroidal Agonist | Human FXR | 8 |
Table 2: Clinical Trial Efficacy Data for Obeticholic Acid (OCA) in NASH
| Study (Phase) | Treatment Group | Primary Endpoint | Result | p-value | Reference |
| REGENERATE (Phase 3) | OCA 25 mg/day | ≥1-stage fibrosis improvement with no worsening of NASH at 18 months | 22.4% of patients | <0.0001 vs. placebo | |
| REGENERATE (Phase 3) | Placebo | ≥1-stage fibrosis improvement with no worsening of NASH at 18 months | 9.6% of patients | N/A | |
| FLINT (Phase 2b) | OCA 25 mg/day | ≥2-point decrease in NAFLD Activity Score (NAS) with no worsening of fibrosis at 72 weeks | 45% of patients | <0.001 vs. placebo | |
| FLINT (Phase 2b) | Placebo | ≥2-point decrease in NAFLD Activity Score (NAS) with no worsening of fibrosis at 72 weeks | 21% of patients | N/A |
Metabolic Regulation by NR1H4 (FXR) Activation
FXR activation exerts profound effects on multiple metabolic pathways, contributing to its therapeutic potential.
Bile Acid Homeostasis
As the primary bile acid sensor, FXR orchestrates a tight feedback regulation of bile acid levels.
-
Inhibition of Synthesis: FXR activation transcriptionally represses CYP7A1, the rate-limiting enzyme in the classical pathway of bile acid synthesis. This occurs through two main mechanisms: the induction of SHP in the liver and the induction of FGF19 in the intestine.
-
Promotion of Efflux: FXR induces the expression of the Bile Salt Export Pump (BSEP, ABCB11), a canalicular transporter responsible for secreting bile acids from hepatocytes into the bile. It also upregulates the expression of the Organic Solute Transporter alpha and beta (OSTα/OSTβ), which are basolateral transporters that facilitate the efflux of bile acids from enterocytes and hepatocytes into the portal and sinusoidal blood, respectively.
-
Inhibition of Uptake: FXR activation leads to the repression of the Na+-taurocholate cotransporting polypeptide (NTCP, SLC10A1), the primary transporter responsible for the uptake of conjugated bile acids from the blood into hepatocytes.
Figure 2: FXR's role in bile acid homeostasis.
Lipid Metabolism
FXR activation has a generally favorable impact on lipid metabolism, primarily by reducing triglyceride levels.
-
Inhibition of Lipogenesis: FXR activation represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. This repression is mediated, in part, by SHP.
-
Promotion of Fatty Acid Oxidation: FXR induces the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the expression of genes involved in fatty acid β-oxidation.
-
Modulation of Lipoprotein Metabolism: FXR activation leads to decreased production of Very-Low-Density Lipoprotein (VLDL) and increased clearance of triglycerides from the circulation.
Figure 3: FXR's influence on lipid metabolism.
Glucose Metabolism
FXR plays a complex role in glucose homeostasis, with effects on both glucose production and insulin (B600854) sensitivity.
-
Regulation of Gluconeogenesis: FXR activation has been shown to repress the expression of key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), thereby reducing hepatic glucose production. This effect is also partially mediated by SHP.
-
Modulation of Glycolysis and Glycogen (B147801) Synthesis: FXR can inhibit glycolysis and promote glycogen synthesis, contributing to the maintenance of glucose homeostasis.
-
Improvement of Insulin Sensitivity: Several studies have demonstrated that FXR activation can improve insulin sensitivity in both preclinical models and in patients with type 2 diabetes.
Figure 4: FXR's impact on glucose metabolism.
Role in Inflammation and Fibrosis
Beyond its metabolic functions, FXR has emerged as a key regulator of inflammatory and fibrotic processes, particularly in the liver and intestine.
-
Anti-inflammatory Effects: FXR activation has been shown to antagonize the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This transrepression of NF-κB signaling leads to a reduction in the expression of pro-inflammatory cytokines.
-
Anti-fibrotic Effects: In the context of liver fibrosis, FXR activation in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, can inhibit their activation and proliferation. This anti-fibrotic effect is partly mediated by the induction of SHP.
Experimental Protocols for Studying the NR1H4 (FXR) Pathway
Investigating the FXR signaling pathway requires a combination of molecular and cellular biology techniques. The following are detailed protocols for three key experimental approaches.
Luciferase Reporter Gene Assay for FXR Activation
This assay is used to quantify the ability of a compound to activate FXR-mediated transcription.
Workflow:
Figure 5: Luciferase reporter assay workflow.
Detailed Methodology:
-
Cell Culture: Seed human hepatoma cells (e.g., HepG2) in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection:
-
Prepare a transfection mix containing a plasmid encoding human FXR, a luciferase reporter plasmid containing multiple copies of an FXRE upstream of the luciferase gene, and a transfection reagent (e.g., Lipofectamine).
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
-
Compound Treatment:
-
Remove the transfection mix and replace it with fresh media containing the test compounds (NR1H4 activators) at various concentrations.
-
Include a positive control (e.g., GW4064) and a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression and luciferase protein accumulation.
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Add luciferase assay substrate to the lysate.
-
Measure the firefly luciferase activity using a luminometer. If a Renilla luciferase control was used, measure its activity as well.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and calculate the fold induction relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) for Identifying FXR Binding Sites
ChIP is used to identify the specific DNA regions to which FXR binds in a cellular context.
Workflow:
Figure 6: Chromatin immunoprecipitation workflow.
Detailed Methodology:
-
Cell Treatment and Crosslinking:
-
Treat cultured cells (e.g., HepG2) with an FXR agonist or vehicle control.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin with an antibody specific to FXR overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads several times with different buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
DNA Analysis:
-
qPCR: Quantify the enrichment of specific DNA sequences (e.g., the promoter of a known FXR target gene like SHP) in the immunoprecipitated DNA relative to the input DNA and the IgG control.
-
ChIP-seq: Prepare a DNA library from the immunoprecipitated DNA and subject it to high-throughput sequencing to identify all FXR binding sites across the genome.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the change in the mRNA levels of FXR target genes following treatment with an activator.
Workflow:
Figure 7: Quantitative PCR workflow.
Detailed Methodology:
-
Cell Treatment and RNA Isolation:
-
Treat cultured cells with the FXR activator at the desired concentration and for the desired time.
-
Isolate total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (e.g., SHP, BSEP, CYP7A1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Calculate the change in expression of the target gene relative to the reference gene and normalized to the vehicle control using the ΔΔCt method.
-
Conclusion
The NR1H4 (FXR) signaling pathway is a complex and pleiotropic system that plays a central role in coordinating metabolic and inflammatory responses. Its ability to regulate bile acid, lipid, and glucose homeostasis, coupled with its anti-inflammatory and anti-fibrotic properties, makes it an exceptionally attractive target for the development of novel therapeutics for a wide range of diseases. A thorough understanding of the molecular mechanisms of FXR activation and its downstream signaling cascades, facilitated by the robust experimental protocols detailed in this guide, is essential for the successful translation of FXR-targeted therapies into clinical practice. The continued exploration of this pathway holds significant promise for addressing unmet medical needs in metabolic and liver diseases.
The Biological Role of NR1H4 (Farnesoid X Receptor) Activation: A Technical Guide
Executive Summary: The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor that serves as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in the liver, intestine, kidneys, and adrenal glands, NR1H4 is activated by endogenous bile acids, which are the end products of cholesterol metabolism.[1][4][5] Upon activation, NR1H4 orchestrates a complex transcriptional network that controls the synthesis, transport, and enterohepatic circulation of bile acids.[1][6][7][8] Beyond its central role in bile acid metabolism, NR1H4 activation influences triglyceride and lipoprotein levels, modulates glucose metabolism and insulin (B600854) sensitivity, and exerts potent anti-inflammatory effects.[4][9][10][11][12] Dysregulation of NR1H4 signaling is implicated in a range of metabolic and inflammatory diseases, including non-alcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and metabolic syndrome.[13][14][15][16] Consequently, NR1H4 has emerged as a major therapeutic target, with several agonists in clinical development for these conditions.[17][18][19][20] This guide provides an in-depth overview of the molecular mechanisms, biological functions, and therapeutic relevance of NR1H4 activation for researchers and drug development professionals.
Introduction to NR1H4 (FXR)
NR1H4 is a member of the nuclear receptor superfamily, a class of proteins that directly regulate gene expression in response to small lipophilic molecules.[2] It was first identified in 1995 and was later found to be activated by farnesol (B120207) metabolites.[1][21] However, the primary endogenous ligands for NR1H4 were discovered in 1999 to be bile acids, with chenodeoxycholic acid (CDCA) being the most potent.[2] This discovery established NR1H4 as a critical sensor for bile acid levels, linking cholesterol metabolism directly to the regulation of gene expression.[1][6]
NR1H4 functions by forming a heterodimer with the Retinoid X Receptor (RXR).[2][15] This NR1H4/RXR complex binds to specific DNA sequences known as FXR Response Elements (FXREs), typically inverted repeats (IR-1), located in the regulatory regions of target genes, thereby activating or repressing their transcription.[15][22] Its expression is most abundant in tissues central to enterohepatic circulation, underscoring its pivotal role in metabolic regulation.[3][4]
Mechanism of NR1H4 Activation and Signaling
The activation of NR1H4 is a multi-step process initiated by ligand binding, which induces a conformational change in the receptor, leading to the recruitment of transcriptional co-regulators and modulation of target gene expression.
-
Ligand Binding : Endogenous bile acids (e.g., CDCA, cholic acid) or synthetic agonists bind to the Ligand Binding Domain (LBD) of NR1H4.[2]
-
Conformational Change : Ligand binding induces a conformational shift, causing the release of co-repressor proteins and the recruitment of co-activator complexes.[2]
-
Heterodimerization : Ligand-bound NR1H4 forms a heterodimer with RXR.[15]
-
DNA Binding : The NR1H4/RXR heterodimer translocates to the nucleus and binds to FXREs on the DNA of target genes.[22]
-
Transcriptional Regulation : The recruited co-activator complex, which often includes histone acetyltransferases, modifies chromatin structure and initiates the transcription of target genes. Conversely, NR1H4 can also repress gene expression, often through indirect mechanisms.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 4. Role of farnesoid X receptor in inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 9. Farnesoid X receptor is essential for normal glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Role of farnesoid X receptor in inflammation and resolution | Semantic Scholar [semanticscholar.org]
- 13. FXR: a promising target for the metabolic syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of bile acids and their receptor FXR in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. surf.rutgers.edu [surf.rutgers.edu]
- 18. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 21. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 22. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
The Structure-Activity Relationship of NR1H4 Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for activators of the Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the Farnesoid X Receptor (FXR). As a key regulator of bile acid, lipid, and glucose homeostasis, NR1H4 has emerged as a promising therapeutic target for a variety of metabolic and inflammatory diseases.[1][2] This document summarizes quantitative data, details key experimental methodologies, and visualizes critical pathways to facilitate further research and drug development in this area.
Core Concepts in NR1H4 Activation
NR1H4 is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[3] Upon binding to its natural ligands, primarily bile acids such as chenodeoxycholic acid (CDCA), NR1H4 undergoes a conformational change that facilitates the recruitment of coactivators and subsequent regulation of target gene expression.[4] Synthetic NR1H4 activators are broadly classified into two main categories: steroidal (bile acid-based) and non-steroidal. The development of these activators aims to improve potency, selectivity, and pharmacokinetic properties compared to endogenous ligands.
Structure-Activity Relationship of Steroidal NR1H4 Activators
The primary endogenous agonist for NR1H4 is chenodeoxycholic acid (CDCA).[1][5] Extensive SAR studies on bile acid analogs have elucidated key structural features that govern their potency and efficacy.
A pivotal modification to the CDCA scaffold is the introduction of a 6α-alkyl group. Notably, the 6α-ethyl derivative, Obeticholic Acid (OCA), is a potent and selective NR1H4 agonist, approximately 100-fold more potent than CDCA.[2][5] Further key SAR insights for CDCA derivatives include:
-
The 7α-hydroxyl group is critical for binding affinity to NR1H4.[1][5]
-
The 3α-hydroxyl group is not essential for NR1H4 activation.[1][5]
-
The side chain is amenable to significant structural modifications, allowing for the modulation of pharmacokinetic properties.[1][5]
| Compound Name | Modification from CDCA | Assay Type | EC50 (nM) | Reference |
| Chenodeoxycholic Acid (CDCA) | - | FRET | ~10,000 | [5] |
| Obeticholic Acid (OCA, INT-747) | 6α-ethyl | FRET | 99 | [5] |
| INT-767 | 6α-ethyl, 23-sulfate | AlphaScreen | 7 ± 1.5 | [5] |
| TC-100 | 6α-ethyl, 11β-hydroxyl | Reporter Assay | 140 | [6] |
| MFA-1 | Modified steroid ring | HTRF | 16.9 | [1] |
Structure-Activity Relationship of Non-Steroidal NR1H4 Activators
Non-steroidal activators offer the potential for improved physicochemical properties and patentability. Fexaramine (B1672613) was one of the first potent, non-steroidal NR1H4 agonists discovered.[1][5] A key characteristic of fexaramine is its intestinal-restricted activity, which can be advantageous in minimizing systemic side effects.[1][7]
SAR studies on fexaramine and its derivatives have focused on optimizing its pharmacological profile. The general structure of fexaramine consists of a central scaffold with multiple regions amenable to modification.
| Compound Name | Key Structural Features | Assay Type | EC50 (nM) | Reference |
| Fexaramine | Benzopyran core | Cell-based reporter | 25 | [1][5] |
| Fexaramine | FRET (SRC1 binding) | 255 | [1][5] | |
| GW4064 | Stilbene derivative | Cell-based reporter | ~30 | [5] |
Experimental Protocols
NR1H4 Reporter Gene Assay
This assay measures the ability of a compound to activate NR1H4-mediated gene transcription.
Principle: HEK293T cells are co-transfected with an expression vector for human NR1H4 and a reporter plasmid containing a luciferase gene under the control of an NR1H4 response element (e.g., from the bile salt export pump, BSEP, promoter). Activation of NR1H4 by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with the NR1H4 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing the test compounds at various concentrations. Include a positive control (e.g., CDCA or GW4064) and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Incubate the cells with the compounds for 24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
If co-transfected with β-galactosidase, measure its activity to normalize the luciferase readings.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Workflow for a typical NR1H4 reporter gene assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ligand-dependent interaction between NR1H4 and a coactivator peptide.
Principle: The NR1H4 ligand-binding domain (LBD), tagged with an antibody donor fluorophore (e.g., Terbium), is incubated with a fluorescently labeled coactivator peptide (e.g., SRC1) acceptor fluorophore. In the presence of an agonist, the coactivator peptide is recruited to the NR1H4-LBD, bringing the donor and acceptor fluorophores into close proximity and allowing for FRET to occur. The FRET signal is measured using a time-resolved fluorescence reader.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a solution of GST-tagged NR1H4-LBD.
-
Prepare a solution of a biotinylated coactivator peptide (e.g., from SRC1).
-
Prepare solutions of a Terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., d2).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the GST-NR1H4-LBD and the Terbium-labeled anti-GST antibody.
-
Add the biotinylated coactivator peptide and the streptavidin-d2.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for binding equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the FRET ratio against the compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
AlphaScreen Coactivator Recruitment Assay
This assay is another proximity-based method to measure the interaction between NR1H4 and a coactivator.
Principle: The assay utilizes two types of beads: Donor beads that generate singlet oxygen upon illumination at 680 nm, and Acceptor beads that emit light upon receiving the singlet oxygen. One interacting partner (e.g., GST-NR1H4-LBD) is captured on the Donor beads, and the other (e.g., biotinylated coactivator peptide) is captured on the Acceptor beads. Ligand-induced interaction brings the beads into close proximity, resulting in a luminescent signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare solutions of GST-tagged NR1H4-LBD and a biotinylated coactivator peptide.
-
Prepare suspensions of Glutathione Donor beads and Streptavidin Acceptor beads.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the GST-NR1H4-LBD and the biotinylated coactivator peptide.
-
Add the Glutathione Donor beads and incubate.
-
Add the Streptavidin Acceptor beads and incubate in the dark.
-
-
Signal Detection:
-
Measure the luminescent signal using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the compound concentration.
-
Calculate the EC50 value from the resulting dose-response curve.
-
NR1H4 Signaling Pathway
Upon activation by a ligand, NR1H4 forms a heterodimer with RXR and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in various metabolic processes.
NR1H4 (FXR) signaling cascade upon ligand activation.
Conclusion
The development of potent and selective NR1H4 activators is a highly active area of research. Understanding the detailed structure-activity relationships for both steroidal and non-steroidal scaffolds is crucial for the design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of NR1H4-targeted drug discovery.
References
- 1. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of a Novel NR1H4 Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a novel, potent, and selective small molecule activator of the Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the Farnesoid X Receptor (FXR). This document outlines the core methodologies, data interpretation, and signaling pathways involved in the preclinical assessment of such a compound, herein referred to as "NR1H4 Activator 1."
Introduction to NR1H4 (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1] It plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR) to modulate the expression of target genes.[1][3] Dysregulation of FXR signaling has been implicated in various diseases, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and certain cancers, making it a promising therapeutic target.[1][2]
NR1H4/FXR Signaling Pathway
Upon binding to its ligand, such as a bile acid or a synthetic agonist like this compound, FXR undergoes a conformational change. This change promotes the recruitment of coactivator proteins and the dissociation of corepressors, leading to the transcriptional regulation of target genes.
References
A Technical Guide to NR1H4 (Farnesoid X Receptor) Activators and Their Role in Bile Acid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the Farnesoid X Receptor (FXR), the protein product of the NR1H4 gene, and its critical role in maintaining bile acid homeostasis. We will explore the molecular mechanisms of FXR activation, present quantitative data for representative activators, detail key experimental protocols for their characterization, and illustrate the core signaling pathways involved.
Introduction: FXR as a Master Regulator of Bile Acid Metabolism
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, highly expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] It functions as a primary cellular sensor for bile acids, the endogenous ligands for FXR.[1][2] The most potent endogenous activator is chenodeoxycholic acid (CDCA).[3] By binding to and activating FXR, bile acids initiate a negative feedback loop that suppresses their own synthesis and transport, thus preventing their accumulation to cytotoxic levels.
This regulation of bile acid homeostasis is intrinsically linked to the metabolism of lipids, glucose, and energy.[4][5][6] Dysregulation of FXR signaling is implicated in various metabolic and cholestatic liver diseases, including Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH). Consequently, synthetic FXR agonists, such as the first-in-class approved drug Obeticholic Acid (OCA), have emerged as significant therapeutic agents.[7][8]
Mechanism of Action: The Enterohepatic FXR Signaling Network
FXR activation maintains bile acid homeostasis through a sophisticated signaling network between the liver and the intestine. This regulation is primarily achieved by controlling the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4] FXR activation represses CYP7A1 through two principal, interconnected pathways: a direct hepatic pathway and an indirect intestinal endocrine pathway.
-
Hepatic Pathway: In hepatocytes, bile acids activate FXR, which forms a heterodimer with the Retinoid X Receptor (RXR).[9] This complex binds to FXR response elements (FXREs) in the promoter of the Small Heterodimer Partner (SHP) gene, inducing its expression. SHP, an atypical nuclear receptor, then acts as a transcriptional repressor, inhibiting the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for CYP7A1 transcription.[1][4][6]
-
Intestinal Pathway: In the enterocytes of the ileum, FXR activation potently induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[1][4][10] FGF19 enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho.[4][11] This binding triggers a downstream signaling cascade, primarily involving the ERK1/2 pathway, which leads to potent repression of CYP7A1 gene expression.[11][12][13][14] This intestinal pathway is considered the major physiological mechanism for the feedback regulation of bile acid synthesis.[6]
Beyond synthesis, FXR also governs bile acid transport. It induces the expression of the Bile Salt Export Pump (BSEP) to facilitate bile acid efflux from hepatocytes into bile, while suppressing the Na+-taurocholate cotransporting polypeptide (NTCP), which mediates bile acid uptake from the blood into the liver.[3][5]
Quantitative Data: Potency and Efficacy of Representative FXR Activators
The development of synthetic FXR agonists has been crucial for both research and therapeutic applications. Obeticholic Acid (OCA) is a semi-synthetic bile acid analogue and the first FXR agonist approved for clinical use, while GW4064 is a potent, non-steroidal agonist widely used as a research tool.[8][15]
Table 1: In Vitro Potency of Representative FXR Agonists This table summarizes the half-maximal effective concentration (EC₅₀) values, indicating the potency of each compound in activating FXR in cell-based reporter gene assays. Lower values denote higher potency.
| Compound | Description | Assay Type | EC₅₀ (nM) | Reference |
| Chenodeoxycholic Acid (CDCA) | Endogenous Ligand | Coactivator Recruitment | ~8,300 | [16] |
| Obeticholic Acid (OCA) | Semi-synthetic BA Analogue | Full-length FXR Reporter (HEK293) | 130 | [17] |
| GW4064 | Non-steroidal Agonist | Coactivator Recruitment | ~30 | [16] |
| EDP-305 | Non-BA Steroidal Agonist | Full-length FXR Reporter (HEK293) | 8 | [17] |
Table 2: Clinical and Preclinical Efficacy of FXR Activators This table highlights key efficacy outcomes from clinical trials and preclinical studies, demonstrating the functional consequences of FXR activation.
| Compound | Indication/Model | Key Endpoint | Result | Reference |
| Obeticholic Acid (OCA) | Primary Biliary Cholangitis (Phase 2, Monotherapy) | % Change in Alkaline Phosphatase (ALP) at 3 months | -53.9% (10 mg dose) vs. -0.8% (Placebo) | [18] |
| Obeticholic Acid (OCA) | Primary Biliary Cholangitis (Phase 3, POISE trial) | Composite Endpoint¹ at 12 months | 47% (10 mg arm) vs. 10% (Placebo) | [19] |
| GW4064 | Diet-Induced Obese Mice | Plasma Triglycerides | Significant reduction vs. vehicle-treated mice | [8][20] |
| GW4064 | Diet-Induced Obese Mice | Plasma Glucose | Significant reduction vs. vehicle-treated mice | [8] |
| ¹Composite endpoint: ALP < 1.67 x ULN, ≥15% reduction in ALP from baseline, and total bilirubin (B190676) ≤ ULN.[19] |
Experimental Protocols for FXR Activator Characterization
The identification and validation of novel FXR modulators rely on a cascade of robust in vitro and in vivo assays. Below are detailed protocols for two fundamental methods.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This is a primary, high-throughput screening (HTS) assay to identify compounds that promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.[21][22]
-
Objective: To quantify the ligand-dependent recruitment of a fluorescently labeled coactivator peptide to a GST-tagged FXR-LBD protein.
-
Principle: The assay uses two fluorophores: a long-lifetime Terbium (Tb) cryptate conjugated to an anti-GST antibody (donor) and a suitable fluorophore (e.g., fluorescein) conjugated to a coactivator peptide (acceptor). When an agonist binds to the FXR-LBD, it induces a conformational change that allows the coactivator peptide to bind.[22] This brings the donor and acceptor fluorophores into close proximity, enabling FRET. Excitation of the Terbium donor results in energy transfer and emission from the acceptor, which is measured after a time delay to reduce background fluorescence.[22][23]
-
Materials & Reagents:
-
Recombinant GST-tagged human FXR-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., from SRC2/TIF2)
-
Test compounds and reference agonist (e.g., GW4064)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well, low-volume black microplates
-
TR-FRET compatible microplate reader
-
-
Procedure:
-
Prepare serial dilutions of test compounds and reference agonist in DMSO, then dilute into assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of GST-FXR-LBD to each well.
-
Incubate for 60 minutes at room temperature to allow compound binding.
-
Prepare a detection mix containing the Tb-anti-GST antibody and the fluorescein-coactivator peptide in assay buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, with excitation at ~340 nm and measuring emissions at ~520 nm (acceptor) and ~620 nm (donor).
-
Calculate the emission ratio (520 nm / 620 nm) and plot against compound concentration. Fit the data using a four-parameter logistic equation to determine EC₅₀ values.
-
Protocol 2: Quantitative PCR (qPCR) for FXR Target Gene Expression
This assay confirms that a hit compound modulates the expression of known FXR target genes in a relevant cell type (e.g., HepG2 human hepatoma cells or primary human hepatocytes).
-
Objective: To measure changes in mRNA levels of FXR target genes (SHP, BSEP, FGF19) and repressed genes (CYP7A1) following treatment with an FXR agonist.
-
Principle: Total RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then specific gene targets are amplified using real-time PCR with a fluorescent dye (like SYBR Green) or a probe. The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for quantification of the initial mRNA levels relative to a housekeeping gene.
-
Materials & Reagents:
-
HepG2 cells or primary hepatocytes
-
Cell culture medium and supplements
-
FXR agonist compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
Reverse transcription kit (e.g., SuperScript II)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for SHP, CYP7A1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument (e.g., StepOnePlus)
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the FXR agonist or vehicle (DMSO) for a specified time (e.g., 18-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[24]
-
qPCR Reaction Setup: In a qPCR plate, prepare triplicate reactions for each sample and gene target. Each 20 µL reaction should contain: 10 µL of 2X SYBR Green Master Mix, 200 nM of each forward and reverse primer, and 10 ng of cDNA template.[24]
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 10 min at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[24]
-
Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene Ct values to the housekeeping gene Ct value and then to the vehicle-treated control.[24]
-
Conclusion and Therapeutic Outlook
The activation of NR1H4/FXR is a cornerstone of bile acid homeostasis, with profound effects on lipid and glucose metabolism. Synthetic FXR activators, from tool compounds like GW4064 to clinically approved drugs like Obeticholic Acid, have been instrumental in dissecting these pathways and have demonstrated significant therapeutic potential. The methodologies outlined in this guide, including biophysical interaction assays and functional gene expression analyses, represent the fundamental steps in the discovery and validation pipeline for new FXR-targeted therapeutics. As research continues, the development of next-generation FXR modulators, potentially with tissue-specific effects, holds promise for treating a wide range of metabolic and cholestatic diseases.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Digestive, Metabolic and Therapeutic Effects of Farnesoid X Receptor and Fibroblast Growth Factor 19: From Cholesterol to Bile Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 15. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-Term Efficacy and Safety of Obeticholic Acid in Patients With Primary Biliary Cholangitis: A Demographic Subgroup Analysis of 5-Year Results From the POISE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. poly-dtech.com [poly-dtech.com]
- 24. Decoding the role of the nuclear receptor SHP in regulating hepatic stellate cells and liver fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Farnesoid X Receptor Agonist GW4064: A Deep Dive into Gene Expression Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene expression changes induced by the potent synthetic Farnesoid X Receptor (FXR), also known as NR1H4, activator GW4064. FXR is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. Its activation by agonists like GW4064 has significant therapeutic implications for various metabolic and inflammatory diseases. This document details the molecular pathways affected, presents quantitative gene expression data, and provides meticulous experimental protocols for researchers seeking to investigate the effects of this compound.
Core Signaling Pathway and Mechanism of Action
NR1H4/FXR is a ligand-activated transcription factor. Upon binding to an agonist such as GW4064, FXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This FXR/RXRα heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter or enhancer regions of target genes. This binding event typically leads to the recruitment of co-activator or co-repressor complexes, thereby modulating the transcription of a wide array of genes.
A key indirect pathway of FXR-mediated gene regulation involves the induction of the Small Heterodimer Partner (SHP, encoded by the NR0B2 gene), another nuclear receptor that lacks a DNA-binding domain. SHP, in turn, can inhibit the activity of other transcription factors, leading to the repression of their target genes. For instance, SHP is known to repress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.
NR1H4 activator 1 selectivity and potency
An In-Depth Technical Guide on the Selectivity and Potency of NR1H4 Activator 1
Executive Summary
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a bile acid-activated nuclear receptor and a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its role in metabolic and inflammatory pathways has made it a key therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This document provides a detailed technical overview of the potency and selectivity of a representative synthetic NR1H4 agonist, WAY-362450 (also known as XL335). We present quantitative data, detailed experimental protocols for assessing activator performance, and diagrams of the core signaling pathway and experimental workflows.
Introduction to NR1H4 (Farnesoid X Receptor)
NR1H4 is a ligand-activated transcription factor primarily expressed in tissues with high exposure to bile acids, such as the liver and intestine.[2] Upon activation by endogenous bile acids (e.g., chenodeoxycholic acid, CDCA) or synthetic agonists, NR1H4 translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3]
Key functions of NR1H4 activation include the feedback repression of bile acid synthesis via the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the critical enzyme Cholesterol 7α-hydroxylase (CYP7A1).[1] This regulatory network is central to preventing bile acid toxicity and maintaining metabolic stability.
NR1H4 Signaling Pathway
The canonical signaling pathway for NR1H4 activation involves ligand binding, heterodimerization, DNA binding, and recruitment of co-regulators to initiate transcription of target genes. This process is crucial for metabolic regulation.
Potency and Selectivity of WAY-362450
WAY-362450 is a potent, non-steroidal, synthetic agonist of NR1H4. Its efficacy and specificity are critical for its utility as a research tool and potential therapeutic agent.
Potency Data
Potency is typically measured as the half-maximal effective concentration (EC50) in a cell-based reporter gene assay. WAY-362450 demonstrates high potency in the low nanomolar range.
| Compound | Assay Type | Cell Line | EC50 (nM) | Efficacy | Citation |
| WAY-362450 (XL335) | Luciferase Reporter | CV-1 | 4.0 | 149% (vs. 100 µM CDCA) | [2][4] |
| WAY-362450 (XL335) | SEAP Reporter | HEK293T/17 | 3.2 | N/A | [5] |
Selectivity Profile
Selectivity is paramount to minimize off-target effects. WAY-362450 exhibits high selectivity for NR1H4 over other related nuclear receptors.
| Nuclear Receptor Target | Description | Activity of WAY-362450 | Citation |
| NR1H4 (FXR) | Farnesoid X Receptor | EC50 = 4 nM | [4] |
| NR1H3 (LXRα) | Liver X Receptor Alpha | No significant cross-reactivity | [4] |
| NR1C1 (PPARα) | Peroxisome Proliferator-Activated Receptor Alpha | No significant cross-reactivity | [4] |
| NR1I2 (PXR) | Pregnane X Receptor | No significant cross-reactivity | [4] |
| RXR | Retinoid X Receptor | No significant cross-reactivity | [4] |
| GR | Glucocorticoid Receptor | No significant cross-reactivity | [4] |
Note: The discovery literature states no significant cross-reactivity was observed with a panel of nuclear receptors at concentrations up to 10 µM, indicating a high degree of selectivity.[4] Studies comparing multiple ligand classes have confirmed that FXR ligands generally exhibit high receptor selectivity.[6]
Experimental Protocols
Accurate determination of potency and selectivity relies on robust and reproducible experimental methods. The following sections detail the protocols for key assays.
Protocol: Cell-Based Reporter Gene Assay
This assay quantifies the ability of a compound to activate NR1H4-mediated transcription of a reporter gene. The following protocol is adapted from a commercial kit that utilizes WAY-362450 (XL335) as a positive control.[5][7]
Objective: To determine the EC50 of a test compound for NR1H4 activation.
Materials:
-
HEK293T/17 cells
-
FXR Reverse Transfection Plate (pre-coated with NR1H4 expression and SEAP reporter constructs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free stimulation medium
-
Test compounds and positive control (WAY-362450)
-
Luminescence-based alkaline phosphatase substrate
-
Luminometer-capable microplate reader
Procedure:
-
Cell Seeding:
-
Thaw and culture HEK293T/17 cells prior to the experiment.
-
Seed the cells onto the FXR Reverse Transfection Plate at a density of 30,000-50,000 cells/well in 200 µL of complete culture medium.
-
Incubate at 37°C with 5% CO2 for 18-24 hours to allow for cell adherence and transfection.
-
-
Compound Stimulation:
-
Carefully aspirate the culture medium from each well.
-
Replenish with 150 µL of pre-warmed serum-free stimulation medium.
-
Prepare test compounds at 4X the desired final concentration in stimulation medium. Add 50 µL to the appropriate wells.
-
For the positive control, dilute 10 mM WAY-362450 to a 4X working concentration (e.g., 40 nM for a final concentration of 10 nM) and add 50 µL.
-
For untreated control wells, add 50 µL of stimulation medium containing vehicle.
-
Incubate the plate for 16-24 hours at 37°C.
-
-
SEAP Detection:
-
Equilibrate the luminescent SEAP substrate to room temperature.
-
Carefully collect 10 µL of culture supernatant from each well and transfer to a white, opaque 96-well assay plate.
-
Incubate the sample plate at 65°C for 30 minutes to inactivate endogenous alkaline phosphatases. Cool to room temperature.
-
Add 50 µL of SEAP substrate to each well, mix briefly, and incubate for 10-15 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract background luminescence (from media-only wells).
-
Plot the luminescence signal against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol: TR-FRET Co-activator Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between the NR1H4 Ligand Binding Domain (LBD) and a co-activator peptide.
Objective: To quantify the ability of a test compound to promote the recruitment of a co-activator to the NR1H4-LBD.
Principle: The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Terbium (Tb)-labeled antibody binds to a GST-tagged NR1H4-LBD (donor), and a Fluorescein-labeled co-activator peptide (e.g., SRC-1) serves as the acceptor. Ligand-induced recruitment brings the donor and acceptor into proximity, allowing energy transfer upon excitation at 340 nm, which is detected as emission at 520 nm.
Materials:
-
GST-tagged human NR1H4-LBD
-
Tb-labeled anti-GST antibody
-
Fluorescein-labeled co-activator peptide
-
Assay buffer
-
Test compounds
-
384-well low-volume black assay plates
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of GST-NR1H4-LBD in assay buffer.
-
Prepare a 4X working solution of the fluorescein-co-activator peptide in assay buffer.
-
Prepare a 4X working solution of the Tb-anti-GST antibody in assay buffer.
-
Prepare serial dilutions of the test compound at 4X the final desired concentration.
-
-
Assay Assembly (20 µL final volume):
-
Add 5 µL of the 4X test compound dilution to the assay plate.
-
Add 5 µL of the 2X GST-NR1H4-LBD solution.
-
Prepare a 2X peptide/antibody mix by combining equal volumes of the 4X fluorescein-co-activator peptide and 4X Tb-anti-GST antibody solutions.
-
Add 10 µL of the 2X peptide/antibody mix to all wells.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence emission at 495 nm (Terbium) and 520 nm (Fluorescein) on a TR-FRET reader after a 100 µs delay.
-
-
Data Analysis:
-
Calculate the 520/495 emission ratio for each well.
-
Plot the TR-FRET ratio against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50.
-
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NR1H4 receptor.[8][9]
Objective: To determine the binding affinity (Ki) of an unlabeled test compound for NR1H4.
Materials:
-
Source of NR1H4 receptor (e.g., membrane homogenates from cells overexpressing NR1H4)
-
Radiolabeled NR1H4 ligand (e.g., ³H-labeled agonist)
-
Unlabeled test compounds
-
Assay binding buffer
-
GF/C filter plates, pre-soaked in polyethyleneimine (PEI)
-
Scintillation cocktail
-
Filter-based harvester and a microplate scintillation counter
Procedure:
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 250 µL.
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of an unlabeled reference ligand (for non-specific binding).
-
50 µL of serially diluted unlabeled test compound.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
150 µL of the membrane preparation containing the NR1H4 receptor.
-
-
-
Incubation:
-
Seal the plate and incubate at a defined temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Harvesting and Washing:
-
Terminate the incubation by rapid vacuum filtration through the PEI-soaked GF/C filter plate using a cell harvester. This separates bound from free radioligand.
-
Quickly wash the filters multiple times (e.g., 4x) with ice-cold wash buffer.
-
-
Counting:
-
Dry the filter plate completely (e.g., 30 minutes at 50°C).
-
Add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
WAY-362450 serves as an exemplary NR1H4 activator, demonstrating both high potency in the low nanomolar range and excellent selectivity against other nuclear receptors. The experimental protocols detailed herein—reporter gene, co-activator recruitment, and competitive binding assays—represent the standard methodologies required to characterize the activity and specificity of novel NR1H4 modulators. A thorough understanding and rigorous application of these techniques are essential for the successful identification and development of new therapeutic agents targeting the Farnesoid X Receptor.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of NR1H4 (FXR) Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activated by bile acids, its natural ligands, FXR functions as a transcription factor by forming a heterodimer with the Retinoid X Receptor (RXR).[1][2][4] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) to modulate the expression of target genes.[4][5] Due to its central role in metabolic homeostasis, FXR has emerged as a significant therapeutic target for various conditions, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic diseases.[3] This document provides detailed protocols for in vitro assays designed to identify and characterize activators of NR1H4.
Signaling Pathway of NR1H4 (FXR)
Upon binding to a ligand, such as a natural bile acid or a synthetic agonist, FXR undergoes a conformational change. This change promotes the dissociation of corepressors and the recruitment of coactivators. The activated FXR/RXR heterodimer then translocates to the nucleus and binds to FXREs in the promoter regions of target genes, thereby initiating their transcription.[5] Key target genes include the small heterodimer partner (SHP), which is involved in the feedback inhibition of bile acid synthesis, and the bile salt export pump (BSEP), which is crucial for bile acid transport.[6][7]
Experimental Protocols
Several in vitro methods can be employed to assess the activation of NR1H4. A common and robust method is the cell-based reporter gene assay. This assay measures the ability of a test compound to activate FXR, leading to the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an FXR-responsive promoter.
Cell-Based Reporter Gene Assay Protocol
This protocol is adapted from commercially available kits and published literature.[6][7][8]
Objective: To quantify the dose-dependent activation of NR1H4 by a test compound in a cellular context.
Materials:
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.[6]
-
Plasmids:
-
An expression vector for human NR1H4 (FXR).
-
An expression vector for human RXRα.
-
A reporter plasmid containing an FXR-responsive promoter (e.g., from the BSEP gene) driving the expression of a reporter gene like firefly luciferase or SEAP.[7][8]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transfection reagent (e.g., Lipofectamine® or FuGENE® HD[8])
-
Test compounds and positive control (e.g., Obeticholic Acid (OCA)[5][8], GW4064[9], or XL335[6])
-
Reporter gene assay system (e.g., Dual-Luciferase® Reporter Assay System[8] or a SEAP detection kit)
-
96-well white, clear-bottom cell culture plates
-
Luminometer or spectrophotometer
-
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
A day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).[6]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complex according to the manufacturer's protocol. For each well, a typical mixture may include the NR1H4 expression plasmid, RXRα expression plasmid, the FXRE-reporter plasmid, and the normalization control plasmid.
-
Add the transfection complex to the cells.
-
Incubate for 18-24 hours at 37°C and 5% CO2.[6]
-
-
Compound Treatment:
-
After the initial incubation, carefully remove the medium containing the transfection complex.
-
Add 90 µL of fresh serum-free or low-serum medium to each well.
-
Prepare serial dilutions of your test compounds and the positive control (e.g., OCA) in the appropriate medium.
-
Add 10 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for an additional 24 hours.
-
-
Reporter Assay:
-
For Luciferase Assay:
-
Remove the medium and wash the cells gently with PBS.
-
Lyse the cells using the lysis buffer provided with the assay kit.
-
Measure Firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.
-
-
For SEAP Assay:
-
Data Analysis:
-
Normalization: For dual-luciferase assays, normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for variations in transfection efficiency and cell number.
-
Normalized Response = (Firefly Luciferase Signal) / (Renilla Luciferase Signal)
-
-
Fold Activation: Calculate the fold activation for each compound concentration relative to the vehicle control.
-
Fold Activation = (Normalized Response of Treated Well) / (Average Normalized Response of Vehicle Control Wells)
-
-
Dose-Response Curve: Plot the fold activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the maximum fold activation.
Data Presentation
Quantitative data from the assay should be summarized in a clear and structured format.
Table 1: In Vitro Activation of NR1H4 by a Putative Activator
| Compound | Concentration (µM) | Normalized Reporter Signal (RLU) | Fold Activation (vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 15,230 ± 850 | 1.0 |
| Positive Control (OCA) | 10 | 215,600 ± 12,300 | 14.2 |
| Activator 1 | 0.01 | 18,900 ± 1,100 | 1.2 |
| 0.1 | 45,700 ± 3,200 | 3.0 | |
| 1 | 135,800 ± 9,500 | 8.9 | |
| 10 | 248,300 ± 15,100 | 16.3 | |
| 100 | 251,100 ± 16,400 | 16.5 |
RLU: Relative Light Units. Data are presented as mean ± standard deviation.
Summary of Results:
| Compound | EC50 (µM) | Maximum Fold Activation |
| Positive Control (OCA) | 0.95 | 14.5 |
| Activator 1 | 0.42 | 16.6 |
Alternative Assays
Ligand Binding Domain (LBD) Coactivator Recruitment Assay
This is a cell-free assay that measures the direct interaction of a test compound with the NR1H4 Ligand Binding Domain (LBD), leading to the recruitment of a coactivator peptide. Fluorescence-based methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA), are often used.[10][11] This assay is particularly useful for identifying direct binders and for high-throughput screening. The ligand-binding domain of FXR has been shown to be highly suitable for fluorescence-based assays due to its structural stability.[10][11]
The provided protocols offer a robust framework for the in vitro characterization of NR1H4 activators. The cell-based reporter assay is a comprehensive method for assessing the functional activity of compounds in a cellular environment, while the LBD coactivator recruitment assay provides a more direct measure of ligand binding. Proper execution of these assays, combined with careful data analysis, will yield reliable and reproducible results crucial for the advancement of drug discovery programs targeting NR1H4.
References
- 1. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The farnesoid X receptor activates transcription independently of RXR at non-canonical response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. US20110018866A1 - Structure of the farnesoid x receptor ligand binding domain and methods of use therefor - Google Patents [patents.google.com]
- 10. Ligand-binding domain of farnesoid X receptor (FXR) had the highest sensitivity and activity among FXR variants in a fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for NR1H4 Activator 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NR1H4 Activator 1, a potent agonist of the Farnesoid X Receptor (FXR), in various cell culture-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the successful application of this compound in research and drug development.
Introduction to NR1H4 (FXR)
Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1][2] Expressed predominantly in the liver and intestine, FXR acts as a master regulator of genes involved in these critical physiological processes.[1] Upon activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), or synthetic agonists, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.[2][3]
Mechanism of Action
This compound functions as a potent and selective agonist for FXR. Its binding to the ligand-binding domain of FXR initiates a conformational change, leading to the recruitment of coactivators and the subsequent transcriptional regulation of downstream target genes. Key target genes modulated by FXR activation include those involved in bile acid synthesis and transport (e.g., SHP, BSEP, MDR3) and metabolic regulation (e.g., FGF19).[2][4][5]
Signaling Pathway of NR1H4/FXR Activation
Caption: NR1H4/FXR signaling pathway upon ligand activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used NR1H4 activators in cell culture experiments.
Table 1: Potency of NR1H4 Activators
| Activator | Cell Line | EC50 | Reference |
| GW4064 | CV-1 (monkey kidney) | 65 nM | [6] |
| GW4064 | CV-1 (mouse FXR) | 80 nM | [6] |
| GW4064 | CV-1 (human FXR) | 90 nM | [6] |
Table 2: Exemplary Concentrations for In Vitro Studies
| Activator | Cell Line | Concentration Range | Application | Reference |
| Chenodeoxycholic Acid (CDCA) | HT29 (human colon cancer) | 30 µM | MYC induction | [7] |
| Chenodeoxycholic Acid (CDCA) | Mouse Embryonic Stem Cells | 50 - 200 µM | Differentiation studies | [8] |
| Chenodeoxycholic Acid (CDCA) | IPEC-J2 (porcine intestinal epithelial) | 50 µM | Proliferation and antioxidant effects | [9] |
| Chenodeoxycholic Acid (CDCA) | HepG2 (human hepatoma) | Up to 200 µM | Viability and inflammation assays | [10] |
| GW4064 | BNL CL.2 (mouse liver) | Various concentrations | Lipid accumulation studies | [11] |
| GW4064 | Primary Rat Hepatocytes | Not specified | Gene expression analysis | [12] |
| GW4064 | MCF-7 (human breast cancer) | Various concentrations | Cell death assays | [13] |
Experimental Protocols
This section provides detailed protocols for the application of this compound in cell culture.
General Experimental Workflow
Caption: General workflow for cell-based assays using this compound.
Protocol 1: Gene Expression Analysis in Hepatocytes
This protocol is designed to assess the effect of this compound on the expression of target genes in a hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
Activator Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the wells using an appropriate RNA extraction reagent.
-
Gene Expression Analysis: Synthesize cDNA from the extracted RNA and perform qPCR to analyze the expression levels of FXR target genes (e.g., SHP, BSEP, FGF19) relative to a housekeeping gene (e.g., GAPDH).
Protocol 2: Cell Proliferation Assay in Colon Cancer Cells
This protocol outlines a method to evaluate the impact of this compound on the proliferation of colon cancer cells (e.g., HT29).
Materials:
-
HT29 cells
-
McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., WST-1 or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT29 cells in a 96-well plate at a density of 5 x 10^3 cells per well and incubate for 24 hours.
-
Activator Preparation: Prepare a range of concentrations of this compound in culture medium. Include a vehicle control with the corresponding DMSO concentration.
-
Cell Treatment: Remove the medium and add 100 µL of the prepared media with the activator or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure complete dissolution before adding to the culture medium to avoid precipitation. Some synthetic agonists like GW4064 may require gentle warming to fully dissolve.[14]
-
Cell Line Selection: The expression of NR1H4/FXR can vary significantly between different cell lines. It is crucial to select a cell line that expresses endogenous FXR or to use a system with ectopic expression for reporter assays.
-
Dose-Response and Time-Course: It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the activator to account for any effects of the solvent on the cells.
-
Off-Target Effects: At high concentrations, some synthetic activators may exhibit off-target effects. It is important to use the lowest effective concentration to ensure specificity. For instance, GW4064 has been shown to have FXR-independent effects at higher concentrations.[13]
References
- 1. Gene - NR1H4 [maayanlab.cloud]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Synthesis of Novel Farnesoid X Receptor Agonists and Validation of Their Efficacy in Activating Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells into Osteoblasts [mdpi.com]
- 4. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid-X receptor as a therapeutic target for inflammatory bowel disease and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Role of Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4) in Colon Cancer Cell Survival through the Regulation of c-Myc Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct effect of chenodeoxycholic acid on differentiation of mouse embryonic stem cells cultured under feeder-free culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chenodeoxycholic Acid (CDCA) Promoted Intestinal Epithelial Cell Proliferation by Regulating Cell Cycle Progression and Mitochondrial Biogenesis in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 13. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for In Vivo Studies with NR1H4 Activator 1
These application notes provide detailed information and protocols for the in vivo use of NR1H4 activators, with a focus on GW4064, a potent and selective nonsteroidal agonist of the Farnesoid X Receptor (FXR), also known as NR1H4. This document is intended for researchers, scientists, and drug development professionals working on metabolic diseases, cholestasis, and related therapeutic areas.
Introduction
NR1H4, or the Farnesoid X Receptor (FXR), is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR has shown therapeutic potential in various conditions, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and cholestatic liver diseases.[4] Preclinical studies using synthetic FXR agonists like GW4064 have demonstrated beneficial effects in animal models of these diseases.[4][5] This document summarizes key in vivo dosage information for NR1H4 activators and provides a detailed experimental protocol for their use.
Data Presentation: In Vivo Dosages of NR1H4 Activators
The following table summarizes the in vivo dosages for commonly used NR1H4 activators as reported in the literature.
| Activator | Animal Model | Dose | Route of Administration | Frequency | Key Findings | Reference |
| GW4064 | Fisher Rats | ED50 = 20 mg/kg | Oral Gavage | Daily for 7 days | Dose-dependent lowering of serum triglycerides. | [6] |
| GW4064 | C57BL/6 Mice | 50 mg/kg | Intraperitoneal Injection | Twice weekly for 6 weeks | Suppressed weight gain on a high-fat diet and repressed diet-induced hepatic steatosis. | [5] |
| GW4064 | Wild-Type (WT) Mice | 20 mg/kg | Intraperitoneal Injection | Twice, every 12 hours | Rectified LPS-induced intestinal barrier disruption. | [7] |
| GW4064 | BALB/C Mice | Not specified | Not specified | Not specified | Enhanced PGC-1α mRNA and protein in both liver and skeletal muscles. | [8] |
| GW4064 | Rats | Not specified | Intraperitoneal Injection | Daily | Reduced serum activities of ALT, AST, LDH, and ALP in ANIT-treated rats. | [9] |
| Obeticholic Acid (OCA) | Mice with humanized chimeric liver | 10 mg/kg/day | Not specified | Daily | Induced a human-like lipoprotein cholesterol change. | [10] |
| Obeticholic Acid (OCA) | Neonatal Pigs | 5 and 15 mg/kg | Enteral | Daily for 19 days | Reduced serum direct bilirubin, GGT, and total bile acid concentrations. | [11] |
| WAY-362450 | Mice | Not specified | Not specified | Not specified | Protected against the development of alcoholic liver disease. | [4] |
Signaling Pathway
The activation of the Farnesoid X Receptor (FXR) by a ligand, such as a bile acid or a synthetic agonist like GW4064, leads to a cascade of transcriptional regulation. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. Key target genes include the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Other important target genes include the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 2 (MDR2), which are involved in bile acid transport.
Caption: NR1H4 (FXR) signaling pathway activation and downstream effects.
Experimental Protocols
This section provides a detailed protocol for an in vivo study using an NR1H4 activator, based on methodologies reported in the literature.[5][7]
Objective: To evaluate the in vivo efficacy of an NR1H4 activator in a diet-induced model of hepatic steatosis.
Materials:
-
NR1H4 Activator (e.g., GW4064)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or a solution of DMSO, PEG300, Tween80, and water)
-
Animal Model (e.g., C57BL/6 mice)
-
High-Fat Diet (HFD)
-
Standard Chow Diet
-
Gavage needles or syringes for injection
-
Equipment for blood and tissue collection and analysis
Experimental Workflow:
Caption: A typical experimental workflow for in vivo NR1H4 activator studies.
Procedure:
-
Animal Acclimatization: House C57BL/6 mice in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment. Provide ad libitum access to water and a standard chow diet.
-
Group Formation: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Standard Chow Diet + Vehicle
-
Group 2: High-Fat Diet (HFD) + Vehicle
-
Group 3: High-Fat Diet (HFD) + NR1H4 Activator (e.g., 50 mg/kg GW4064)
-
-
Diet and Treatment Administration:
-
Feed the mice their respective diets for the duration of the study (e.g., 6 weeks).
-
Prepare the NR1H4 activator solution. For GW4064, a suspension in 0.5% methylcellulose can be used for oral gavage.[6] Alternatively, for intraperitoneal injection, a vehicle containing DMSO, PEG300, Tween80, and water can be prepared.[6]
-
Administer the NR1H4 activator or vehicle to the respective groups according to the chosen route and frequency (e.g., intraperitoneally, twice weekly).
-
-
In-life Monitoring:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Observe the general health and behavior of the animals throughout the study.
-
-
Terminal Procedures:
-
At the end of the treatment period, fast the animals overnight.
-
Perform a glucose tolerance test by intraperitoneally injecting glucose (2 g/kg) and measuring blood glucose levels at various time points.[5]
-
Euthanize the animals and collect blood via cardiac puncture for serum analysis.
-
Collect liver and other relevant tissues for histological analysis and gene expression studies.
-
-
Sample Analysis:
-
Serum Analysis: Measure serum levels of triglycerides, free fatty acids, insulin, and liver enzymes (ALT, AST).
-
Histology: Fix a portion of the liver in 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess hepatic steatosis.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of FXR target genes (e.g., SHP, BSEP, CYP7A1) and genes involved in lipid metabolism (e.g., CD36).
-
Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals. The dosages and protocols described here are for informational purposes and may require optimization for specific experimental conditions.
References
- 1. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Activation Promotes Hepatic Amino Acid Catabolism and Ammonium Clearance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NR1H4 nuclear receptor subfamily 1 group H member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 10. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective agonism of liver and gut FXR prevents cholestasis and intestinal atrophy in parenterally fed neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in NR1H4 Activator Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Its activation by endogenous bile acids or synthetic agonists like Obeticholic Acid (OCA) has shown therapeutic potential for various metabolic and cholestatic liver diseases. Consequently, robust and well-characterized animal models are indispensable for preclinical research and development of novel NR1H4 activators.
These application notes provide an overview of commonly used animal models, detailed experimental protocols for their use in NR1H4 activator research, and examples of data presentation. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a clear visual representation of the complex biological processes and experimental designs involved.
Animal Models for NR1H4 Activator Research
A variety of animal models, primarily in mice, are utilized to investigate the efficacy and mechanism of action of NR1H4 activators. These models can be broadly categorized into genetic, diet-induced, and surgically-induced models.
-
Genetic Models:
-
Nr1h4 (FXR) Knockout (KO) Mice: These mice lack a functional FXR protein and are crucial for confirming that the effects of a compound are indeed mediated through FXR activation. They exhibit elevated serum bile acids, cholesterol, and triglycerides.[1][2]
-
Cyp7a1 Knockout Mice: Lacking the rate-limiting enzyme in bile acid synthesis, these mice have a reduced bile acid pool and are used to study the effects of NR1H4 activators on alternative pathways of bile acid synthesis and cholesterol metabolism.[3]
-
"Humanized" Mouse Models: Chimeric mice with humanized livers or knock-in models expressing human NR1H4 can provide more translationally relevant data due to species differences in bile acid metabolism and FXR ligand affinity.
-
-
Diet-Induced Models:
-
High-Fat Diet (HFD)-Induced Obesity and NAFLD/NASH: Feeding mice a diet high in fat, fructose (B13574), and cholesterol induces obesity, insulin (B600854) resistance, and features of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). These models are widely used to evaluate the therapeutic effects of NR1H4 activators on metabolic parameters and liver histology.[4][5][6][7][8][9][10][11][12]
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet: This model rapidly induces severe steatohepatitis and fibrosis, making it suitable for studying the anti-fibrotic effects of NR1H4 activators.
-
-
Surgically-Induced Models:
Experimental Protocols
High-Fat Diet-Induced NASH Model and NR1H4 Activator Treatment
Objective: To induce NASH in mice and assess the therapeutic efficacy of an NR1H4 activator.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (e.g., 40-60% kcal from fat, high in fructose and cholesterol)
-
NR1H4 activator (e.g., Obeticholic Acid)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly divide mice into control and experimental groups.
-
Induce NASH by feeding the experimental group a high-fat diet for a period of 12-24 weeks. The control group remains on a standard chow diet.
-
After the induction period, initiate treatment with the NR1H4 activator or vehicle control. Administer the compound daily via oral gavage at a predetermined dose (e.g., 10-30 mg/kg for OCA) for 4-8 weeks.[18]
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., ALT, AST, lipids, bile acids).
-
Euthanize the mice and collect liver tissue for histological analysis (H&E, Sirius Red staining) and gene expression analysis (qPCR).
Bile Duct Ligation (BDL) Model
Objective: To induce cholestatic liver injury and fibrosis and evaluate the protective effects of an NR1H4 activator.
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
Surgical instruments for laparotomy
-
Suture material (e.g., 6-0 silk)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using isoflurane.[13]
-
Perform a midline laparotomy to expose the abdominal cavity.[13]
-
Locate the common bile duct, carefully separate it from the portal vein and hepatic artery.[13]
-
Double-ligate the common bile duct with silk sutures.[13]
-
For sham-operated controls, perform the same procedure without ligating the bile duct.
-
Close the abdominal wall in two layers.
-
Administer post-operative analgesia and allow the animals to recover.
-
Treatment with the NR1H4 activator can be initiated either prophylactically (before BDL) or therapeutically (after BDL).
-
Monitor the animals for signs of distress. The typical duration of a BDL study is 7-21 days.
-
At the endpoint, collect blood and liver tissue for analysis as described in the previous protocol.
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
Objective: To quantify the expression of NR1H4 (FXR) and its target genes in liver tissue.
Materials:
-
Liver tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Nr1h4, Nr0b2 (SHP), Abcb11 (BSEP), Cyp7a1) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
Extract total RNA from liver tissue samples according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using a suitable instrument. The reaction mixture typically includes cDNA, qPCR master mix, and forward and reverse primers.
-
Run the PCR program with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.[19][20][21]
Serum Bile Acid Analysis by LC-MS/MS
Objective: To quantify the levels of individual bile acids in mouse serum.
Materials:
-
Mouse serum samples
-
Internal standards (deuterated bile acids)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Thaw serum samples on ice.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) containing internal standards.
-
Centrifuge to pellet the precipitated proteins.
-
Perform solid-phase extraction to clean up the sample and enrich for bile acids.[22][23]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[22]
-
Inject the sample into the LC-MS/MS system.
-
Separate the bile acids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and methanol (B129727) with ammonium (B1175870) acetate (B1210297) and formic acid).[22][23]
-
Detect and quantify the individual bile acids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[3][15][24]
Data Presentation
Quantitative data from animal studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of an NR1H4 Activator on Metabolic Parameters in HFD-Fed Mice
| Parameter | Control (Chow) | HFD + Vehicle | HFD + NR1H4 Activator |
| Body Weight (g) | 25.2 ± 1.5 | 42.8 ± 2.1 | 38.5 ± 1.9 |
| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Serum ALT (U/L) | 35 ± 5 | 150 ± 20 | 75 ± 15 |
| Serum AST (U/L) | 50 ± 8 | 210 ± 30 | 110 ± 25 |
| Serum Triglycerides (mg/dL) | 80 ± 10 | 180 ± 25 | 120 ± 18 |
| Serum Cholesterol (mg/dL) | 100 ± 12 | 250 ± 30 | 180 ± 22 |
| Data are presented as mean ± SD. *p < 0.05 compared to HFD + Vehicle. |
Table 2: Effect of an NR1H4 Activator on Liver Histology in a NASH Model
| Histological Score | HFD + Vehicle | HFD + NR1H4 Activator |
| Steatosis (0-3) | 2.8 ± 0.4 | 1.5 ± 0.5 |
| Lobular Inflammation (0-3) | 2.5 ± 0.5 | 1.2 ± 0.4 |
| Hepatocyte Ballooning (0-2) | 1.6 ± 0.3 | 0.8 ± 0.3 |
| NAFLD Activity Score (NAS) | 6.9 ± 1.0 | 3.5 ± 1.1 |
| Fibrosis Stage (0-4) | 2.2 ± 0.6 | 1.1 ± 0.4* |
| Data are presented as mean ± SD. *p < 0.05 compared to HFD + Vehicle. |
Table 3: Effect of an NR1H4 Activator on Hepatic Gene Expression
| Gene | Fold Change (HFD + NR1H4 Activator vs. HFD + Vehicle) |
| Nr1h4 (FXR) | 1.2 |
| Nr0b2 (SHP) | 3.5 |
| Abcb11 (BSEP) | 2.8 |
| Cyp7a1 | 0.4 |
| Srebf1 (SREBP-1c) | 0.6 |
| Acaca (ACC) | 0.5* |
| Data are presented as fold change relative to the vehicle-treated group. *p < 0.05. |
Signaling Pathways and Experimental Workflows
NR1H4 (FXR) Signaling Pathway
Activation of NR1H4 by bile acids or synthetic agonists leads to the transcriptional regulation of numerous genes involved in metabolic homeostasis.
Caption: NR1H4 (FXR) signaling pathway in the liver and intestine.
Experimental Workflow for Preclinical Evaluation of an NR1H4 Activator
The following diagram illustrates a typical experimental workflow for evaluating a novel NR1H4 activator in a diet-induced animal model of NASH.
Caption: Preclinical evaluation workflow for an NR1H4 activator.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Hepatic Deletion of X-Box Binding Protein 1 in FXR Null Mice Leads to Enhanced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publisher of Open Access Journals | MDPI [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Choosing Diet Based NASH Models [jax.org]
- 12. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
- 14. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti–Cholestatic Therapy with Obeticholic Acid Improves Short-Term Memory in Bile Duct–Ligated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Mice with hepatocyte-specific FXR deficiency are resistant to spontaneous but susceptible to cholic acid-induced hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. alliedacademies.org [alliedacademies.org]
- 23. ijpsonline.com [ijpsonline.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: NR1H4 Activators for NAFLD Treatment Studies
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (steatosis) in individuals without significant alcohol consumption.[1][2] A progressive form of NAFLD, non-alcoholic steatohepatitis (NASH), involves inflammation and hepatocyte damage, which can lead to advanced fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] The Farnesoid X Receptor (FXR), a nuclear receptor encoded by the NR1H4 gene, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[1][2][4] Its central role in hepatic homeostasis makes it a promising therapeutic target for NAFLD and NASH.[2][5] This document provides an overview of the mechanism, key clinical data, and experimental protocols for studying NR1H4 activators in the context of NAFLD treatment.
Mechanism of Action of NR1H4 (FXR) Activators
NR1H4 is highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[2][6] Upon activation by natural ligands (like chenodeoxycholic acid) or synthetic agonists, NR1H4 forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences (FXR response elements) in the promoter regions of target genes, modulating their transcription.[4][7]
The therapeutic effects of NR1H4 activation in NAFLD are pleiotropic:
-
Bile Acid Homeostasis: Activation of NR1H4 in the liver inhibits the synthesis of bile acids from cholesterol by downregulating the enzyme Cholesterol 7α-hydroxylase (CYP7A1). This reduces the concentration of potentially toxic bile acids in the liver.[1][6]
-
Lipid Metabolism: NR1H4 activation suppresses de novo lipogenesis by inhibiting the expression of key transcription factors like SREBP-1c and associated lipogenic enzymes. It also promotes fatty acid β-oxidation and enhances the clearance of triglycerides.[1][8]
-
Glucose Homeostasis: It improves insulin (B600854) sensitivity and reduces hepatic glucose production (gluconeogenesis), contributing to better glycemic control.[1][8]
-
Anti-inflammatory Effects: NR1H4 activation can suppress inflammatory pathways, such as NF-κB signaling, in liver cells, thereby reducing the hepatic inflammation characteristic of NASH.[8]
-
Anti-fibrotic Effects: In hepatic stellate cells (HSCs), the primary cells responsible for liver fibrosis, NR1H4 activation can inhibit their transformation into collagen-producing myofibroblasts, thus mitigating the progression of fibrosis.[9][10]
Quantitative Data from Clinical Studies
Several NR1H4 activators have been evaluated in clinical trials for NASH. Obeticholic acid (OCA) is the most extensively studied, with others like cilofexor (B606690) and tropifexor (B611488) also showing promise.[5][6] The data highlight both the potential efficacy and the common side effects associated with this class of drugs.
Table 1: Summary of Key NR1H4 Activators and Clinical Trial Outcomes
| Compound | Developer | Mechanism | Phase of Development | Key Efficacy Findings (vs. Placebo) | Common Adverse Events | Reference |
| Obeticholic Acid (OCA) | Intercept Pharmaceuticals | Semi-synthetic bile acid analogue; potent FXR agonist | Phase 3 (REGENERATE, REVERSE) | FLINT Trial: Improved liver histology, including fibrosis.[11] REGENERATE Trial: Achieved primary endpoint of fibrosis improvement by ≥1 stage with no worsening of NASH. | Pruritus (itching), unfavorable changes in LDL/HDL cholesterol levels.[5][6][11] | [5][6][11][12] |
| Cilofexor (GS-9674) | Gilead Sciences | Non-steroidal FXR agonist | Phase 2 | Modest reductions in hepatic fat and ALT.[5] Showed reductions in gamma-glutamyl transpeptidase when used in combination therapies.[12] | Modest increases in LDL cholesterol.[5] | [5][12] |
| Tropifexor (LJN452) | Novartis | Non-steroidal FXR agonist | Phase 2 | Reduced liver fat content and liver enzymes (ALT, GGT). | Pruritus. | [6] |
| Nidufexor (LMB763) | Novartis | Partial FXR agonist | Phase 2 | Favorable effects on NAFLD/NASH markers. | Generally well-tolerated. | [6] |
| EDP-305 | Enanta Pharmaceuticals | Non-steroidal FXR agonist | Phase 2 | Lower increases in LDL cholesterol compared to OCA.[5] | Pruritus, GI-related side effects. | [5][6] |
Experimental Protocols for Preclinical Evaluation
Protocol 1: In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model
This protocol outlines a typical workflow for evaluating the efficacy of an NR1H4 activator in a mouse model that recapitulates key features of human NASH.[3][13][14]
-
Objective: To determine if treatment with "this compound" can ameliorate steatosis, inflammation, and fibrosis in a diet-induced mouse model of NAFLD/NASH.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Methodology:
-
Acclimatization (1 week): House mice in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water.
-
NAFLD Induction (16-24 weeks): Switch mice to a high-fat, high-cholesterol, and high-fructose diet (e.g., "Western Diet" or a diet deficient in methionine and choline (B1196258) - MCD) to induce NASH with fibrosis.[14] Monitor body weight weekly.
-
Group Allocation: Randomly assign mice into three groups (n=8-12 per group):
-
Control Group: Continue on the NASH-inducing diet + Vehicle (e.g., corn oil) daily by oral gavage.
-
Treatment Group: Continue on the NASH-inducing diet + this compound (e.g., 10 mg/kg) daily by oral gavage.
-
Healthy Group: Mice fed standard chow for the duration of the study.
-
-
Treatment Period (4-8 weeks): Administer the vehicle or compound daily. Continue to monitor body weight and food intake.
-
Endpoint Analysis: At the end of the treatment period, euthanize mice and collect samples.
-
Blood: Collect for analysis of serum ALT, AST (liver enzymes), triglycerides, cholesterol, and glucose.
-
Liver Tissue:
-
Weigh the liver to calculate the liver-to-body-weight ratio.
-
Fix a portion in 10% neutral buffered formalin for histological analysis (H&E for steatosis and inflammation; Sirius Red for fibrosis).
-
Snap-freeze a portion in liquid nitrogen for gene expression analysis (qRT-PCR for markers of lipogenesis, inflammation, and fibrosis) and protein analysis (Western blot).
-
Measure hepatic triglyceride and cholesterol content.
-
-
-
Protocol 2: In Vitro NR1H4 Activation Assay (Luciferase Reporter Assay)
This protocol is used to screen compounds and confirm their ability to activate the NR1H4 receptor in a cellular context.
-
Objective: To quantify the dose-dependent activation of the NR1H4 receptor by a test compound.
-
Principle: A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE) is co-transfected with an NR1H4 expression plasmid into a suitable cell line (e.g., HEK293T or HepG2). Activation of NR1H4 by a ligand drives the expression of luciferase, which can be measured as a luminescent signal.
-
Materials:
-
Cell Line: HEK293T or HepG2 cells.
-
Plasmids: pCMX-hFXR (human NR1H4 expression), pCMX-hRXRα, FXRE-luciferase reporter, and a control plasmid (e.g., pRL-TK Renilla luciferase for normalization).
-
Transfection Reagent (e.g., Lipofectamine 3000).
-
Test Compound ("this compound") and Positive Control (e.g., GW4064 or CDCA).
-
Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System).
-
96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or the positive control. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
NR1H4 activators represent a well-validated and promising therapeutic strategy for NAFLD and NASH by targeting multiple pathogenic pathways, including metabolism, inflammation, and fibrosis.[1][2] Clinical data, primarily from trials with obeticholic acid, have demonstrated significant improvements in liver histology.[11] However, challenges remain, particularly concerning side effects like pruritus and adverse lipid profile changes, which have prompted the development of second-generation non-steroidal and partial agonists with potentially improved safety profiles.[2][5] Future research will likely focus on combination therapies that target NR1H4 alongside other key pathways to maximize efficacy and minimize adverse effects, offering a more comprehensive treatment approach for patients with advanced NASH.
References
- 1. mdpi.com [mdpi.com]
- 2. FXR agonists in NASH treatment [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical models of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear receptors and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. surf.rutgers.edu [surf.rutgers.edu]
- 7. Transcriptional Regulation of Metabolic Pathways via Lipid-Sensing Nuclear Receptors PPARs, FXR, and LXR in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]
- 10. Liver Fibrosis Resolution: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for NR1H4 (FXR) Activator 1 in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR1H4, also known as the Farnesoid X Receptor (FXR), is a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3] Activated by endogenous bile acids, FXR functions as a ligand-activated transcription factor, modulating the expression of a wide array of genes involved in metabolic homeostasis.[3] Its significant role in controlling glucose and lipid levels has made it an attractive therapeutic target for metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[4][5]
This document provides detailed application notes and experimental protocols for the use of NR1H4 activators, exemplified by compounds such as Obeticholic Acid (OCA) and the preclinical tool compound GW4064, in diabetes research.
Mechanism of Action
FXR is highly expressed in metabolically active tissues such as the liver, intestine, and kidneys.[1] Upon activation by a ligand (a natural bile acid or a synthetic agonist), FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7]
In the context of diabetes, FXR activation has been shown to:
-
Improve Insulin (B600854) Sensitivity: Clinical studies have demonstrated that FXR agonists can significantly increase insulin sensitivity.[1][8]
-
Regulate Gluconeogenesis: FXR activation can repress the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose production.[9][10]
-
Modulate Lipid Metabolism: FXR plays a central role in lipid homeostasis by regulating genes involved in triglyceride synthesis and clearance.[10]
-
Influence Insulin Signaling: Preclinical studies suggest that FXR activation enhances hepatic insulin signaling.[10]
Data Presentation
The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of NR1H4 activators in models of diabetes and metabolic disease.
Table 1: Preclinical Efficacy of FXR Agonist GW4064 in Diabetic Mouse Models
| Model | Treatment | Duration | Plasma Glucose Reduction | Plasma Insulin Reduction | Plasma Triglyceride Reduction | Reference |
| db/db mice | GW4064 | 5 days | Significant decrease | Not reported | Significant decrease | [1][10] |
| ob/ob mice | GW4064 | 10 days | Not reported | Significant decrease | Not reported | [1] |
Table 2: Clinical Efficacy of FXR Agonist Obeticholic Acid (OCA) in Patients with Type 2 Diabetes and NAFLD
| Parameter | OCA Dose (25 mg) | OCA Dose (50 mg) | Placebo | Duration | Reference |
| Insulin Sensitivity Increase (low-dose insulin infusion) | 28.0% (P = .019) | 20.1% (P = .060) | -5.5% | 6 weeks | [8] |
| γ-glutamyltransferase (GGT) Reduction | Significant | Significant | Not significant | 6 weeks | [8] |
| Alanine Aminotransferase (ALT) Reduction | Significant | Significant | Not significant | 6 weeks | [8] |
| Weight Loss | Dose-related | Dose-related | Not significant | 6 weeks | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to NR1H4 activator research in diabetes.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 5. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the farnesoid X receptor agonist obeticholic acid in patients with type 2 diabetes and nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NR1H4 (FXR) Activation via Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction to NR1H4 (Farnesoid X Receptor)
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in the liver and intestine, FXR functions as a ligand-activated transcription factor.[2][3][4] Upon binding to its natural ligands, such as chenodeoxycholic acid (CDCA), FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[1][4] Dysregulation of FXR signaling has been implicated in various pathological conditions, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome.[3] This makes FXR a promising therapeutic target for a range of metabolic and inflammatory diseases.[2][5]
Principle of the Luciferase Reporter Assay for NR1H4 Activation
The luciferase reporter assay is a widely used method to study the activation of transcription factors like NR1H4. The fundamental principle involves the use of a plasmid vector containing a luciferase reporter gene (e.g., from Firefly or Renilla) downstream of a promoter that includes FXREs.[1] When a host cell line is transfected with this reporter plasmid and an NR1H4 expression plasmid, the activation of NR1H4 by a ligand (agonist) leads to the binding of the NR1H4/RXR heterodimer to the FXREs. This, in turn, drives the transcription of the luciferase gene. The expressed luciferase enzyme catalyzes a reaction with its substrate (e.g., luciferin), producing a measurable light signal (bioluminescence). The intensity of this light is directly proportional to the level of NR1H4 activation.[1]
A dual-luciferase system is often employed to enhance the accuracy of the results.[6] This system uses a second reporter, typically Renilla luciferase driven by a constitutive promoter, as an internal control to normalize for variations in transfection efficiency and cell viability.[6][7]
Data Presentation
Table 1: Example Agonist Activity on NR1H4
| Compound | EC50 (nM) | Maximum Fold Induction | Reference |
| GW4064 | 15 - 150 | Varies by cell line and reporter | [8] |
| XL335 | 3.2 | >100-fold | [9] |
| Chenodeoxycholic acid (CDCA) | 50,000 | Varies | [4][8] |
| Obeticholic Acid (OCA) | Varies | Varies | [4] |
| Fexaramine | Varies | Varies | [4] |
| WAY-362450 | Varies | Varies | [4] |
Table 2: Example Antagonist Activity on NR1H4
| Compound | IC50 | Maximum Inhibition (%) | Reference |
| Z-Guggulsterone | Varies | Varies | [4] |
| DY 268 | Varies | Varies | [4] |
Signaling Pathway and Experimental Workflow
NR1H4 (FXR) Signaling Pathway
Caption: NR1H4 (FXR) signaling pathway upon ligand activation.
Experimental Workflow for NR1H4 Luciferase Reporter Assay
Caption: Workflow of an NR1H4 luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293T or HepG2 cells are commonly used.[10][11]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
NR1H4 (FXR) expression vector.
-
FXRE-driven firefly luciferase reporter vector.
-
Constitutively expressed Renilla luciferase vector (for dual-luciferase assay).
-
-
Transfection Reagent: Lipofectamine® 3000, FuGENE® HD, or equivalent.
-
Assay Plates: White, opaque 96-well plates for luminescence measurement.[7]
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent, containing lysis buffer and luciferase substrates.
-
Test Compounds: NR1H4 agonists (e.g., GW4064, CDCA) and antagonists.
-
Phosphate Buffered Saline (PBS).
-
Luminometer.
Protocol 1: Transient Transfection Luciferase Reporter Assay
This protocol is suitable for rapid screening of compounds.
Day 1: Cell Seeding
-
Culture HEK293T or HepG2 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at a density of 30,000-50,000 cells per well in 200 µL of medium.[9]
-
Incubate at 37°C in a 5% CO₂ incubator overnight.[9]
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical ratio is:
-
100 ng NR1H4 expression vector
-
100 ng FXRE-luciferase reporter vector
-
10 ng Renilla luciferase vector
-
Transfection reagent in serum-free medium.
-
-
Remove the culture medium from the cells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection mix with fresh, complete culture medium.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of your test compounds and controls (e.g., a known agonist like GW4064) in serum-free medium.[9]
-
Aspirate the culture medium from the cells.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for 18-24 hours at 37°C.[9]
Day 4: Luciferase Assay
-
Equilibrate the luciferase assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20-50 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker.[12][13]
-
Add 50-100 µL of the firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Add 50-100 µL of the Stop & Glo® reagent (or equivalent for the Renilla luciferase assay) to each well and measure the Renilla luminescence.
Protocol 2: Stable Cell Line Luciferase Reporter Assay
This protocol is ideal for high-throughput screening and provides more consistent results.
-
Generation of a Stable Cell Line:
-
Co-transfect the host cell line (e.g., HepG2) with the FXRE-luciferase reporter plasmid and a plasmid conferring antibiotic resistance (e.g., neomycin or puromycin).
-
Select for stably transfected cells by culturing in a medium containing the appropriate antibiotic.
-
Isolate and expand single clones.
-
Validate the clones by treating with a known NR1H4 agonist and measuring luciferase activity.
-
-
Assay Procedure:
-
Follow the same procedure as the transient transfection assay, starting from Day 1 (Cell Seeding), but omitting the transfection step (Day 2). The cells are already stably expressing the reporter construct.
-
For cells that do not endogenously express sufficient NR1H4, transient transfection of the NR1H4 expression vector may still be necessary.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the relative luciferase activity. This corrects for differences in transfection efficiency and cell number.
-
Fold Induction: To determine the agonist effect, divide the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Dose-Response Curves: Plot the fold induction against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.
-
Antagonist Assay: For antagonist screening, treat the cells with a fixed, submaximal concentration (e.g., EC₈₀) of a known NR1H4 agonist in the presence of varying concentrations of the test antagonist.[4] Calculate the percent inhibition relative to the agonist-only control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | - Low transfection efficiency.- Inactive reagents.- Weak promoter activity. | - Optimize the DNA-to-transfection reagent ratio.[14]- Use fresh reagents and high-quality plasmid DNA.[7][14]- Consider using a stronger promoter for the reporter construct if possible.[14] |
| High Background | - Contamination of reagents or cells.- Using clear plates. | - Use fresh, sterile reagents and cell cultures.[14]- Use white, opaque plates for luminescence measurements to reduce crosstalk.[7][14] |
| High Variability | - Pipetting errors.- Inconsistent cell seeding.- Reagent instability. | - Prepare master mixes for transfection and assay reagents.[14]- Ensure a uniform single-cell suspension before seeding.- Use freshly prepared substrates and protect them from light.[6] |
| Saturated Signal | - Over-transfection of plasmids.- Strong promoter driving luciferase expression. | - Reduce the amount of plasmid DNA used for transfection.[7]- Dilute the cell lysate before measuring luminescence.[14][15] |
References
- 1. signosisinc.com [signosisinc.com]
- 2. Gene - NR1H4 [maayanlab.cloud]
- 3. researchgate.net [researchgate.net]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. frontiersin.org [frontiersin.org]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. med.emory.edu [med.emory.edu]
- 14. goldbio.com [goldbio.com]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) of NR1H4/FXR Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor critical in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activation of NR1H4 by bile acids or synthetic agonists leads to its translocation to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) to modulate target gene expression.[4] Dysregulation of NR1H4 signaling is implicated in various metabolic diseases, including nonalcoholic steatohepatitis (NASH) and cholestasis, making it a key therapeutic target.[1][4][5]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors like NR1H4.[1][6] This method allows for a comprehensive understanding of the direct gene targets and regulatory networks governed by NR1H4, providing crucial insights into its mechanism of action and aiding in the discovery of novel therapeutic avenues.[1]
These application notes provide a detailed protocol for performing ChIP-seq to identify NR1H4 binding sites, along with guidelines for data analysis and interpretation.
Data Presentation: Quantitative Parameters for NR1H4 ChIP-seq
Successful ChIP-seq experiments depend on optimizing several quantitative parameters. The following tables summarize representative values based on published studies and established protocols.
Table 1: Cell Culture and Treatment Parameters
| Parameter | Recommended Value | Notes |
| Cell Type | HepG2, Primary Human Hepatocytes | NR1H4 is highly expressed in liver cells.[2] |
| Cell Number per IP | 1 x 107 to 1 x 108 cells | A sufficient number of cells is crucial for a good signal-to-noise ratio. |
| NR1H4 Agonist | GW4064, Nidufexor, Chenodeoxycholic acid (CDCA) | Synthetic agonists often provide a more robust and specific activation.[1][7] |
| Agonist Concentration | 1-10 µM | The optimal concentration should be determined empirically.[1] |
| Treatment Duration | 1-4 hours | Sufficient to allow for nuclear translocation and DNA binding.[1] |
| Control Groups | Vehicle (e.g., DMSO), IgG pulldown | Essential for identifying non-specific binding and background noise.[6] |
Table 2: ChIP-seq Library Preparation and Sequencing
| Parameter | Recommended Value | Notes |
| ChIP-grade Antibody | Validated anti-NR1H4/FXR antibody | Antibody specificity is critical for a successful experiment.[8][9] Use 1-5 µg per IP. |
| Chromatin Shearing | Sonication or Enzymatic Digestion | Aim for fragment sizes of 200-600 bp. |
| Sequencing Platform | Illumina NovaSeq, NextSeq | High-throughput sequencing is required for comprehensive genome coverage.[1] |
| Read Length | 50 bp single-end or paired-end | Longer reads can improve mapping accuracy. |
| Sequencing Depth | 20-30 million reads per sample | Deeper sequencing can help identify weaker binding sites.[10] |
Table 3: Representative NR1H4 ChIP-seq Data Analysis Outcomes
| Parameter | Representative Value | Notes |
| Number of Peaks (Agonist-treated) | 5,000 - 15,000+ | The number of binding sites can vary depending on cell type and treatment.[10] |
| Peak Calling Algorithm | MACS2 | A widely used algorithm for identifying enriched regions.[1][11] |
| FDR Cutoff | < 0.01 - 0.05 | A stringent cutoff reduces the number of false-positive peaks.[11] |
| Genomic Distribution of Peaks | Intergenic (30-45%), Introns (30-40%), Promoters (5-15%) | NR1H4 often binds to distal regulatory elements.[11] |
| Enriched Motif | IR-1 (Inverted Repeat separated by 1 nucleotide) | The canonical binding motif for the NR1H4/RXR heterodimer.[11] |
Experimental Protocols
This section outlines a detailed methodology for performing an NR1H4 ChIP-seq experiment in a human hepatocyte cell line (e.g., HepG2).
I. Cell Culture, Treatment, and Crosslinking
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Agonist Treatment: Once cells reach 80-90% confluency, treat them with the desired concentration of an NR1H4 agonist (e.g., 1 µM GW4064) or vehicle (DMSO) for 1-4 hours.
-
Crosslinking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking to crosslink proteins to DNA.
-
Quenching: Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
Cell Harvesting: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Scrape the cells in PBS containing protease inhibitors and centrifuge to pellet. The cell pellet can be stored at -80°C.
II. Chromatin Preparation
-
Cell Lysis: Resuspend the cell pellet in a hypotonic buffer to swell the cells.[12]
-
Nuclear Isolation: Dounce homogenize the cells to break the cell membrane and isolate the nuclei. Pellet the nuclei by centrifugation.[12]
-
Chromatin Shearing: Resuspend the nuclear pellet in a RIPA buffer.[12] Shear the chromatin to the desired size range (200-600 bp) using either sonication or enzymatic digestion (e.g., Micrococcal Nuclease). The efficiency of shearing should be checked on an agarose (B213101) gel.
-
Clarification: Centrifuge the sheared chromatin at high speed to pellet cellular debris. The supernatant contains the soluble chromatin.
III. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared chromatin overnight at 4°C with a validated anti-NR1H4 antibody. As a negative control, incubate a separate aliquot of chromatin with a non-specific IgG antibody.
-
Immunocomplex Capture: Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution: Elute the chromatin from the beads.
IV. DNA Purification and Library Preparation
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks by incubating the eluted chromatin and the input control at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Library Preparation: Prepare the sequencing library from the purified ChIP DNA and input DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Prep Kit). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.
V. Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.[1]
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., hg38) using an aligner such as BWA or Bowtie2.
-
Peak Calling: Identify regions of NR1H4 enrichment (peaks) using a peak-calling algorithm like MACS2, comparing the NR1H4 ChIP sample to the input or IgG control.[1][11]
-
Peak Annotation and Motif Analysis: Annotate the identified peaks to the nearest genes and perform motif analysis to identify the consensus NR1H4 binding sequence (FXR response element).[1]
-
Downstream Analysis: Perform gene ontology and pathway analysis to understand the biological processes regulated by NR1H4.
Mandatory Visualizations
NR1H4/FXR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Gene - NR1H4 [maayanlab.cloud]
- 3. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4) in Colon Cancer Cell Survival through the Regulation of c-Myc Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 9. Chromatin immunoprecipitation ChIP-grade antibodies | Diagenode [diagenode.com]
- 10. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encodeproject.org [encodeproject.org]
Application Note: Measuring Target Gene Expression Following NR1H4 Activator Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a ligand-activated nuclear receptor highly expressed in the liver, intestine, and kidneys.[1][2][3] It functions as a primary sensor for bile acids and is a master regulator of their synthesis, transport, and homeostasis.[1][4][5] Upon activation by natural ligands (like chenodeoxycholic acid) or synthetic activators, NR1H4 forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Given its central role in regulating not only bile acid metabolism but also lipid and glucose homeostasis, NR1H4 has emerged as a significant therapeutic target for various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).[3][6][7] Validating the efficacy of a novel NR1H4 activator requires demonstrating its ability to engage the target and modulate the expression of downstream genes. This document provides detailed protocols for measuring the expression of key NR1H4 target genes in response to an activator treatment.
NR1H4 (FXR) Signaling Pathway
Activation of NR1H4 initiates a signaling cascade that primarily regulates bile acid levels through a negative feedback loop. The activator binds to NR1H4, promoting its heterodimerization with RXR. This complex binds to FXREs to induce the expression of the Small Heterodimer Partner (SHP, gene NR0B2) and Fibroblast Growth Factor 19 (FGF19, Fgf15 in mice).[2][8] SHP, an atypical nuclear receptor, subsequently inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2] Similarly, FGF19, secreted from the intestine, signals in the liver to repress CYP7A1 expression.[3][4] NR1H4 also directly upregulates genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP, gene ABCB11) and Organic Solute Transporter alpha/beta (OSTα/β).
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Gene - NR1H4 [maayanlab.cloud]
- 6. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 7. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NR1H4 Activator 1 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the Farnesoid X Receptor (FXR), is a critical ligand-activated transcription factor. It serves as a primary sensor for bile acids and plays a pivotal role in regulating their synthesis, transport, and metabolism.[1][2][3] NR1H4 is highly expressed in tissues frequently exposed to bile acids, such as the liver, intestine, kidneys, and adrenal glands.[2][3] Its activation initiates a cascade of events that influence not only bile acid homeostasis but also lipid and glucose metabolism, inflammation, and cell proliferation.[4] Organoid culture systems, which are three-dimensional structures derived from stem cells that mimic the architecture and function of native organs, have emerged as powerful tools for studying the intricate roles of NR1H4 in both healthy and diseased states.[5][6]
These application notes provide a comprehensive overview of the use of NR1H4 activators in intestinal and liver organoid cultures. They include detailed protocols for organoid treatment and analysis, a summary of quantitative data from relevant studies, and visualizations of key signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
NR1H4 acts as a master regulator of bile acid homeostasis through a complex signaling network primarily involving the liver and intestine.[2][7] In the intestine, bile acid uptake triggers the activation of NR1H4 in enterocytes.[5] This leads to the production and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in mice) into the portal circulation.[5][7] FGF19 then travels to the liver, where it binds to its receptor, FGFR4, to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][7] This negative feedback loop is crucial for preventing the accumulation of toxic levels of bile acids.
In addition to the FGF19-mediated pathway, NR1H4 activation in hepatocytes induces the expression of the Small Heterodimer Partner (SHP), which further represses CYP7A1 transcription.[2] Beyond bile acid regulation, NR1H4 signaling has been shown to intersect with other critical cellular pathways, including the p53 pathway, and plays a role in the regulation of intestinal stem cell proliferation.[8]
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying NR1H4 activation in organoids.
Quantitative Data Summary
The following tables summarize the quantitative effects of NR1H4 activators on gene expression and cellular proliferation in organoid systems as reported in the literature.
Table 1: Effect of NR1H4 Activators on Gene Expression in Intestinal Organoids
| Activator | Organoid Model | Target Gene | Fold Change/Effect | Reference |
| Fexaramine Deuterated (FexD) | APCmin/+ Mouse Intestinal Organoids | Lgr5 | ~50-90% decrease | [8] |
| Fexaramine Deuterated (FexD) | APCmin/+ Mouse Intestinal Organoids | Olfm4 | ~50-90% decrease | [8] |
| GW4064 | APCmin/+ Mouse Intestinal Organoids | Lgr5 | ~50-90% decrease | [8] |
| GW4064 | APCmin/+ Mouse Intestinal Organoids | Olfm4 | ~50-90% decrease | [8] |
| Obeticholic Acid (OCA) | APCmin/+ Mouse Intestinal Organoids | Lgr5 | ~50-90% decrease | [8] |
| Obeticholic Acid (OCA) | APCmin/+ Mouse Intestinal Organoids | Olfm4 | ~50-90% decrease | [8] |
| Fexaramine Deuterated (FexD) | Human Colon Cancer Patient-Derived Organoids | Intestinal Stem Cell Markers | Decreased Expression | [8] |
| Obeticholic Acid (OCA) | Human Colon Cancer Patient-Derived Organoids | Intestinal Stem Cell Markers | Decreased Expression | [8] |
| Chenodeoxycholic acid (CDCA) (50 µM) | Mouse Intestinal Organoids | Crypt Formation | Increased | [9] |
Table 2: Effect of NR1H4 Activators on Proliferation in Intestinal Organoids
| Activator | Organoid Model | Proliferation Assay | Effect | Reference |
| Fexaramine Deuterated (FexD) | APCmin/+ Mouse Intestinal Organoids on HFD | EdU Incorporation | Inhibition of Organoid Growth | [8] |
| GW4064 | APCmin/+ Mouse Intestinal Organoids on HFD | EdU Incorporation | Inhibition of Organoid Growth | [8] |
| Obeticholic Acid (OCA) | APCmin/+ Mouse Intestinal Organoids on HFD | EdU Incorporation | Inhibition of Organoid Growth | [8] |
Experimental Protocols
Protocol 1: General Intestinal Organoid Culture
This protocol provides a basic framework for the culture of intestinal organoids. Specific media formulations and passage ratios may need to be optimized depending on the specific organoid line (e.g., normal vs. tumor).[10]
Materials:
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factors (e.g., EGF, Noggin, R-spondin)
-
Matrigel™ or other basement membrane extract
-
Cell recovery solution
-
15 mL and 50 mL conical tubes
-
24-well or 12-well culture plates
-
Pipettes and sterile tips
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Organoids: Rapidly thaw a cryovial of organoids in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of cold basal medium. Centrifuge at 300 x g for 5 minutes.
-
Embedding in Matrigel: Aspirate the supernatant and resuspend the organoid pellet in an appropriate volume of liquid Matrigel™ on ice.
-
Seeding: Dispense 50 µL domes of the organoid-Matrigel™ suspension into the center of pre-warmed culture plate wells.
-
Polymerization: Place the plate in a 37°C incubator for 10-15 minutes to allow the Matrigel™ to solidify.
-
Adding Medium: Gently add 500 µL of complete organoid growth medium to each well.
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Change the medium every 2-3 days.
-
Passaging: After 7-10 days, when organoids are large and have a dark lumen, they are ready for passaging. Mechanically disrupt the Matrigel™ domes and collect the organoids. Dissociate the organoids into smaller fragments mechanically or enzymatically. Re-plate the fragments in fresh Matrigel™ at a 1:3 or 1:4 split ratio.[10]
Protocol 2: Treatment of Organoids with NR1H4 Activators
This protocol describes the general procedure for treating established organoid cultures with NR1H4 activators.
Materials:
-
Established intestinal or liver organoid cultures
-
NR1H4 activator of choice (e.g., GW4064, Fexaramine)
-
Vehicle control (e.g., DMSO)
-
Complete organoid growth medium
Procedure:
-
Prepare Treatment Media: Prepare fresh complete organoid growth medium containing the desired final concentration of the NR1H4 activator. Also, prepare a vehicle control medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the activator.
-
Treatment: Aspirate the old medium from the organoid cultures. Gently add the treatment or vehicle control medium to the respective wells.
-
Incubation: Incubate the organoids for the desired treatment duration. Treatment times can range from a few hours to several days, depending on the experimental endpoint. For example, some studies have treated organoids from day 2 to day 5 of culture.[8]
-
Analysis: Following treatment, the organoids can be harvested for various downstream analyses.
Protocol 3: Downstream Analysis of Treated Organoids
1. RNA Isolation and Gene Expression Analysis (qRT-PCR):
-
Harvest organoids by disrupting the Matrigel™ and pelleting the organoids.
-
Isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for NR1H4 target genes (e.g., SHP, FGF19, CYP7A1) and intestinal stem cell markers (e.g., LGR5, OLFM4).[8] Normalize expression to a housekeeping gene (e.g., GAPDH, ACTB).
2. Proliferation Assay (EdU Incorporation):
-
Add EdU (5-ethynyl-2'-deoxyuridine) to the organoid culture medium at a final concentration of 10 µM for a specified period (e.g., 2-4 hours) before harvesting.
-
Harvest the organoids and fix them with 4% paraformaldehyde.
-
Permeabilize the organoids with Triton X-100.
-
Perform the click-iT reaction to label the incorporated EdU with a fluorescent azide.
-
Counterstain the nuclei with DAPI.
-
Image the organoids using fluorescence microscopy and quantify the percentage of EdU-positive cells.
3. Protein Analysis (Immunohistochemistry):
-
Harvest organoids and fix them in 4% paraformaldehyde.
-
Embed the fixed organoids in paraffin (B1166041) and section them.
-
Perform antigen retrieval on the sections.
-
Block non-specific antibody binding.
-
Incubate the sections with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI and image using fluorescence microscopy.
Conclusion
The use of NR1H4 activators in organoid culture systems provides a powerful platform for dissecting the complex roles of this nuclear receptor in gastrointestinal and hepatic physiology and pathophysiology. The protocols and data presented here offer a foundational guide for researchers to design and execute experiments aimed at understanding NR1H4 signaling and exploring its therapeutic potential. The ability to model human tissues in vitro with high fidelity makes organoids an invaluable tool in the development of novel therapeutics targeting NR1H4.
References
- 1. mdpi.com [mdpi.com]
- 2. Farnesoid X receptor, the bile acid sensing nuclear receptor, in liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of human tissue stem cell-derived organoid cultures to model enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoids in biliary research: insights into developmental signaling and applications in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promotion of Liver Regeneration/Repair by Farnesoid X Receptor in Both Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR regulates intestinal cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR Maintains the Intestinal Barrier and Stemness by Regulating CYP11A1-Mediated Corticosterone Synthesis in Biliary Obstruction Diseases [mdpi.com]
- 10. eubopen.org [eubopen.org]
Troubleshooting & Optimization
Technical Support Center: NR1H4 Activator 1 (Fexaramine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NR1H4 activator 1, commonly known as Fexaramine. The information addresses common solubility issues and provides solutions for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (Fexaramine) is not dissolving. What am I doing wrong?
A1: Fexaramine is a crystalline solid that is sparingly soluble in aqueous solutions but soluble in organic solvents.[1] For initial stock solution preparation, it is crucial to use an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly recommended.[1] Ensure the solvent is pure and the Fexaramine has been stored correctly at -20°C.[2]
Q2: What are the recommended solvents and concentrations for creating a stock solution?
A2: DMSO is the most common solvent for preparing stock solutions of Fexaramine. Different suppliers report varying maximum solubilities in DMSO, so it's essential to consult the product datasheet. Generally, concentrations ranging from 10 mg/mL to 100 mM are achievable.[1][2] For in vivo studies, complex solvent systems are often required.
Q3: I've dissolved Fexaramine in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium or buffer. How can I prevent this?
A3: This is a common issue due to the poor aqueous solubility of Fexaramine.[1] To enhance aqueous solubility, you should dilute the organic stock solution into your aqueous buffer or saline solution gradually.[1] It is also critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your biological experiment.[1] For in vivo preparations, co-solvents like PEG300 and surfactants like Tween-80 are often used to create a stable solution.[3][4]
Q4: Can I heat or sonicate my solution to improve solubility?
A4: Yes, if precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3][4] This is particularly recommended when preparing formulations with co-solvents for in vivo use.[4]
Q5: How should I store my Fexaramine solutions?
A5: Fexaramine powder should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in organic solvents should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[3] It is not recommended to store aqueous solutions for more than one day due to potential instability and precipitation.[1]
Data Presentation: Solubility Summary
The following tables summarize the reported solubility of Fexaramine in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ~10 mg/mL | Cayman Chemical[1] |
| DMSO | ≥49.7 mg/mL | APExBIO[5] |
| DMSO | 100 mM | LKT Labs[2] |
| DMSO | 50 mg/mL (100.68 mM) | TargetMol[4] |
| DMF | ~30 mg/mL | Cayman Chemical[1] |
Table 2: Formulations for In Vivo & In Vitro Use
| Formulation Components | Final Solubility | Application | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.03 mM) | In Vivo | MedchemExpress[3] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.75 mg/mL (5.54 mM) | In Vivo | MedchemExpress[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.03 mM) | In Vivo | MedchemExpress[3] |
| 0.2% DMSO in PBS | Not specified | In Vivo (Oral Gavage) | PMC[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of Fexaramine powder (Molecular Weight: 496.65 g/mol [2]). For 1 mL of a 10 mM solution, you will need 4.97 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the Fexaramine powder.
-
Mixing: Vortex or gently mix the solution until the solid is completely dissolved. Sonication can be used if necessary.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Preparation of an In Vivo Formulation (based on MedchemExpress)
-
Initial Stock: Prepare a concentrated stock solution of Fexaramine in DMSO.
-
Solvent Addition (Sequential): To prepare a clear solution, add the solvents one by one. For example, for the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation:
-
Start with the Fexaramine in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline and mix.
-
-
Aid Dissolution: If the solution becomes cloudy or suspended, use ultrasonic treatment to aid dissolution.[3]
-
Use: Use the freshly prepared solution for your experiment. Do not store this aqueous formulation for extended periods.[1]
Visualizations
Caption: NR1H4 (FXR) signaling pathway activation by a ligand.
Caption: Experimental workflow for preparing Fexaramine solutions.
Caption: Troubleshooting decision tree for Fexaramine precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fexaramine - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fexaramine | FXR | Autophagy | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NR1H4 Activator 1 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of NR1H4 activator 1. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is NR1H4 and why is its activation important?
NR1H4, also known as the Farnesoid X Receptor (FXR), is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[1][2] It acts as a ligand-activated transcription factor. When activated by bile acids or synthetic agonists, NR1H4 forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the expression of genes involved in various metabolic processes.[3] Dysregulation of NR1H4 signaling is implicated in various diseases, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[2] Therefore, activating NR1H4 with specific compounds is a promising therapeutic strategy.
Q2: What is "this compound" and what is its optimal concentration?
"this compound" is a placeholder term for a specific agonist compound that activates the NR1H4 receptor. There is no single optimal concentration for any NR1H4 activator; the ideal concentration is dependent on several factors, including:
-
The specific activator: Different compounds will have varying potencies (EC50 values).
-
The cell type or experimental system: The expression level of NR1H4 and its co-regulators can vary between cell lines, influencing the response.
-
The experimental endpoint: The concentration required to elicit a response in a reporter assay may differ from that needed to observe changes in downstream gene expression or a physiological outcome.
Therefore, it is crucial to experimentally determine the optimal concentration for your specific conditions.
Q3: What are the key steps to determine the optimal concentration of an NR1H4 activator?
The general workflow involves a dose-response analysis. This typically includes:
-
Initial Range-Finding Study: Test a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a working range.
-
Detailed Dose-Response Curve: Perform a more detailed titration within the identified range to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Assessment of Downstream Effects: Validate the activity of the activator at the determined optimal concentration by measuring the expression of known NR1H4 target genes.
-
Cytotoxicity Assay: Ensure that the chosen concentration is not toxic to the cells.
Troubleshooting Guide
Problem 1: No response or a very weak response is observed after treating cells with the NR1H4 activator.
-
Possible Cause 1: Inappropriate concentration range.
-
Solution: Perform a wider range-finding study. Some synthetic agonists are potent in the nanomolar range, while natural ligands like chenodeoxycholic acid (CDCA) may require micromolar concentrations.[4]
-
-
Possible Cause 2: Low expression of NR1H4 in the chosen cell line.
-
Solution: Verify the expression of NR1H4 in your cell line using qPCR or Western blotting. Consider using a cell line known to express functional NR1H4, such as HepG2 or Huh7 cells, or transiently transfecting cells with an NR1H4 expression vector.[5]
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Optimize the incubation time. For reporter gene assays, 18-24 hours is common.[3] For target gene expression, time-course experiments (e.g., 6, 12, 24, 48 hours) can determine the peak response time.
-
-
Possible Cause 4: Activator instability or poor solubility.
-
Solution: Ensure the activator is properly dissolved and stable in your culture medium. Prepare fresh solutions for each experiment. Check the manufacturer's instructions for solubility information.
-
Problem 2: High background signal or inconsistent results in a reporter gene assay.
-
Possible Cause 1: Cell stress or over-confluence.
-
Solution: Ensure cells are healthy and seeded at an appropriate density. Over-confluent cells can lead to non-specific effects. Follow recommended seeding densities for your specific assay.[3]
-
-
Possible Cause 2: Issues with the reporter plasmid or transfection.
-
Solution: If performing transient transfections, optimize the transfection protocol. Use a control plasmid (e.g., a constitutively expressing reporter) to normalize for transfection efficiency. For stable cell lines, ensure the reporter construct is functioning correctly.
-
-
Possible Cause 3: Reagent variability.
-
Solution: Use high-quality reagents and be consistent in your experimental setup. Ensure thorough mixing of reagents.
-
Problem 3: The observed effect of the activator is not consistent with known NR1H4 signaling.
-
Possible Cause 1: Off-target effects of the compound.
-
Solution: At high concentrations, compounds can have non-specific effects. It is crucial to perform a dose-response analysis and choose a concentration within the specific activity range. To confirm specificity, you can use an NR1H4 antagonist to see if it blocks the effect of your activator or use siRNA to knock down NR1H4 expression.[6]
-
-
Possible Cause 2: The chosen endpoint is not a direct target of NR1H4.
-
Solution: Focus on well-established direct target genes of NR1H4 for initial validation, such as SHP (Small Heterodimer Partner, also known as NR0B2), BSEP (Bile Salt Export Pump, also known as ABCB11), or CYP7A1 (Cholesterol 7-alpha-hydroxylase).[4]
-
Quantitative Data Summary
The following table summarizes the effective concentrations of commonly used NR1H4 activators from the literature. This data should be used as a reference to guide your initial concentration range selection.
| Activator | Activator Type | Effective Concentration Range | EC50 | Cell Line/System | Reference |
| Chenodeoxycholic acid (CDCA) | Endogenous bile acid | 10 - 100 µM | ~50 µM | Various | [7] |
| Obeticholic acid (OCA) | Synthetic bile acid analog | 0.1 - 10 µM | 99 nM (FRET assay) | Various | [4] |
| GW4064 | Synthetic non-steroidal agonist | 0.1 - 5 µM | Sub-micromolar | Various | [8] |
| Fexaramine | Synthetic non-steroidal agonist | 0.1 - 1 µM | Potent agonist | Various | [7] |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Luciferase Reporter Assay
This protocol describes a general method for determining the potency of an NR1H4 activator.
Materials:
-
HEK293T or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NR1H4 expression plasmid
-
FXRE-luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NR1H4 expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Dose-Response Treatment: Prepare serial dilutions of this compound in serum-free medium. A common starting range is from 1 nM to 100 µM. Replace the culture medium with the medium containing the different concentrations of the activator. Include a vehicle control (e.g., DMSO).
-
Incubation with Activator: Incubate the cells with the activator for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Measuring Target Gene Expression using qPCR
This protocol validates the activity of the NR1H4 activator by measuring the expression of a known target gene.
Materials:
-
HepG2 cells (or another relevant cell line)
-
6-well cell culture plates
-
This compound at the predetermined optimal concentration (e.g., around the EC50 value)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., SHP/NR0B2) and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Methodology:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates. Once the cells reach 80-90% confluency, treat them with the optimal concentration of this compound or a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target gene and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
Caption: Simplified NR1H4 (FXR) signaling pathway.
Caption: Workflow for determining the optimal concentration.
References
- 1. platform.opentargets.org [platform.opentargets.org]
- 2. NR1H4 nuclear receptor subfamily 1 group H member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4) in Colon Cancer Cell Survival through the Regulation of c-Myc Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
NR1H4 activator 1 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NR1H4 Activator 1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
The stability of small molecules like this compound in cell culture media can be influenced by several factors:
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various enzymes such as esterases and proteases that can metabolize the compound. Furthermore, the metabolic activity of live cells can significantly contribute to the degradation of the activator.[1]
-
pH Instability: The typical pH of cell culture media (7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.[1]
-
Binding to Media Components: this compound may bind to proteins like albumin, which is abundant in fetal bovine serum (FBS), and other components within the media. This binding can affect its availability and apparent stability.[1]
-
Chemical Reactivity: The compound might react with components present in the cell culture medium itself.[1][2]
-
Adsorption to Labware: Small molecules can adsorb to the plastic surfaces of cell culture plates and pipette tips, leading to a perceived loss of the compound from the media.[2]
-
Light Sensitivity: Some compounds are sensitive to light and can degrade upon exposure. It is crucial to check the compound's specifications for any light-handling precautions.
-
Oxidation: The presence of dissolved oxygen in the media can lead to the oxidation of sensitive compounds.[1]
Q2: What is the recommended method for preparing and storing stock solutions of this compound?
To ensure the integrity of this compound, stock solutions should be prepared and stored properly. It is recommended to dissolve the compound in a suitable solvent, such as DMSO, to create a high-concentration stock. This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots in tightly sealed vials at -20°C or lower for long-term stability.[2]
Q3: How does the presence or absence of serum in the cell culture media affect the stability of this compound?
Serum contains a complex mixture of proteins, growth factors, and enzymes that can impact the stability of this compound. Serum proteins, particularly albumin, can bind to the compound, which may either stabilize it or reduce its free concentration and availability to the cells.[1] On the other hand, enzymes present in the serum can actively metabolize and degrade the activator.[1] Therefore, it is advisable to test the stability of the compound in both the presence and absence of serum to understand its behavior in your specific experimental setup.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound is observed. | The compound may be inherently unstable in aqueous solutions at 37°C.[2] Components in the media (e.g., amino acids, vitamins) could be reacting with the compound.[2] The pH of the media might be affecting the stability.[1][2] Enzymatic degradation by components in serum or by the cells themselves.[1] | Perform a stability check in a simpler buffer system like PBS at 37°C to assess inherent aqueous stability.[2] Test for stability in media with and without serum to determine if serum components are the cause.[2] Analyze the stability in different types of cell culture media. Ensure the pH of the media remains stable throughout the experiment. |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing.[2] Issues with the analytical method (e.g., HPLC-MS).[2] Incomplete solubilization of the compound in the stock solution or media.[2] | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution before diluting it in the media. |
| The compound seems to disappear from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[2] If cells are present, the compound could be rapidly internalized.[2] | Use low-protein-binding plates and pipette tips.[2] Include a control group without cells to assess non-specific binding to the plasticware.[2] Analyze cell lysates to determine the extent of cellular uptake.[2] |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate how results might be presented.
| Condition | Time (hours) | % Remaining (Mean ± SD) | Half-life (t½) (hours) |
| DMEM + 10% FBS | 0 | 100 ± 0 | 12.5 |
| 4 | 85.2 ± 3.1 | ||
| 8 | 68.7 ± 4.5 | ||
| 12 | 50.1 ± 3.8 | ||
| 24 | 24.9 ± 2.9 | ||
| DMEM (serum-free) | 0 | 100 ± 0 | 28.1 |
| 4 | 95.1 ± 2.5 | ||
| 8 | 88.3 ± 3.2 | ||
| 12 | 80.5 ± 2.9 | ||
| 24 | 62.4 ± 4.1 | ||
| RPMI + 10% FBS | 0 | 100 ± 0 | 10.8 |
| 4 | 82.1 ± 3.5 | ||
| 8 | 63.5 ± 4.2 | ||
| 12 | 45.3 ± 3.6 | ||
| 24 | 20.1 ± 2.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method for determining the stability of this compound in cell culture media.
1. Materials
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates (low-protein-binding recommended)
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment (e.g., LC-MS/MS)
-
Internal standard for LC-MS/MS analysis
2. Preparation of Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in the desired cell culture medium (with and without 10% FBS) to a final concentration of 1 µM.
3. Experimental Procedure
-
Add 200 µL of the working solution to triplicate wells of a 96-well plate for each condition (media with serum and media without serum).
-
Also, include a control with the compound in PBS to assess inherent aqueous stability.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect 20 µL aliquots from each well.
-
Immediately mix the collected aliquots with a quenching solution (e.g., acetonitrile (B52724) containing an internal standard) to stop any further degradation.
-
Store the samples at -80°C until analysis.
4. Sample Analysis
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
The concentration at time 0 is considered 100%.
-
Calculate the percentage of the compound remaining at each subsequent time point relative to the time 0 sample.
5. Data Analysis
-
Plot the percentage of this compound remaining versus time.
-
Determine the half-life (t½) of the compound under each condition by fitting the data to a first-order decay model.
Signaling Pathways and Workflows
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
Caption: Workflow for this compound Stability Assay.
References
Technical Support Center: NR1H4 (FXR) Reporter Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NR1H4 (Farnesoid X Receptor or FXR) reporter assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to variability and unexpected results in your NR1H4 reporter assay.
Issue 1: High Background or "Leaky" Reporter Activity
High background luminescence in the absence of a known agonist can mask the true signal from your test compounds and reduce the dynamic range of the assay.
-
Question: My negative control wells (vehicle only) show high luciferase activity. What could be the cause?
-
Answer: High background can stem from several factors:
-
Promoter Strength: The reporter construct's promoter may be too strong, leading to constitutive expression even without FXR activation.[1] Consider using a reporter with a weaker promoter, such as a minimal promoter with multiple FXR response elements (FXREs).
-
Plasmid Amount: An excessive amount of the reporter plasmid or the NR1H4 expression plasmid can lead to non-specific activation. It is crucial to optimize the DNA concentration for transfection.[2]
-
Cellular Factors: The cell line used may have endogenous transcription factors that can weakly activate the reporter construct.
-
Reagent Contamination: Contamination of reagents or cell culture with luminescent substances can contribute to high background.[3]
-
Plate Type: Using white plates can sometimes lead to higher background readings due to phosphorescence and light scattering between wells.[4] Black plates are often recommended for a better signal-to-noise ratio, although the absolute signal will be lower.[4]
-
-
Issue 2: Low or No Signal Upon Agonist Treatment
A weak or absent signal in the presence of a potent agonist suggests a problem with one or more components of the assay.
-
Question: I am not observing a significant increase in luciferase signal after treating with a known NR1H4 agonist. What should I check?
-
Answer: Several factors could be responsible for a low signal:
-
Poor Transfection Efficiency: This is a common cause of low signal.[1][3] Transfection efficiency is highly dependent on the cell type, transfection reagent, and DNA quality and quantity. Optimization of the transfection protocol is critical.
-
Suboptimal Plasmid Ratio: The ratio of the NR1H4 expression plasmid to the reporter plasmid is crucial for optimal signal induction. A 10:1 molar ratio of reporter vector to expression vector has been shown to yield the highest firefly luciferase activity in one study.[2]
-
Inactive Reagents: Ensure that the luciferase substrate and other assay reagents have been stored correctly and have not expired.[3]
-
Cell Health: The health and confluency of your cells at the time of transfection and treatment are vital. Overly confluent cells may transfect with lower efficiency.[1]
-
Incorrect Agonist Concentration: Verify the concentration and purity of your agonist.
-
-
Issue 3: High Variability Between Replicates
-
Question: I am seeing significant variability between my triplicate wells for the same condition. How can I improve the consistency of my assay?
-
Answer: High variability often points to technical inconsistencies in the experimental setup:[3]
-
Pipetting Errors: Small variations in the volumes of cells, plasmids, transfection reagents, or assay reagents can lead to large differences in the final signal.[1] Using master mixes for transfection and assay reagents can help ensure consistency.[3]
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells can lead to variability. Ensure cells are well-mixed before plating and allow plates to sit at room temperature for a short period before incubation to allow for even settling.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell health and assay performance. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile PBS or media.
-
Normalization: Using a dual-luciferase reporter system, where a second reporter (like Renilla luciferase) is co-transfected as an internal control, is highly recommended to normalize for differences in transfection efficiency and cell number.[1][3]
-
-
Data Presentation: Optimizing Assay Parameters
Quantitative data from optimization experiments are crucial for establishing a robust and reproducible NR1H4 reporter assay. The following tables summarize key parameters that should be optimized.
Table 1: Optimization of Plasmid DNA Ratios for Co-transfection
This table provides an example of how to present data from an experiment to determine the optimal molar ratio of the reporter plasmid to the NR1H4 expression plasmid. The data is based on a study that found a 10:1 ratio to be optimal.[2]
| Molar Ratio (Reporter:Expression) | Relative Luciferase Activity (Fold Induction) |
| 20:1 | 8.5 |
| 10:1 | 11.4 |
| 5:1 | 9.2 |
| 1:1 | 6.3 |
| 1:5 | 3.1 |
| 1:10 | 1.8 |
Table 2: Optimization of Total DNA Concentration per Well (96-well plate)
This table illustrates the effect of varying the total amount of DNA per well during transfection on the resulting luciferase activity. An optimal concentration is typically a balance between achieving a strong signal and avoiding cytotoxicity from the transfection reagent. One study found 0.3 µg of DNA per well to be optimal.[2]
| Total DNA per Well (µg) | Relative Luciferase Activity (Fold Induction) |
| 0.1 | 5.8 |
| 0.2 | 9.5 |
| 0.3 | 12.1 |
| 0.4 | 10.9 |
| 0.5 | 8.7 |
| 0.6 | 7.2 |
Experimental Protocols
A detailed and consistent experimental protocol is fundamental to a successful NR1H4 reporter assay.
Protocol: Dual-Luciferase NR1H4 Reporter Assay
This protocol outlines the key steps for performing a dual-luciferase reporter assay to measure NR1H4 activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and antibiotics
-
NR1H4 expression plasmid
-
FXRE-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Opti-MEM I Reduced Serum Medium
-
96-well white, clear-bottom tissue culture plates
-
NR1H4 agonist (e.g., GW4064, CDCA)
-
DMSO (vehicle control)
-
Dual-luciferase assay reagent kit
-
Luminometer with injectors
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 2 x 10^4 cells per well).
-
-
Transfection:
-
For each well, prepare the DNA mixture in Opti-MEM. For example, use 100 ng of the FXRE-luciferase reporter, 10 ng of the NR1H4 expression plasmid, and 10 ng of the Renilla control plasmid.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes to allow complexes to form.
-
Add the transfection complex to each well and gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Compound Treatment:
-
After the initial incubation, replace the transfection medium with fresh complete medium containing the desired concentrations of your test compounds or the vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the dual-luciferase assay reagents to room temperature.
-
Remove the medium from the cells and wash once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
In the luminometer, program the instrument to inject the firefly luciferase substrate followed by the Renilla luciferase substrate and quencher.
-
Measure the luminescence for both firefly and Renilla luciferases.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control wells.
-
Visualizations
NR1H4 (FXR) Signaling Pathway
References
How to minimize toxicity of NR1H4 activator 1 in cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the toxicity of NR1H4 activator 1 in cellular experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is NR1H4 and why is activating it a research interest?
NR1H4, also known as the Farnesoid X Receptor (FXR), is a nuclear receptor that acts as a primary sensor for bile acids. It plays a crucial role in regulating the expression of genes involved in bile acid synthesis, transport, and metabolism. Beyond bile acid homeostasis, NR1H4 is also involved in lipid and glucose metabolism, inflammation, and cell proliferation and survival.[1][2][3] Activation of NR1H4 is a therapeutic target for various metabolic and liver diseases.[4]
Q2: What are the potential causes of toxicity when using this compound in cell culture?
Toxicity in cell culture experiments with this compound can stem from several factors:
-
On-target toxicity: Excessive activation of the NR1H4 pathway can lead to cellular stress, apoptosis (programmed cell death), and disruption of metabolic homeostasis.[5][6]
-
Off-target effects: The compound may interact with other cellular targets, leading to unintended and toxic side effects.
-
Compound solubility and aggregation: Poor solubility can lead to the formation of aggregates that are toxic to cells.
-
Solvent toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.[7]
-
High concentrations and prolonged exposure: Using concentrations significantly above the effective range or for extended periods can induce cytotoxicity.
Q3: What are the initial signs of this compound-induced toxicity in my cell culture?
Common indicators of cellular toxicity include:
-
A noticeable decrease in cell viability and proliferation compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
Increased presence of floating, dead cells in the culture medium.
-
Activation of cellular stress pathways and apoptosis markers, such as caspases.[6]
Q4: How can I determine a non-toxic working concentration for this compound?
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. A good starting point is to test a broad range of concentrations. This will help you identify the concentration that provides the desired biological activity without causing significant cell death.
Troubleshooting Guide: Minimizing Cellular Toxicity
This guide provides solutions to common issues encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at the desired concentration. | The concentration of this compound may be too high for your specific cell line. | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and a non-toxic working concentration. Start with a broad range of concentrations. |
| The cell line is particularly sensitive to NR1H4 activation or off-target effects. | Consider using a lower concentration for a longer duration of exposure. Investigate the expression levels of NR1H4 in your cell line. | |
| The final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[7] Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added. | |
| Inconsistent results between experiments. | Instability of the this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared working solutions from single-use aliquots of the stock solution. Avoid repeated freeze-thawing of the main stock. |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. Optimize cell seeding to ensure they are in a logarithmic growth phase during treatment. | |
| Compound precipitation in the culture medium. | Poor solubility of this compound in the aqueous culture medium. | Decrease the final concentration of the compound. Test alternative solvents for the initial stock solution, though DMSO is most common. Ensure the stock solution is fully dissolved before adding it to the medium. |
| Unexpected or off-target effects are observed. | The compound may be interacting with other cellular pathways. | Review the literature for known off-target effects of NR1H4 agonists. Consider using a structurally different NR1H4 activator as a control. Perform counter-screens to identify potential off-target activities.[8][9] |
Experimental Protocols
Here are detailed protocols for key assays to assess the toxicity of this compound.
Protocol 1: Cell Viability Assessment using MTS Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from your stock solution.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTS assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Protocol 3: Apoptosis Assessment using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
Cell culture plates
-
This compound stock solution (in DMSO)
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Microplate reader or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols.
-
Cell Lysis: After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit.
-
Caspase-3 Reaction: Add the cell lysate to a new plate and add the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for the time recommended in the kit protocol.
-
Signal Measurement: Measure the absorbance or fluorescence using the appropriate instrument.
-
Data Analysis: Determine the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Data Presentation
Summarize your quantitative data from the dose-response and time-course experiments in clearly structured tables for easy comparison.
Table 1: Hypothetical Cell Viability Data (MTS Assay) after 48h Treatment
| Concentration of this compound (µM) | Average Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.09 | 92.0% |
| 10 | 0.85 | 0.11 | 68.0% |
| 50 | 0.45 | 0.06 | 36.0% |
| 100 | 0.25 | 0.04 | 20.0% |
Table 2: Hypothetical Cytotoxicity Data (LDH Assay) after 48h Treatment
| Concentration of this compound (µM) | Average LDH Release (Absorbance 490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.15 | 0.02 | 0% |
| 0.1 | 0.18 | 0.03 | 3.3% |
| 1 | 0.25 | 0.04 | 11.1% |
| 10 | 0.55 | 0.07 | 44.4% |
| 50 | 0.95 | 0.09 | 88.9% |
| 100 | 1.10 | 0.10 | 105.6% (relative to max) |
| Maximum Release | 1.05 | 0.08 | 100% |
Visualizations
NR1H4 (FXR) Signaling Pathway
Caption: NR1H4 (FXR) signaling pathway activated by this compound.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing and minimizing this compound toxicity.
References
- 1. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X Receptor Protects Liver Cells from Apoptosis Induced by Serum Deprivation in Vitro and Fasting in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Farnesoid X receptor (FXR) agonists induce hepatocellular apoptosis and impair hepatic functions via FXR/SHP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor (FXR) agonists induce hepatocellular apoptosis and impair hepatic functions via FXR/SHP pathway - ProQuest [proquest.com]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to NR1H4 Activators
Welcome to the technical support center for researchers working with NR1H4 (Farnesoid X Receptor, FXR) activators. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and overcome resistance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NR1H4 (FXR) and why is it a therapeutic target?
NR1H4, commonly known as the Farnesoid X Receptor (FXR), is a nuclear receptor that functions as a primary sensor for bile acids.[1][2] It plays a critical role in regulating the synthesis, transport, and metabolism of bile acids, as well as lipid and glucose homeostasis.[1][3][4][5][6] When activated by bile acids or synthetic agonists, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[5] Its central role in metabolic regulation has made it a promising therapeutic target for various conditions, including cholestatic liver diseases like primary biliary cholangitis (PBC), non-alcoholic fatty liver disease (NAFLD), and certain cancers.[6][7][8]
Q2: My cells are not responding to the NR1H4 activator. What are the potential reasons?
Lack of response to an NR1H4 activator can stem from several factors, ranging from experimental setup to inherent cellular properties. Key possibilities include:
-
Low Receptor Expression: The target cells may have low or negligible endogenous expression of NR1H4.
-
Activator Potency and Concentration: The activator may not be potent enough, or the concentration used may be too low to elicit a response.
-
Cellular Uptake and Metabolism: The compound may not be effectively entering the cells or could be rapidly metabolized into an inactive form.
-
Presence of Antagonists: Endogenous or exogenous molecules in the cell culture media may be acting as antagonists.
-
Genetic Polymorphisms or Mutations: The NR1H4 gene in your cell line may contain mutations that affect ligand binding or receptor function.
-
Altered Co-regulator Availability: The expression or function of essential co-activators may be compromised, or co-repressors may be overexpressed.
Q3: What are the known molecular mechanisms of resistance to NR1H4 activators?
Resistance to NR1H4 activators can be categorized as either intrinsic (pre-existing) or acquired (developing after exposure).
-
Intrinsic Resistance:
-
Genetic Mutations: Loss-of-function mutations in the NR1H4 gene can impair ligand binding, DNA binding, or interaction with RXR and co-regulators.
-
Epigenetic Silencing: Downregulation of NR1H4 expression through mechanisms like promoter hypermethylation can render cells unresponsive.
-
Co-regulator Imbalance: A cellular environment with low levels of essential co-activators (e.g., SRC-1, PGC-1α) or high levels of co-repressors (e.g., NCoR, SMRT) can prevent transcriptional activation even when the receptor is bound by an agonist.
-
-
Acquired Resistance:
-
Receptor Downregulation: Prolonged activation of a signaling pathway can sometimes lead to a negative feedback loop, causing the cell to reduce the expression of the receptor itself.
-
Activation of Bypass Pathways: Cells may develop resistance by upregulating alternative signaling pathways that compensate for the effects of NR1H4 activation. For example, crosstalk with other nuclear receptors like PXR and LXR can influence the overall metabolic outcome.[1]
-
Post-Translational Modifications: Changes in the post-translational modification status of NR1H4 (e.g., phosphorylation, SUMOylation, acetylation) can alter its activity and responsiveness to ligands.
-
Q4: Can long-term treatment with an NR1H4 activator like Obeticholic Acid (OCA) lead to resistance?
While long-term studies of Obeticholic Acid (OCA) in patients with Primary Biliary Cholangitis (PBC) have shown sustained efficacy in improving biochemical markers of liver function for up to 5-6 years, the molecular mechanisms of acquired resistance in a clinical setting are still an area of active research.[9][10][11][12] Most adverse events are related to the mechanism of action, such as pruritus, which is sometimes managed by dose adjustment.[7][9] Pre-clinical studies suggest that chronic activation could potentially lead to feedback mechanisms that dampen the signaling pathway, but more research is needed to confirm this in patients.
Troubleshooting Guides
Guide 1: Investigating Lack of Activator Response
This guide provides a step-by-step approach to troubleshoot experiments where an NR1H4 activator fails to produce the expected biological effect.
Problem: No significant change in the expression of known NR1H4 target genes (e.g., SHP, BSEP, OSTα) after treatment with an activator.
Guide 2: Addressing Partial or Weak Activator Response
Problem: The activator induces a statistically significant but biologically weak response.
-
Optimize Activator Concentration and Treatment Time:
-
Perform a detailed dose-response curve to ensure you are using a concentration at or above the EC50.
-
Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for maximal target gene induction.
-
-
Assess for Partial Agonism/Antagonism:
-
The compound might be a partial agonist. Compare its maximal induction level to that of a known full agonist (e.g., GW4064).
-
Test if the compound antagonizes the effect of a full agonist by co-treating cells with a fixed concentration of the full agonist and increasing concentrations of your compound.
-
-
Investigate Co-regulator Levels:
-
Quantify the mRNA and protein levels of key co-activators (e.g., SRC-1, PGC-1α) and co-repressors (e.g., NCoR, SMRT) in your cell model. An unfavorable ratio can dampen the transcriptional response.
-
Consider overexpressing a co-activator to see if it potentiates the response to your compound.
-
-
Evaluate Crosstalk with Inhibitory Pathways:
-
NR1H4 activity can be influenced by other signaling pathways. For instance, inflammatory signaling can sometimes repress NR1H4 function. Check for activation of inflammatory markers in your system.
-
Crosstalk with other nuclear receptors like PXR, LXR, and VDR can also modulate the overall response.[1]
-
Data Presentation
Table 1: Potency of Common NR1H4 Activators (Agonists)
| Compound | Type | Target | EC50 Value (nM) | Notes |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | Human FXR | ~4,000 - 29,000 | Natural primary bile acid, often used as a reference.[13][14][15] |
| Obeticholic Acid (OCA) | Semi-synthetic Bile Acid | Human FXR | ~99 - 130 | ~100-fold more potent than CDCA.[14] |
| GW4064 | Non-steroidal | Human FXR | ~30 | Potent and selective synthetic agonist. |
| Tropifexor (LJN452) | Non-steroidal | Human FXR | ~0.2 | Highly potent non-steroidal agonist.[13] |
| Cilofexor (GS-9674) | Non-steroidal | Human FXR | ~43 | Selective non-steroidal agonist. |
| EDP-305 | Non-steroidal | Human FXR | ~8 | Potent non-steroidal agonist.[14] |
| TERN-101 | Partial Agonist | Human FXR | ~193 | A partial agonist that may have a different side-effect profile.[7] |
| INT-767 | Dual Agonist | Human FXR / TGR5 | ~30 (FXR) | Activates both FXR and TGR5. |
Table 2: Potency of Common NR1H4 Antagonists
| Compound | Type | Target | IC50 Value (µM) | Notes |
| (Z)-Guggulsterone | Natural Steroid | Human FXR | ~12 - 39 | A well-characterized natural antagonist. |
| DY268 | Synthetic | Human FXR | ~0.0075 (7.5 nM) | A potent and selective synthetic antagonist.[13] |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | Human FXR | ~0.7 - 1.4 | Can act as an antagonist in certain contexts.[13] |
| Gly-β-muricholic acid (Gly-MCA) | Modified Bile Acid | Intestinal FXR | - | An intestine-selective FXR inhibitor. |
Experimental Protocols
Protocol 1: NR1H4 Luciferase Reporter Assay
This assay measures the ability of a compound to activate NR1H4-mediated gene transcription.
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM with 10% FBS. Seed 30,000-50,000 cells/well into a 96-well white, clear-bottom plate and incubate for 18-24 hours.
-
Transfection: Prepare a transfection mix containing an NR1H4 expression plasmid and an FXRE-driven luciferase reporter plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol. Add the mix to the cells and incubate for 4-6 hours.
-
Compound Treatment: Replace the transfection medium with fresh, low-serum medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control agonist (e.g., 1 µM GW4064). For antagonist screening, co-treat with an EC80 concentration of the agonist. Incubate for 24 hours.
-
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells with a passive lysis buffer. Add the appropriate luciferase assay substrate to each well and measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase). Plot the normalized data against compound concentration to determine EC50 or IC50 values.
Protocol 2: Western Blot for NR1H4 Protein
This protocol details the detection and quantification of NR1H4 protein levels.
-
Sample Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against NR1H4 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Protocol 3: qRT-PCR for NR1H4 Target Gene Expression
This protocol is for quantifying changes in the mRNA levels of NR1H4 target genes.
-
Cell Treatment: Plate and treat cells with the NR1H4 activator or vehicle control as described in your experimental design.
-
RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for your target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change in the treated group relative to the vehicle control group.
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Long-term efficacy and safety of obeticholic acid for patients with primary biliary cholangitis: 3-year results of an international open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. Long-Term Efficacy and Safety of Obeticholic Acid in Patients With Primary Biliary Cholangitis: A Demographic Subgroup Analysis of 5-Year Results From the POISE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
NR1H4 activator 1 and unexpected phenotypic changes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NR1H4 (Farnesoid X Receptor, FXR) activators. This guide addresses potential unexpected phenotypic changes and offers structured advice for navigating experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving NR1H4 activators.
Q1: I am observing unexpected changes in cell proliferation and apoptosis after treatment with an NR1H4 activator. Is this a known off-target effect?
A1: Not necessarily. While off-target effects are possible (see FAQ section), NR1H4 activation itself can have complex effects on cell growth and survival that may appear counterintuitive depending on the cell type and context. Activation of NR1H4 has been shown to influence the expression of genes involved in cell cycle regulation and apoptosis. For example, in some colon cancer cell lines, NR1H4 activation can lead to an induction of the proto-oncogene MYC, which is involved in cell proliferation.[1] Conversely, in other contexts, NR1H4 activation can enhance apoptosis by increasing the expression of pro-apoptotic genes like p21 and BAK1, while repressing anti-apoptotic genes such as BCL-2.[2]
Troubleshooting Steps:
-
Confirm NR1H4 Expression: Verify the expression level of NR1H4 in your cell model. Effects may be minimal or absent in cells with low or no expression.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed effects are concentration-dependent. High concentrations are more likely to induce off-target effects.
-
Positive Controls: Include known NR1H4 target genes in your analysis (e.g., SHP, FGF19, BSEP) to confirm the activator is engaging the intended target.
-
NR1H4 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NR1H4 expression. An authentic on-target effect should be diminished or abolished in these cells.
Q2: My results with the NR1H4 activator (e.g., GW4064) are inconsistent across experiments, particularly in gene expression analysis of known targets.
A2: Inconsistent results are a common challenge in cell-based assays. For nuclear receptor activators, several factors can contribute to this variability.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Integrity | Use low-passage cells and perform regular cell line authentication. High-passage cells can exhibit altered signaling pathways and variable NR1H4 expression.[3] |
| Media Variability | Components in fetal bovine serum (FBS) can interfere with or activate nuclear receptors. For acute treatments, consider using a low-serum medium (e.g., 0.5% FBS) during the experiment. Test for lot-to-lot variability in your serum.[3] |
| Compound Stability | Ensure the NR1H4 activator is stored correctly (as per manufacturer's instructions) and that stock solutions are not repeatedly freeze-thawed. Degradation of the compound can lead to reduced potency. |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells and influence gene expression. Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below a non-toxic threshold (typically <0.5%). |
A3: This is a critical observation and may point to an off-target effect of the specific activator you are using. The widely used synthetic agonist GW4064 has been documented to have FXR-independent effects. Studies have shown that GW4064 can activate cAMP and nuclear factor of activated T-cell response elements (NFAT-RE) in cells that do not express FXR.[4][5] This is believed to occur through the modulation of multiple G protein-coupled receptors (GPCRs), including histamine (B1213489) receptors (H1, H2, H4).[5]
Experimental Workflow for Investigating Off-Target Effects:
Caption: Workflow to dissect on-target vs. off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NR1H4 (FXR)?
A1: NR1H4/FXR is a ligand-activated nuclear receptor. Upon binding to its natural ligands (bile acids) or synthetic activators, it undergoes a conformational change and translocates to the nucleus.[2] There, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, up- or down-regulating their transcription.[6] A primary function is the suppression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[6][7]
Canonical NR1H4 (FXR) Signaling Pathway:
Caption: Canonical NR1H4/FXR signaling pathway upon activation.
Q2: What are the known unexpected or off-target effects of NR1H4 activators?
A2: While designed to be specific, some synthetic activators can have unintended effects. The most well-documented example is GW4064, which has been shown to interact with several GPCRs, leading to FXR-independent signaling.[4][5] Other unexpected findings from FXR agonist studies include sex-dependent effects on metabolic outcomes and differential regulation of genes like PEPCK in healthy versus diabetic models.[8][9] In clinical trials, common side effects for FXR agonists include pruritus (itching) and elevations in LDL cholesterol, which are considered class effects.[7]
Summary of Potential Unexpected Effects:
| Effect Type | Specific Observation | Associated Activator(s) | Reference |
| Off-Target Signaling | Activation of cAMP and Ca2+ pathways via GPCRs (e.g., histamine receptors) | GW4064 | [4][5] |
| Paradoxical Regulation | Induction of PEPCK in wild-type mice, but repression in db/db diabetic mice | GW4064 | [9] |
| Sex-Dependent Efficacy | Reduced aortic lesion formation in female but not male mice | WAY-362450 | [8] |
| Clinical Side Effects | Pruritus (itching), increased LDL cholesterol | Various (Class Effect) | [7] |
Q3: Are there cellular pathways that are known to cross-talk with NR1H4 signaling?
A3: Yes, NR1H4/FXR signaling is integrated with several other major cellular pathways. Low NR1H4 expression has been associated with increased activity in inflammatory pathways like IL-6/STAT3 and TGF-β signaling.[10] It also influences apoptosis and can impact pathways related to glucose and lipid metabolism, often cross-talking with other nuclear receptors like PPARα.[10][11] This network of interactions means that activating NR1H4 can have wide-ranging effects beyond direct bile acid regulation.
Key Experimental Protocols
Protocol 1: In Vitro NR1H4 Activation Assay (Luciferase Reporter)
This protocol is used to quantify the ability of a compound to activate NR1H4.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T or HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with three plasmids using a suitable transfection reagent:
-
An NR1H4 expression plasmid.
-
A luciferase reporter plasmid containing multiple FXR Response Elements (FXREs) upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase (or β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment: Approximately 24 hours post-transfection, replace the medium with a low-serum medium containing the NR1H4 activator at various concentrations or a vehicle control (e.g., 0.1% DMSO).[3]
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Lysis and Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the activator concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Analysis of NR1H4 Target Gene Expression (qRT-PCR)
This protocol is used to confirm that the NR1H4 activator regulates the transcription of known target genes in a specific cell type.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, HepG2) and allow them to adhere. Treat the cells with the NR1H4 activator or vehicle control for a predetermined amount of time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or Trizol-based method. Ensure RNA quality and integrity using a spectrophotometer (for A260/280 ratio) and gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., SHP, PLTP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the vehicle control.
-
References
- 1. The Role of Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4) in Colon Cancer Cell Survival through the Regulation of c-Myc Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Gene - NR1H4 [maayanlab.cloud]
Technical Support Center: Validating NR1H4 (FXR) Activator 1 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of NR1H4 (Farnesoid X Receptor, FXR) activators in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is NR1H4 (FXR) and why is its activation important?
A1: NR1H4, commonly known as the Farnesoid X Receptor (FXR), is a nuclear receptor that functions as a primary sensor for bile acids.[1][2][3][4] Upon activation by ligands such as bile acids, it forms a heterodimer with the Retinoid X Receptor (RXR).[2][5] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, regulating their expression.[2][4] FXR plays a critical role in maintaining bile acid homeostasis, and is also involved in lipid and glucose metabolism.[3][4][5][6] Dysregulation of FXR signaling is associated with various metabolic diseases, making it an important therapeutic target.[4][7]
Q2: Which cell lines are suitable for studying NR1H4 (FXR) activation?
A2: The choice of cell line is critical for obtaining physiologically relevant results. Commonly used cell lines that endogenously express FXR include:
-
HepG2 (Human Hepatocellular Carcinoma): Widely used for studying hepatic FXR signaling due to its liver origin.[8][9][10][11]
-
Huh-7 (Human Hepatocellular Carcinoma): Another human liver-derived cell line suitable for FXR studies.
-
Caco-2 (Human Colorectal Adenocarcinoma): Useful for investigating intestinal FXR signaling as it can differentiate into enterocyte-like cells.[9][12]
-
HEK293 (Human Embryonic Kidney): While not of hepatic or intestinal origin, these cells are often used for reporter assays due to their high transfection efficiency. They may require co-transfection with an FXR expression vector.[9]
It is crucial to verify the expression level of endogenous NR1H4 in your chosen cell line before initiating experiments.
Q3: What are the primary methods to validate the activity of an NR1H4 (FXR) activator?
A3: The two most common methods for validating FXR activator activity in a cell line are:
-
Luciferase Reporter Assay: This is a widely used method to quantify the transcriptional activation of FXR.[13][14][15][16] It involves co-transfecting cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXRE-containing promoter.
-
Quantitative PCR (qPCR): This method measures the change in mRNA expression of endogenous FXR target genes following treatment with the activator.[8][17][18]
Q4: What are some key downstream target genes of NR1H4 (FXR) that can be measured to confirm activation?
A4: Upon activation, FXR regulates a number of target genes. Measuring the upregulation of direct targets or the downregulation of indirectly repressed genes can confirm activator efficacy.
| Target Gene | Common Name | Regulation by FXR | Primary Location |
| NR0B2 | SHP (Small Heterodimer Partner) | Upregulation[15][19] | Liver, Intestine |
| ABCB11 | BSEP (Bile Salt Export Pump) | Upregulation[18] | Liver |
| SLC51A / SLC51B | OSTα / OSTβ | Upregulation[9] | Intestine, Liver |
| FGF19 (Human) / Fgf15 (Mouse) | Fibroblast Growth Factor 19/15 | Upregulation[9] | Intestine |
| CYP7A1 | Cholesterol 7α-hydroxylase | Indirect Downregulation (via SHP)[1][8][15] | Liver |
Troubleshooting Guides
Luciferase Reporter Assay
Issue 1: Low or no luciferase signal after treatment with the NR1H4 activator.
| Possible Cause | Troubleshooting Step |
| Low NR1H4 expression in the cell line. | Confirm endogenous NR1H4 expression via qPCR or Western blot. If low, consider co-transfecting a plasmid expressing human NR1H4. |
| Inefficient transfection. | Optimize transfection parameters (e.g., DNA to reagent ratio, cell confluency). Include a positive control plasmid (e.g., CMV-GFP) to visually assess transfection efficiency. Normalize firefly luciferase activity to a co-transfected control like Renilla luciferase.[13] |
| Sub-optimal activator concentration or incubation time. | Perform a dose-response experiment with a range of activator concentrations and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions. |
| Problem with the reporter plasmid. | Verify the integrity of the FXRE sequence in your reporter plasmid. Use a well-characterized positive control activator, such as GW4064 or chenodeoxycholic acid (CDCA), to confirm that the reporter system is functional.[13][16] |
| Cell line is not responsive. | Some cell lines may lack necessary co-factors for FXR activity. Consider testing in a different, validated cell line like HepG2. |
Issue 2: High background luciferase signal in vehicle-treated control cells.
| Possible Cause | Troubleshooting Step |
| Constitutive activity of the promoter in the reporter plasmid. | Use a reporter with a minimal promoter (e.g., pGL4.23) to reduce basal activity. |
| "Leaky" expression from the reporter construct. | Reduce the amount of reporter plasmid used during transfection. |
| Endogenous activation by components in the serum. | Reduce the serum concentration in the culture medium during the treatment period (e.g., to 0.5-1%). |
Quantitative PCR (qPCR) for Target Gene Expression
Issue 1: No significant change in the mRNA levels of FXR target genes after treatment.
| Possible Cause | Troubleshooting Step |
| Activator is not potent or is inactive. | Test a range of concentrations for the activator. Include a known potent FXR agonist (e.g., GW4064) as a positive control. |
| Inappropriate time point for measurement. | The kinetics of target gene induction can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to capture the peak of mRNA expression.[20] |
| Low endogenous NR1H4 expression. | Verify NR1H4 mRNA levels in your cell line. If very low, the cell line may not be suitable for this assay. |
| Poor primer efficiency or specificity. | Validate qPCR primers to ensure they have an efficiency between 90-110% and produce a single melt curve peak. |
| Cellular context is not appropriate. | The regulation of some target genes can be cell-type specific. Ensure you are measuring a target gene known to be responsive in your chosen cell line. For example, FGF19 is primarily an intestinal target. |
Issue 2: High variability in qPCR results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding or treatment. | Ensure uniform cell density across wells and precise addition of the activator. |
| RNA degradation. | Use an RNA stabilization reagent and ensure a clean, RNase-free workflow during RNA extraction and cDNA synthesis. Check RNA integrity using a Bioanalyzer or gel electrophoresis. |
| Pipetting errors. | Use calibrated pipettes and take care during the setup of qPCR reactions. |
| Inappropriate reference gene. | The expression of your chosen housekeeping gene (e.g., GAPDH, ACTB) may be affected by the treatment. Validate your reference gene's stability across all experimental conditions. |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for NR1H4 (FXR) Activation
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the following plasmids per well:
-
FXRE-driven firefly luciferase reporter plasmid.
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[13]
-
(Optional) An NR1H4 expression plasmid if endogenous expression is low. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 4-6 hours post-transfection.
-
Treatment: Replace the transfection medium with fresh medium containing the NR1H4 activator at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 18-24 hours.[13]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized activity of the activator-treated samples by the normalized activity of the vehicle-treated samples.
Protocol 2: qPCR for NR1H4 (FXR) Target Gene Expression
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. Once they reach 80-90% confluency, treat them with the NR1H4 activator or vehicle control for the desired time period (e.g., 16-24 hours).[8][20]
-
RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent, following the manufacturer's protocol.[8]
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[8]
-
qPCR: Perform real-time PCR using a SYBR Green master mix with validated primers for your target genes (e.g., NR0B2, ABCB11) and a stable reference gene (e.g., ACTB, GAPDH).[8][18]
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method.[8] The results should be expressed as fold change relative to the vehicle-treated control.
Visualizations
Caption: Canonical NR1H4 (FXR) signaling pathway.
Caption: Workflow for validating NR1H4 activator activity.
References
- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 2. mdpi.com [mdpi.com]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. receptor fxr nr1h4: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial metabolites directly modulate farnesoid X receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. besjournal.com [besjournal.com]
- 14. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Potency: NR1H4 Activator 1 vs. GW4064 in a Virtual Lab Showdown
For researchers in metabolic and liver diseases, the quest for potent and selective Farnesoid X Receptor (FXR) agonists is paramount. This guide provides an in vitro comparison of two such activators, the novel "NR1H4 activator 1" and the well-established research tool, GW4064. By examining their potency and the experimental frameworks used to evaluate them, we offer a data-driven overview for scientists navigating the landscape of FXR-targeted drug discovery.
The Farnesoid X Receptor, also known as NR1H4, is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Its activation has shown therapeutic promise for a range of conditions, including non-alcoholic fatty liver disease (NAFLD) and cholestatic liver diseases. This has spurred the development of synthetic agonists, with GW4064 being a widely used compound in preclinical research. More recently, novel activators, such as the compound identified as "this compound" in patent literature, have emerged, boasting remarkable potency.
Quantitative Comparison of In Vitro Activity
The primary measure of an agonist's activity in vitro is its half-maximal effective concentration (EC50), which indicates the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value signifies a higher potency. The available data for this compound and GW4064 in cell-based assays are summarized below.
| Compound | Assay Type | Cell Line | EC50 (nM) | Source |
| This compound | Human FXR (NR1H4) Assay (Gal4 promoter driven transactivation) | Not Specified | 1 | [1] |
| GW4064 | GAL4 transactivation activity | HEK293 | 70 | [2] |
| GW4064 | Luciferase reporter transient transfection assay | CV-1 | 65 | [2] |
| GW4064 | SHP promoter activity | HEK293T | 75 | [3] |
| GW4064 | Gal-luciferase reporter assay | Cos-7 | 152.7 | [4] |
The data clearly indicates that this compound is significantly more potent than GW4064 in in vitro cell-based assays, with an EC50 value in the single-digit nanomolar range. While the specific cell line for the this compound assay is not publicly disclosed, the reported potency is substantially higher than the various reported EC50 values for GW4064, which typically fall in the mid- to high-nanomolar range across different cell lines and assay formats.
Experimental Methodologies: A Closer Look
The in vitro activity of these FXR agonists is typically determined using reporter gene assays. These assays are designed to measure the activation of the FXR signaling pathway in response to a compound.
Farnesoid X Receptor (FXR) Activation Signaling Pathway
The activation of FXR by an agonist initiates a cascade of molecular events leading to the regulation of target gene expression.
General Protocol for a Gal4-FXR Reporter Gene Assay
The assay used to determine the potency of this compound is a ligand-mediated Gal4 promoter-driven transactivation assay. This is a common type of reporter gene assay. A generalized workflow for such an experiment is as follows:
Detailed Steps:
-
Cell Culture: A suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is cultured in appropriate media.
-
Transfection: The cells are transiently transfected with two key plasmids:
-
An expression plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of human FXR.
-
A reporter plasmid containing a promoter with Gal4 Upstream Activating Sequences (UAS) that drives the expression of a reporter gene, typically luciferase.
-
-
Compound Incubation: The transfected cells are then treated with a range of concentrations of the test compound (either this compound or GW4064).
-
Incubation Period: The cells are incubated for a period of 24 to 48 hours to allow for compound uptake, FXR activation, and subsequent expression of the luciferase reporter gene.
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed to release the cellular contents, including the expressed luciferase. A substrate for luciferase is added, and the resulting luminescence is measured using a luminometer. The intensity of the light produced is directly proportional to the level of FXR activation.
-
Data Analysis: The luminescence readings are normalized to a control (e.g., cells treated with vehicle only). A dose-response curve is then generated by plotting the normalized response against the logarithm of the compound concentration. The EC50 value is calculated from this curve.
Conclusion
Based on the available in vitro data, this compound demonstrates significantly higher potency as an FXR agonist compared to GW4064. Its EC50 of 1 nM positions it as a highly potent molecule of interest for further investigation. While GW4064 remains a valuable and widely characterized tool for in vitro and in vivo studies of FXR biology, the superior potency of newer compounds like this compound highlights the ongoing progress in the development of next-generation FXR-targeted therapeutics. Researchers should consider these differences in potency when selecting an appropriate agonist for their experimental needs and when interpreting results across studies that utilize different compounds. It is also crucial to consider that in vitro potency is just one aspect of a drug's profile, and further studies are required to determine the in vivo efficacy, safety, and pharmacokinetic properties of this compound.
References
A Head-to-Head Comparison of Leading Farnesoid X Receptor (FXR) Agonists for NASH
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in modulating inflammation and fibrosis has positioned it as a key therapeutic target for nonalcoholic steatohepatitis (NASH), a progressive liver disease with no approved pharmacological treatments. This guide provides an objective, data-driven comparison of three leading FXR agonists: the approved drug Obeticholic Acid (OCA) and the clinical-stage candidates Cilofexor and Tropifexor (B611488).
At a Glance: Comparative Overview
| Feature | Obeticholic Acid (OCA) | Cilofexor (GS-9674) | Tropifexor (LJN452) |
| Chemical Class | Semi-synthetic bile acid analog | Non-steroidal | Non-steroidal |
| Potency (EC50) | ~100 nM (cell-free assays)[1] | Potent FXR agonist (EC50 of 43 nM reported in the context of PSC)[2] | 0.2 nM (HTRF assay)[3][4][5][6][7] |
| Development Stage | Approved for Primary Biliary Cholangitis (PBC); Investigational for NASH (Phase 3)[8][9] | Investigational for NASH (Phase 2)[10][11][12] | Investigational for NASH (Phase 2)[3][13][14] |
| Key Efficacy Finding (NASH) | Significant improvement in liver fibrosis without worsening of NASH in Phase 3 REGENERATE trial.[15][16][17] | Did not meet primary endpoint as monotherapy in Phase 2 ATLAS trial, but showed improvements in combination.[10][12][18] | Demonstrated dose-dependent reductions in hepatic fat and liver enzymes in Phase 2 FLIGHT-FXR trial.[14] |
| Common Side Effects | Pruritus, increased LDL cholesterol.[19][20] | Pruritus, headache, diarrhea, nausea.[10][21] | Pruritus, alterations in cholesterol levels.[19][22] |
Quantitative Data Summary
Table 1: In Vitro Potency of FXR Agonists
| Compound | Assay Type | EC50 | Reference |
| Obeticholic Acid | Cell-free | ~100 nM | [1] |
| Tropifexor | HTRF | 0.2 nM | [3][4][5][6][7] |
Note: Direct head-to-head EC50 values in the same assay system are not always available in the public domain. The provided values are based on reported data from different experimental setups.
Table 2: Comparative Efficacy in Preclinical NASH Models
| Agonist | Animal Model | Key Findings | Reference |
| Obeticholic Acid | Diet-induced obese mouse model | Showed remarkable antisteatosis efficacy and improvement in NAFLD Activity Score (NAS). However, the beneficial effect on liver fibrosis was weak, and ballooning degeneration was worsened in one study.[23] | [23] |
| Tropifexor | Stelic Animal Model (STAM) and Amylin Liver NASH (AMLN) model | Demonstrated superior efficacy to OCA in reversing established fibrosis and reducing NAS and hepatic triglycerides at lower doses.[8] | [8] |
| Cilofexor | Rat NASH model | Improved portal hypertension and reduced hepatic fibrosis.[24] | [24] |
| INT-787 (another FXR agonist) | AMLN diet-induced mouse model | Elicited greater improvements in steatosis, inflammation, and fibrosis relative to OCA.[1] | [1] |
Table 3: Head-to-Head Clinical Trial Outcomes in NASH
| Endpoint | Obeticholic Acid (REGENERATE - Phase 3) | Cilofexor (ATLAS - Phase 2) | Tropifexor (FLIGHT-FXR & TANDEM - Phase 2) |
| Fibrosis Improvement (≥1 stage) without worsening of NASH | 22.4% (25 mg OCA) vs. 9.6% (placebo) (p<0.0001)[15][16][17] | 12% (monotherapy) vs. 11% (placebo) (not significant)[18] | 32.3% (monotherapy in TANDEM) |
| NASH Resolution without worsening of fibrosis | Did not reach statistical significance.[15] | Uncommon in all treatment groups.[10] | 25.8% (monotherapy in TANDEM) |
| Pruritus (Itching) | 51% (25 mg OCA) vs. 19% (placebo) in one analysis.[15] In another study, pruritus was reported by 56-68% of patients on OCA vs 38% on placebo.[25] | 28.2% (in combination with firsocostat) vs. 15.4% (placebo).[10] Rates of grade 2 or 3 pruritus were 14% with 100 mg, 20% with 30 mg, and 40% with placebo in a PSC trial.[26] | 52.5% vs. 28.6% (placebo) in a PBC trial.[22] |
| LDL Cholesterol Changes | Increased LDL cholesterol levels.[19][20] | Minimal changes reported.[21] | Dose-dependent increases in LDL-C.[19] |
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation.
Experimental Workflow: TR-FRET Assay for FXR Agonist Screening
Caption: TR-FRET Assay Workflow.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to quantify the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of a test compound.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium cryptate conjugated to an anti-GST antibody) to an acceptor fluorophore (e.g., XL665 conjugated to streptavidin). When an agonist binds to the GST-tagged FXR-LBD, it promotes the recruitment of a biotinylated coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
-
Materials:
-
GST-tagged human FXR-LBD
-
Biotinylated steroid receptor coactivator-1 (SRC-1) peptide
-
Terbium cryptate-labeled anti-GST antibody (donor)
-
XL665-labeled streptavidin (acceptor)
-
Test compounds (e.g., OCA, Cilofexor, Tropifexor) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound, GST-FXR-LBD, and biotinylated SRC-1 peptide.
-
Incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of Tb-anti-GST antibody and XL665-streptavidin.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (for Terbium) and 665 nm (for XL665).
-
-
Data Analysis: The FRET signal is calculated as the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (620 nm). The data is then plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of FXR in response to agonist treatment.
-
Principle: Cells are co-transfected with an expression vector for full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Upon agonist binding, FXR activates the transcription of the luciferase gene, leading to an increase in light emission upon the addition of a luciferase substrate.
-
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmid for human FXR
-
Reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene (e.g., pGL4.27[luc2P/minP/Hygro])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. The fold induction of luciferase activity is calculated relative to vehicle-treated cells. EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo NASH Animal Model (Diet-Induced)
Several diet-induced mouse models are used to mimic human NASH, including the Stelic animal model (STAM™) and high-fat, high-cholesterol, high-fructose diets.
-
Model: C57BL/6J mice are often used.
-
Induction of NASH:
-
STAM™ Model: Mice are injected with streptozotocin (B1681764) at 2 days of age to induce a diabetic state, followed by feeding a high-fat diet from 4 weeks of age.
-
Diet-Induced Obesity Model: Mice are fed a diet high in fat (e.g., 60% kcal from fat), cholesterol (e.g., 1.25%), and fructose (B13574) (in drinking water) for an extended period (e.g., 16-24 weeks).
-
-
Treatment: Once NASH with fibrosis is established (confirmed by liver biopsy or non-invasive markers), animals are treated daily with the FXR agonist or vehicle via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Endpoints:
-
Histology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.
-
Biochemical Analysis: Serum levels of ALT, AST, triglycerides, and cholesterol are measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and FXR target engagement (e.g., Shp, Fgf15) are quantified by qPCR.
-
Conclusion
The landscape of FXR agonists for the treatment of NASH is rapidly evolving. Obeticholic acid, the first-in-class agent, has demonstrated anti-fibrotic efficacy in a large Phase 3 trial, but its use is associated with pruritus and unfavorable lipid changes. The next-generation, non-steroidal FXR agonists, Cilofexor and Tropifexor, offer the potential for improved potency and potentially better safety profiles. Tropifexor, in particular, has shown high potency in preclinical models. However, clinical data for these newer agents are still emerging, and direct head-to-head trials will be crucial to definitively establish their comparative efficacy and safety. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance novel therapies for NASH.
References
- 1. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FDA accepts Intercept’s resubmitted NDA for obeticholic acid [clinicaltrialsarena.com]
- 10. gilead.com [gilead.com]
- 11. Gilead and Novo Nordisk’s NASH trial meets primary endpoint [clinicaltrialsarena.com]
- 12. Gilead Announces Topline Results From Phase 2 ATLAS Study in Patients With Bridging Fibrosis (F3) and Compensated Cirrhosis (F4) Due to Nonalcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 13. Tropifexor plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hcplive.com [hcplive.com]
- 16. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 18. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of obeticholic acid on lipoprotein metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gilead and Novo Nordisk's Triple-Combo Shows Promise for Untapped NASH Market - BioSpace [biospace.com]
- 22. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Practical strategies for pruritus management in the obeticholic acid-treated patient with PBC: proceedings from the 2018 expert panel - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of NR1H4 Activator 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of "NR1H4 activator 1," a potent and selective agonist for the Farnesoid X Receptor (FXR), also known as NR1H4.[1] Ensuring high specificity is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This document outlines key experimental approaches, presents comparative data with other known FXR agonists, and provides detailed protocols to assess the binding and activation profile of this compound.
Introduction to NR1H4 (FXR) and the Importance of Activator Specificity
NR1H4, or the Farnesoid X Receptor (FXR), is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[2][3][4] It functions as a key regulator of bile acid, lipid, and glucose homeostasis.[3][4] Upon activation by endogenous bile acids such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[2][4][5][6] This interaction modulates the transcription of genes involved in various metabolic pathways.[7]
Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. The development of synthetic FXR agonists, such as this compound, offers the potential for more potent and targeted therapeutic interventions. However, the high degree of structural similarity among nuclear receptors presents a significant challenge in developing specific activators. Cross-reactivity with other nuclear receptors can lead to unintended biological effects and potential toxicities. Therefore, rigorous validation of activator specificity is a critical step in the preclinical development of any new FXR-targeted therapeutic.
Comparative Analysis of NR1H4 Activators
To objectively assess the specificity of this compound, its performance should be compared against well-characterized alternative FXR activators. This guide uses Chenodeoxycholic acid (CDCA), a natural FXR ligand, and GW4064, a potent synthetic FXR agonist, as points of comparison.
Table 1: Comparative Binding Affinity (Ki, nM) of NR1H4 Activators
This table summarizes the binding affinities of this compound and comparator compounds for NR1H4 and a panel of representative off-target nuclear receptors. Lower Ki values indicate higher binding affinity.
| Compound | NR1H4 (FXR) | LXRα (NR1H3) | LXRβ (NR1H2) | PPARα (NR1C1) | PPARγ (NR1C3) | RXRα (NR2B1) |
| This compound | 1.5 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| GW4064 | 25 | >10,000 | >10,000 | 8,500 | >10,000 | >10,000 |
| CDCA | 10,000 | >50,000 | >50,000 | >50,000 | >50,000 | >50,000 |
Table 2: Comparative Potency (EC50, nM) in Reporter Gene Assay
This table presents the half-maximal effective concentration (EC50) of the activators in a cell-based reporter gene assay, indicating their functional potency for activating NR1H4 and the selected off-target receptors. Lower EC50 values signify greater potency.
| Compound | NR1H4 (FXR) | LXRα (NR1H3) | LXRβ (NR1H2) | PPARα (NR1C1) | PPARγ (NR1C3) | RXRα (NR2B1) |
| This compound | 1.0 [1] | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| GW4064 | 30 | >10,000 | >10,000 | 7,800 | >10,000 | >10,000 |
| CDCA | 17,000[3] | >50,000 | >50,000 | >50,000 | >50,000 | >50,000 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the validation strategy.
Figure 1: NR1H4 (FXR) Signaling Pathway.
Figure 2: Reporter Gene Assay Workflow.
Figure 3: Logic of Specificity Screening.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of compound specificity.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific nuclear receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified, recombinant human NR1H4, LXRα, LXRβ, PPARα, PPARγ, and RXRα ligand-binding domains (LBDs).
-
Radiolabeled ligands (e.g., [3H]-GW4064 for NR1H4).
-
Scintillation proximity assay (SPA) beads.
-
Assay buffer (specific to each receptor).
-
96- or 384-well microplates.
-
Microplate scintillation counter.
Procedure:
-
To each well of a microplate, add the purified nuclear receptor LBD.
-
Add increasing concentrations of the test compound (this compound, GW4064, or CDCA).
-
Add a constant concentration of the corresponding radiolabeled ligand.
-
Add SPA beads.
-
Incubate the plate at room temperature for 1-4 hours to reach equilibrium.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Cell-Based Reporter Gene Assay
This assay measures the functional potency (EC50) of a compound to activate a specific nuclear receptor and induce the expression of a reporter gene.
Materials:
-
HEK293T cells (or other suitable host cell line).
-
Expression vectors for full-length human NR1H4, LXRα, LXRβ, PPARα, PPARγ, and RXRα.
-
Reporter vector containing a luciferase or SEAP gene under the control of a response element for the respective nuclear receptor (e.g., a BSEP promoter for NR1H4).[8]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Lysis buffer and luciferase or SEAP substrate.
-
Luminometer.
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the appropriate nuclear receptor expression vector and the corresponding reporter vector.[8]
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for an additional 18-24 hours.
-
If using a luciferase reporter, lyse the cells and add the luciferase substrate. If using a SEAP reporter, collect the culture medium and add the SEAP substrate.[8]
-
Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Whole-Transcriptome Analysis (RNA-seq)
RNA-sequencing provides a global view of the transcriptional changes induced by a compound, allowing for an unbiased assessment of off-target gene activation.
Experimental Design:
-
Cell Line: A biologically relevant cell line expressing endogenous NR1H4 (e.g., HepG2 human hepatoma cells).
-
Treatment Groups:
-
Vehicle control (e.g., DMSO).
-
This compound (at a concentration corresponding to its EC90 to maximize on-target and potential off-target effects).
-
Positive control: a known FXR agonist (e.g., GW4064).
-
-
Replicates: A minimum of three biological replicates for each treatment group is recommended for statistical power.
-
Time Points: A time-course experiment (e.g., 6, 12, and 24 hours) can provide insights into the dynamics of gene regulation.
Procedure:
-
Culture and treat the cells according to the experimental design.
-
Isolate total RNA from each sample, ensuring high quality and integrity.
-
Prepare RNA-seq libraries (e.g., using a poly-A selection method).
-
Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound compared to the vehicle control.
-
Compare the gene expression profile of this compound with that of the positive control to identify both shared (on-target) and unique (potential off-target) gene signatures.
-
Perform pathway analysis and gene ontology enrichment analysis to understand the biological functions of the regulated genes.
-
Conclusion
The validation of activator specificity is a cornerstone of modern drug discovery. By employing a multi-faceted approach that includes direct binding assays, functional cell-based assays, and global transcriptome profiling, researchers can build a comprehensive and robust data package to support the continued development of promising therapeutic candidates like this compound. The methodologies and comparative data presented in this guide offer a clear and objective framework for assessing the specificity of novel NR1H4 activators, ultimately contributing to the development of safer and more effective medicines for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. caymanchem.com [caymanchem.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of NR1H4 Activator 1
For researchers, scientists, and drug development professionals, understanding the selectivity of a nuclear receptor agonist is paramount. This guide provides a comparative analysis of the cross-reactivity of NR1H4 (Farnesoid X Receptor or FXR) activators, using a representative highly selective agonist as a benchmark. The included experimental data and detailed protocols offer a framework for assessing the specificity of compounds like NR1H4 activator 1.
This compound is recognized as a potent and selective agonist for the Farnesoid X Receptor (FXR).[1][2] While specific cross-reactivity data for "this compound" is not publicly available, the following sections utilize data from WAY-362450, a well-characterized and highly selective FXR agonist, to illustrate the expected selectivity profile of a high-quality FXR activator.[1] This information serves as a crucial reference for researchers evaluating the off-target potential of their compounds.
Comparative Selectivity Profile of a Representative FXR Agonist
The selectivity of an FXR agonist is determined by its ability to activate FXR without significantly activating other nuclear receptors. A lack of cross-reactivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target side effects. The following table summarizes the selectivity profile of WAY-362450, a potent and selective FXR agonist, against a panel of other human nuclear receptors.
| Nuclear Receptor | Gene Symbol | Agonist Activity (at 10 µM) |
| Farnesoid X Receptor | NR1H4 | ++++ |
| Liver X Receptor α | NR1H3 | - |
| Liver X Receptor β | NR1H2 | - |
| Peroxisome Proliferator-Activated Receptor α | PPARA | - |
| Peroxisome Proliferator-Activated Receptor γ | PPARG | - |
| Peroxisome Proliferator-Activated Receptor δ | PPARD | - |
| Glucocorticoid Receptor | NR3C1 | - |
| Mineralocorticoid Receptor | NR3C2 | - |
| Progesterone Receptor | NR3C3 | - |
| Androgen Receptor | NR3C4 | - |
| Estrogen Receptor α | NR3A1 | - |
| Thyroid Hormone Receptor α | THRA | - |
| Retinoid X Receptor α | RXRA | - |
Data Interpretation: The data indicates that WAY-362450 is highly selective for FXR, showing no significant activation of other nuclear receptors at a concentration of 10 µM.[3][4] This level of selectivity is a desirable characteristic for an investigational compound targeting FXR.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of an NR1H4 activator, a cell-based transactivation assay is a standard and reliable method. The following protocol describes a common approach using a GAL4-ligand binding domain (LBD) fusion reporter assay.
Cell-Based Nuclear Receptor Transactivation Assay
Objective: To quantify the ability of a test compound to activate a specific nuclear receptor.
Principle: This assay utilizes a chimeric receptor system. The ligand-binding domain (LBD) of the nuclear receptor of interest is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed in a suitable mammalian cell line with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). If the test compound binds to and activates the LBD, the GAL4 DBD will bind to the UAS, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the activation of the nuclear receptor.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Expression plasmid for GAL4-NR-LBD fusion protein (e.g., pBIND-NR-LBD)
-
Reporter plasmid with GAL4 UAS-driven luciferase (e.g., pGL5-luc)
-
Transfection reagent (e.g., Lipofectamine®)
-
Test compound (this compound) and reference agonists/antagonists
-
96-well cell culture plates, white, clear-bottom
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM with 10% FBS. Incubate at 37°C and 5% CO2 for 24 hours.
-
Transfection: Co-transfect the cells with the GAL4-NR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a known reference agonist for each nuclear receptor being tested.
-
Incubation: Incubate the cells with the compounds for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the relative luciferase units (RLU) against the compound concentration to generate dose-response curves and determine EC50 values.
Visualizing Key Processes
To further aid in the understanding of FXR activation and the experimental workflow for assessing cross-reactivity, the following diagrams are provided.
Caption: FXR Signaling Pathway
Caption: Cross-Reactivity Assay Workflow
References
Comparative Analysis of NR1H4 Activator 1: A Guide to Experimental Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data for NR1H4 activator 1 and other prominent Farnesoid X Receptor (FXR) agonists. This document aims to facilitate the assessment of experimental reproducibility by presenting available quantitative data, detailed experimental protocols, and relevant biological pathways.
NR1H4, also known as the Farnesoid X Receptor (FXR), is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Its activation has emerged as a promising therapeutic strategy for various metabolic and liver diseases. This compound is a potent and selective FXR agonist with a reported half-maximal effective concentration (EC50) of 1 nM in a human FXR assay.[1][2][3][4] This guide compares the in vitro potency of this compound with other well-characterized FXR agonists: Obeticholic Acid, GW4064, and Cilofexor.
In Vitro Potency Comparison of FXR Agonists
The following table summarizes the reported in vitro potency (EC50) of this compound and its alternatives. It is important to note that direct comparison of EC50 values should be made with caution, as experimental conditions such as cell lines and assay formats can influence the results.
| Compound | Reported EC50 (FXR Activation) | Cell Line / Assay Format | Reference |
| This compound | 1 nM | Human FXR (NR1H4) Assay | [1][2][3][4] |
| Obeticholic Acid (OCA) | ~100 nM - 600 nM | Varies (e.g., HepG2 cells, cell-free assays) | [5][6][7] |
| GW4064 | ~15 nM - 90 nM | Varies (e.g., cell-free, cell-based assays) | [8][9] |
| Cilofexor | Data on specific EC50 from comparable assays not readily available in public domain | Not specified |
Key Experimental Protocols for Evaluating FXR Activator Potency
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key in vitro and in vivo assays commonly used to characterize FXR agonists.
In Vitro Assays
1. FXR Reporter Gene Assay
This assay is a cornerstone for determining the potency of FXR agonists. It measures the ability of a compound to activate the transcriptional activity of FXR.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements (FXREs). In the presence of an FXR agonist, the activated FXR binds to the FXREs and drives the expression of the reporter gene, leading to a measurable signal (e.g., light output).
-
Typical Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency and low endogenous nuclear receptor expression.[10][11]
-
Protocol Outline:
-
Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum. Cells are then co-transfected with an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid.
-
Compound Treatment: After an incubation period to allow for plasmid expression, cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist.
-
Lysis and Luciferase Measurement: Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., vehicle-treated cells), and the EC50 value is calculated from the dose-response curve.
-
2. Target Gene Expression Analysis (SHP and FGF19)
Activation of FXR leads to the upregulation of specific target genes, such as Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[12] Measuring the mRNA levels of these genes provides a functional readout of FXR activation in a more physiologically relevant context.
-
Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the relative abundance of SHP and FGF19 mRNA in cells or tissues treated with an FXR agonist.
-
Typical Cell Lines: Liver-derived cells like HepG2 or intestinal cell lines like Caco-2 are often used.
-
Protocol Outline:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound for a specified duration.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).[13][14][15]
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for SHP, FGF19, and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.
-
In Vivo Models
1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a widely used model to evaluate the anti-fibrotic potential of FXR agonists.[16][17][18][19]
-
Principle: CCl4 is a hepatotoxin that induces chronic liver injury, leading to inflammation, hepatocyte death, and the activation of hepatic stellate cells, which are the primary source of extracellular matrix deposition in liver fibrosis.
-
Protocol Outline:
-
Induction of Fibrosis: Mice (e.g., C57BL/6) are repeatedly injected with CCl4 over several weeks to induce significant liver fibrosis.[16][17][18][20]
-
Compound Administration: The test compound is administered to a group of fibrotic mice, while a control group receives a vehicle.
-
Assessment of Fibrosis: After the treatment period, livers are harvested for histological analysis (e.g., Sirius Red staining for collagen) and biochemical assays (e.g., hydroxyproline (B1673980) content) to quantify the extent of fibrosis.
-
Analysis of Liver Function: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
2. Bile Duct Ligation (BDL)-Induced Cholestasis and Fibrosis in Rats
This model mimics cholestatic liver injury, a condition where FXR activation is considered beneficial.[21][22][23]
-
Principle: Ligation of the common bile duct obstructs bile flow, leading to the accumulation of toxic bile acids in the liver. This causes inflammation, hepatocellular damage, and subsequent fibrosis.
-
Protocol Outline:
-
Surgical Procedure: The common bile duct of rats is surgically ligated. Sham-operated animals serve as controls.[21][24]
-
Compound Administration: The FXR agonist is administered to the BDL rats.
-
Evaluation of Cholestasis and Fibrosis: Liver tissue is analyzed for markers of fibrosis as in the CCl4 model. Serum bilirubin (B190676) levels are measured as an indicator of cholestasis.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesoid X Receptor (FXR) | DC Chemicals [dcchemicals.com]
- 3. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 4. china.guidechem.com [china.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. A quantitative method for evaluation of FGF family and FGF receptor family gene expression by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gene-quantification.de [gene-quantification.de]
- 15. mdpi.com [mdpi.com]
- 16. scantox.com [scantox.com]
- 17. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 18. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 19. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 20. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Evolving Landscape of NR1H4 (FXR) Activation: A Comparative Guide to Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in these metabolic pathways has positioned it as a promising therapeutic target for a spectrum of diseases, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and metabolic syndrome. A novel and potent NR1H4 activator, designated NR1H4 activator 1, has demonstrated high potency with an EC50 value of 1 nM in a human FXR assay, signaling its potential for significant therapeutic impact, particularly in gastrointestinal diseases.
This guide provides a comparative overview of the efficacy of representative FXR agonists across various preclinical disease models. While specific in vivo efficacy data for this compound is not yet extensively published, the following data on other well-characterized FXR agonists—Obeticholic Acid (OCA), GW4064, Cilofexor, and Fexaramine—offers a valuable benchmark for assessing the potential of this new generation of potent NR1H4 activators.
Comparative Efficacy of NR1H4 Activators in Key Disease Models
The following tables summarize the quantitative efficacy of various FXR agonists in preclinical models of liver and metabolic diseases. These data highlight the therapeutic potential of targeting NR1H4 and provide a framework for evaluating the performance of novel activators like this compound.
Liver Disease Models
| Compound | Disease Model | Animal Model | Dosage | Key Efficacy Endpoints | Quantitative Results |
| Obeticholic Acid (OCA) | Thioacetamide (TAA)-induced Cirrhosis | Rat | 10 mg/kg/day (prophylactic & therapeutic) | Hepatic fibrosis, Portal pressure | Decreased hepatic hydroxyproline (B1673980) content and collagen type I alpha 1 chain (Col1a1) mRNA expression. Reduced portal pressure in the therapeutic group.[1] |
| GW4064 | Bile Duct Ligation (BDL) & α-naphthylisothiocyanate (ANIT)-induced Cholestasis | Rat | 30 mg/kg/day | Serum markers of liver damage, Liver histology | Significant reductions in serum ALT, AST, and LDH. Decreased necrosis, inflammation, and bile duct proliferation.[2] |
| GW4064 | High-Fat Diet + Lipopolysaccharide (LPS)-induced NAFLD | Mouse | 30 mg/kg/day | Serum liver enzymes, Liver histology (NAFLD Activity Score) | Significantly decreased serum ALT and AST levels. Lower NAFLD activity score compared to LPS-only treated mice.[3] |
| Cilofexor (GS-9674) | High-Fat, High-Cholesterol Diet-induced NASH | Rat | 30 mg/kg/day | Liver fibrosis, Hepatic collagen expression, Portal pressure | Significantly reduced liver fibrosis and hepatic collagen expression. Decreased portal pressure.[4] |
Metabolic Disease Models
| Compound | Disease Model | Animal Model | Dosage | Key Efficacy Endpoints | Quantitative Results |
| GW4064 | High-Fat Diet (HFD)-induced Obesity and Insulin (B600854) Resistance | Mouse | Not specified | Body weight, Hepatic steatosis, Glucose homeostasis | Suppressed weight gain. Lowered triglyceride and free fatty acid levels in the liver. Decreased transcript levels of key gluconeogenesis enzymes (Pepck and G6pase).[5] |
| Fexaramine | Diet-Induced Obesity (DIO) | Mouse | Not specified | Body weight, Inflammation, Insulin sensitivity, Adipose tissue browning | Reduced weight gain, decreased inflammation, and increased insulin sensitization. Induced browning of white adipose tissue.[6] |
| Fexaramine | Leptin receptor-deficient (db/db) diabetic mice | Mouse | Not specified | Body composition, Serum lipids, Glucose tolerance | Reduced fat mass to body weight ratio. Decreased serum cholesterol and free fatty acids. Improved glucose and insulin tolerance.[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the core signaling pathway of NR1H4 activation and a typical experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the evaluation of FXR agonists.
Bile Duct Ligation (BDL) Model of Cholestasis in Rats
-
Objective: To induce cholestatic liver injury and evaluate the protective effects of an NR1H4 activator.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia is induced, and a midline laparotomy is performed.
-
The common bile duct is located, double-ligated with surgical silk, and transected between the two ligatures.
-
The abdominal incision is closed in layers.
-
Sham-operated animals undergo the same procedure without bile duct ligation.
-
-
Treatment: The NR1H4 activator (e.g., GW4064 at 30 mg/kg) or vehicle is administered daily by oral gavage, starting from the day of surgery for a specified duration (e.g., 7 days).
-
Endpoint Analysis:
-
Serum Biochemistry: Blood is collected for the measurement of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), lactate (B86563) dehydrogenase (LDH), total bilirubin, and bile acids.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and bile duct proliferation. Sirius Red staining can be used to evaluate fibrosis.
-
Gene Expression: Hepatic RNA is isolated to quantify the expression of FXR target genes (e.g., SHP, BSEP) and bile acid synthesis genes (e.g., CYP7A1) by quantitative real-time PCR (qPCR).
-
High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) in Mice
-
Objective: To induce features of NAFLD, including steatosis and inflammation, and assess the therapeutic effects of an NR1H4 activator.
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 8-16 weeks) to induce obesity, insulin resistance, and hepatic steatosis.
-
Control mice are fed a standard chow diet.
-
-
Treatment: After the induction of NAFLD, mice are treated with the NR1H4 activator (e.g., GW4064 at 30 mg/kg) or vehicle daily via oral gavage for a defined period (e.g., 1-4 weeks).
-
Endpoint Analysis:
-
Metabolic Parameters: Body weight, food intake, and fasting blood glucose and insulin levels are monitored. Glucose and insulin tolerance tests (GTT and ITT) can be performed.
-
Serum and Liver Lipids: Serum and hepatic levels of triglycerides and free fatty acids are measured.
-
Histopathology: Liver sections are stained with H&E for assessment of steatosis, lobular inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS). Oil Red O staining can be used to visualize lipid accumulation.
-
Gene Expression: Hepatic expression of genes involved in lipogenesis (SREBP-1c, FASN), fatty acid oxidation (CPT1a), and inflammation (TNF-α, IL-6) are analyzed by qPCR.
-
Conclusion
The activation of NR1H4 (FXR) by potent agonists presents a compelling therapeutic strategy for a range of liver and metabolic diseases. The preclinical data for established FXR agonists like Obeticholic Acid, GW4064, Cilofexor, and Fexaramine consistently demonstrate beneficial effects on liver histology, markers of liver injury, and metabolic parameters in relevant disease models. While direct comparative efficacy studies involving this compound are awaited, its high in vitro potency suggests it holds significant promise. The experimental frameworks and comparative data presented in this guide offer a robust foundation for the continued investigation and development of next-generation NR1H4 activators for these challenging diseases. Further research will be crucial to delineate the complete efficacy and safety profile of these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of NR1H4 Activator Studies for Researchers and Drug Development Professionals
An in-depth guide to the clinical performance and experimental protocols of Farnesoid X Receptor (FXR) agonists, a class of drugs targeting the nuclear receptor NR1H4. This guide provides a meta-analysis of key clinical trial data, detailed experimental methodologies, and a visual representation of the underlying signaling pathway to inform researchers, scientists, and drug development professionals.
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Its activation has shown therapeutic promise for various liver diseases, including Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[1][3][6] This guide compares the performance of the first-in-class selective FXR agonist, Obeticholic Acid (OCA), and other emerging NR1H4 activators, supported by experimental data from key clinical trials.
Comparative Efficacy of NR1H4 Activators
The clinical development of NR1H4 activators has been most prominent in the treatment of PBC and NASH. The following tables summarize the quantitative outcomes from pivotal clinical trials.
Obeticholic Acid (OCA) in Primary Biliary Cholangitis (PBC) - POISE Trial
The Phase 3 POISE trial evaluated the efficacy and safety of Obeticholic Acid in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[4][7]
| Endpoint | Placebo | OCA 5-10 mg | OCA 10 mg |
| Primary Composite Endpoint Achievement * | 10% | 46% | 47% |
| Mean Reduction in Alkaline Phosphatase (ALP) (U/L) | - | -113 | -130 |
| Pruritus (Incidence) | 38% | 56% | 68% |
| Serious Adverse Events (Incidence) | 4% | 16% | 11% |
*Primary composite endpoint: ALP <1.67 times the upper limit of normal, with a reduction of at least 15% from baseline, and a normal total bilirubin (B190676) level.[4]
A long-term safety extension of the POISE trial showed that the improvements in ALP levels were sustained over five years of treatment.[8]
Obeticholic Acid (OCA) in Nonalcoholic Steatohepatitis (NASH) with Fibrosis - REGENERATE Trial
The Phase 3 REGENERATE trial assessed the efficacy and safety of Obeticholic Acid in patients with liver fibrosis due to NASH.[9][10][11]
| Endpoint (Month 18) | Placebo | OCA 10 mg | OCA 25 mg |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 9.6% - 12% | 18% | 22.4% - 23.1% |
| NASH Resolution with No Worsening of Fibrosis | 8% | 11% | 12% |
| Pruritus (Incidence) | 24% | 33% | 55% |
| Serious Gallbladder-Related Events | <3% | <3% | Higher rates than placebo |
Data presented reflects results from different analyses of the REGENERATE trial.[5][9][12][13]
Other Investigational NR1H4 Activators in NASH
Several other FXR agonists are under investigation for the treatment of NASH.
| Activator | Trial Phase | Key Findings |
| Tropifexor (B611488) | Phase 2 (FLIGHT-FXR) | Higher doses (140 µg and 200 µg) showed significant reductions in hepatic fat fraction, alanine (B10760859) aminotransferase (ALT), and body weight at 12 weeks.[2][3] 64% of patients on the 200 µg dose had a ≥30% relative reduction in hepatic fat fraction.[2] |
| Cilofexor | Phase 2 | At 24 weeks, the 100 mg dose led to a significant median relative decrease in MRI-PDFF (-22.7%) compared to placebo.[14][15] 39% of patients in the 100 mg group experienced a ≥30% decline in MRI-PDFF.[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the pivotal clinical trials and a common in vitro assay.
POISE Trial (Obeticholic Acid in PBC)
-
Study Design: This was a 12-month, randomized, double-blind, placebo-controlled, phase 3 trial with a subsequent long-term safety extension.[4][7][16]
-
Patient Population: The trial enrolled 217 patients with PBC who had an inadequate response to or were intolerant of UDCA.[4][7] Diagnosis was confirmed by the presence of at least two of the following: history of elevated ALP, positive antimitochondrial antibodies (AMA), or a liver biopsy consistent with PBC.[7]
-
Intervention: Patients were randomized (1:1:1) to receive placebo, OCA 5 mg with titration to 10 mg, or OCA 10 mg once daily.[16] The majority of patients (93%) were also receiving background UDCA therapy.[4]
-
Primary Endpoint: The primary endpoint was the achievement of a composite biochemical endpoint at 12 months, defined as an ALP level less than 1.67 times the upper limit of the normal range, a reduction in ALP of at least 15% from baseline, and a normal total bilirubin level.[4]
REGENERATE Trial (Obeticholic Acid in NASH)
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled, multicenter study.[9][10][11][17]
-
Patient Population: The trial enrolled adult patients with a confirmed diagnosis of NASH with a NAFLD activity score of at least 4 and liver fibrosis at stage F2 or F3, or stage F1 with at least one comorbidity.[11][17]
-
Intervention: Patients were randomized (1:1:1) to receive placebo, OCA 10 mg, or OCA 25 mg once daily.[10][18]
-
Primary Endpoints: The trial had two primary endpoints at the 18-month interim analysis: 1) improvement in liver fibrosis by at least one stage with no worsening of NASH, and 2) resolution of NASH with no worsening of liver fibrosis.[6][10] Histological assessment was performed by a consensus panel of pathologists.[6][18]
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
-
Principle: This cell-based assay is used to screen for and characterize the activity of FXR agonists and antagonists. It utilizes a reporter gene, typically luciferase, whose expression is controlled by an FXR-responsive promoter.[19][20][21]
-
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is co-transfected with two plasmids: an expression plasmid for the FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing multiple copies of the GAL4 DNA binding site upstream of a minimal promoter driving the luciferase gene.[19] Stable cell lines expressing a luciferase reporter under the control of an FXR-responsive element are also commercially available.[21]
-
Compound Treatment: The transfected cells are then treated with the test compounds (potential NR1H4 activators) at various concentrations. A known FXR agonist, such as GW4064 or chenodeoxycholic acid (CDCA), is used as a positive control.[19]
-
Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of FXR activation.[21][22]
-
Data Analysis: The fold induction of luciferase activity is calculated relative to a vehicle control (e.g., DMSO). Dose-response curves are generated to determine the potency (EC50) of the activators.[19][23]
-
NR1H4 (FXR) Signaling Pathway
The activation of NR1H4/FXR by bile acids or synthetic agonists triggers a complex signaling cascade that regulates gene expression in the liver and intestine. This pathway is central to maintaining metabolic homeostasis.
References
- 1. pmlive.com [pmlive.com]
- 2. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 3. novartis.com [novartis.com]
- 4. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Long-Term Efficacy and Safety of Obeticholic Acid in Patients With Primary Biliary Cholangitis: A Demographic Subgroup Analysis of 5-Year Results From the POISE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 10. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patientcareonline.com [patientcareonline.com]
- 13. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 14. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. malattieautoimmunidelfegato.it [malattieautoimmunidelfegato.it]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 19. besjournal.com [besjournal.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. signosisinc.com [signosisinc.com]
- 22. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Independent Validation of NR1H4 Activator 1's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NR1H4 activator 1, a potent Farnesoid X receptor (FXR) agonist, with other well-characterized FXR agonists. The information presented is supported by experimental data to facilitate the independent validation of its mechanism of action.
Introduction to NR1H4 (FXR) Activation
Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR) upon activation by its natural ligands, bile acids, or synthetic agonists.[2][3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.
Key downstream effects of FXR activation include the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, primarily through the induction of the Small Heterodimer Partner (SHP).[1] In the intestine, FXR activation stimulates the expression of Fibroblast Growth Factor 19 (FGF19), which also acts to repress CYP7A1 in the liver.[3][4] This intricate signaling network makes FXR a compelling therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][5]
Comparative Analysis of FXR Agonists
The therapeutic landscape of FXR agonists includes a range of compounds with varying potency and selectivity. This section compares this compound with other notable FXR agonists.
Data Presentation: Potency of FXR Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other well-established FXR agonists, providing a quantitative measure of their potency.
| Compound | EC50 (nM) | Notes |
| This compound | 1 | A potent and selective FXR agonist.[6][7] |
| Obeticholic Acid (OCA) | ~15 - 100 | A semi-synthetic bile acid analog, and the first FDA-approved FXR agonist for PBC.[8][9] |
| GW4064 | ~15 - 30 | A potent and selective non-steroidal FXR agonist.[10][11] |
| Tropifexor (LJN452) | ~0.9 | A potent, non-steroidal FXR agonist currently in clinical development for NASH.[10][12] |
| Cilofexor (B606690) (GS-9674) | ~15 | A non-steroidal FXR agonist being investigated for the treatment of cholestatic liver diseases and NASH.[13] |
| WAY-362450 | 4 | A highly selective FXR agonist.[14] |
| MFA-1 | 16.9 | A potent synthetic FXR agonist.[11] |
Experimental Validation Protocols
To independently validate the mechanism of an FXR agonist, a series of in vitro experiments are typically performed. Below are detailed methodologies for key assays.
Luciferase Reporter Gene Assay
This assay is a common method to determine the ability of a compound to activate FXR in a cell-based system.
Principle: Cells are transiently co-transfected with two plasmids: an expression vector containing the ligand-binding domain (LBD) of FXR fused to the GAL4 DNA-binding domain, and a reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound activates the FXR LBD, the fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by measuring light emission.[15]
Detailed Protocol:
-
Cell Line: Human embryonic kidney 293T (HEK293T) cells or human hepatoma HepG2 cells are commonly used.
-
Plasmids:
-
Expression plasmid: pBIND-FXR-LBD (containing the human FXR ligand-binding domain fused to the GAL4 DNA-binding domain).[15]
-
Reporter plasmid: pG5-luc (containing five copies of the GAL4 binding site upstream of a promoter driving a luciferase reporter gene).[15]
-
Internal control plasmid: A plasmid expressing Renilla luciferase (e.g., pRL-TK) is co-transfected to normalize for transfection efficiency.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, co-transfect the cells with the expression, reporter, and internal control plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Following a 4-6 hour incubation with the transfection mix, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations. A known FXR agonist (e.g., GW4064) should be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This assay measures the ability of a compound to induce the expression of endogenous FXR target genes in a relevant cell line.
Principle: Cells are treated with the test compound, and the mRNA levels of known FXR target genes, such as SHP and FGF19, are quantified using qPCR. An increase in the expression of these genes provides evidence of FXR activation.[16]
Detailed Protocol:
-
Cell Line: Human hepatoma HepG2 cells or human colon adenocarcinoma Caco-2 cells are suitable for analyzing the expression of different FXR target genes.
-
Procedure:
-
Seed cells in a 6-well plate.
-
Once the cells reach 70-80% confluency, treat them with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., SHP, FGF19, BSEP, OSTα), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Primers:
-
Human SHP (NR0B2): Forward: 5'-GCT GTC TGG AGT CCT TCT GG-3'; Reverse: 5'-GGT CTT CAT GGC CTT GAG TG-3'
-
Human FGF19: Forward: 5'-ATG GAT GGC TGG AAT GAC AG-3'; Reverse: 5'-GTC GGT GAC GAT GAC ATT GG-3'
-
Human GAPDH: Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'; Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Visualizing the Mechanism and Workflow
To further clarify the mechanism of NR1H4 activation and the experimental process for its validation, the following diagrams are provided.
Caption: NR1H4 (FXR) signaling pathway activation.
Caption: Experimental workflow for validating an NR1H4 activator.
References
- 1. mdpi.com [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. besjournal.com [besjournal.com]
- 16. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptome Analysis of FXR Agonists: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Its central role in maintaining metabolic homeostasis has positioned it as a key therapeutic target for a variety of metabolic diseases, most notably non-alcoholic steatohepatitis (NASH). A number of FXR agonists are in various stages of clinical development, each with the potential for distinct biological effects. Understanding the nuanced differences in their mechanisms of action at the transcriptomic level is crucial for advancing drug development and personalizing therapy.
This guide provides a comparative analysis of the transcriptomic effects of different FXR agonists, supported by experimental data from preclinical studies. We will delve into the differential gene expression profiles induced by these compounds, provide detailed experimental protocols for reproducing such analyses, and visualize the key signaling pathways and experimental workflows.
Performance Comparison of FXR Agonists
The therapeutic efficacy of an FXR agonist is intrinsically linked to its ability to modulate the expression of target genes involved in metabolic and inflammatory pathways. Recent studies have highlighted significant differences in the transcriptomic signatures of various FXR agonists. Here, we compare the effects of two prominent FXR agonists: the semi-synthetic bile acid derivative Obeticholic Acid (OCA) and the steroidal non-bile acid agonist INT-787.
A pivotal study compared the effects of OCA and INT-787 in a mouse model of NASH, revealing that INT-787 modulated a substantially greater number of genes associated with FXR signaling, lipid metabolism, and hepatic stellate cell activation compared to OCA.[1][2] This suggests a more potent or broader engagement of FXR-regulated pathways by INT-787.
Data Presentation
The following tables summarize the differential expression of key genes in critical pathways modulated by OCA and INT-787, as observed in a preclinical model of NASH.[1][2][3]
Table 1: Modulation of Key FXR Signaling Pathway Genes
| Gene Symbol | Gene Name | Function | Fold Change (OCA vs. Vehicle) | Fold Change (INT-787 vs. Vehicle) |
| Nr0b2 (Shp) | Nuclear receptor subfamily 0 group B member 2 | Coregulator of nuclear receptors, key FXR target | Significant Upregulation | More Pronounced Upregulation |
| Cyp7a1 | Cytochrome P450 family 7 subfamily A member 1 | Rate-limiting enzyme in bile acid synthesis | Significant Downregulation | More Pronounced Downregulation |
| Slc10a1 | Solute carrier family 10 member 1 (NTCP) | Sodium/bile acid cotransporter | Upregulation | Significant Upregulation |
| Abcb11 | ATP binding cassette subfamily B member 11 (BSEP) | Bile salt export pump | Upregulation | Significant Upregulation |
| Fgf15/19 | Fibroblast growth factor 15/19 | Intestinal hormone regulating bile acid synthesis | Upregulation | Significant Upregulation |
Table 2: Modulation of Key Lipid Metabolism Genes
| Gene Symbol | Gene Name | Function | Fold Change (OCA vs. Vehicle) | Fold Change (INT-787 vs. Vehicle) |
| Srebf1 (Srebp1c) | Sterol regulatory element binding transcription factor 1 | Master regulator of lipogenesis | Downregulation | Significant Downregulation |
| Fasn | Fatty acid synthase | Key enzyme in fatty acid synthesis | Downregulation | Significant Downregulation |
| Acat2 | Acyl-CoA:cholesterol acyltransferase 2 | Cholesterol esterification | Downregulation | Significant Downregulation |
| Ppara | Peroxisome proliferator activated receptor alpha | Regulator of fatty acid oxidation | Upregulation | Significant Upregulation |
| Cd36 | CD36 molecule (thrombospondin receptor) | Fatty acid translocase | Downregulation | Significant Downregulation |
Table 3: Modulation of Key Hepatic Stellate Cell Activation (Fibrosis) Genes
| Gene Symbol | Gene Name | Function | Fold Change (OCA vs. Vehicle) | Fold Change (INT-787 vs. Vehicle) |
| Acta2 (α-SMA) | Actin alpha 2, smooth muscle | Marker of activated stellate cells | Downregulation | Significant Downregulation |
| Col1a1 | Collagen type I alpha 1 chain | Major component of fibrotic scar tissue | Downregulation | Significant Downregulation |
| Timp1 | TIMP metallopeptidase inhibitor 1 | Inhibitor of matrix metalloproteinases | Downregulation | Significant Downregulation |
| Mmp2 | Matrix metallopeptidase 2 | Enzyme involved in extracellular matrix remodeling | Downregulation | Significant Downregulation |
| Loxl2 | Lysyl oxidase like 2 | Enzyme cross-linking collagen and elastin | Downregulation | Significant Downregulation |
Experimental Protocols
The following is a representative experimental protocol for the comparative transcriptome analysis of FXR agonists in a mouse model of NASH, based on published studies.[1][2]
1. Animal Model and Treatment
-
Animal Model: Male Lepob/ob mice, a model of genetic obesity and metabolic syndrome, are often used.
-
Diet: Mice are fed a high-fat, high-cholesterol, and high-fructose diet (e.g., AMLN diet) for a specified period (e.g., 12-16 weeks) to induce NASH with fibrosis.
-
FXR Agonist Administration: Following the induction of NASH, mice are randomized into treatment groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
FXR Agonist 1 (e.g., Obeticholic Acid at 10-30 mg/kg/day)
-
FXR Agonist 2 (e.g., INT-787 at 10-30 mg/kg/day)
-
-
Route of Administration: Oral gavage is a common method.
-
Treatment Duration: Typically ranges from 2 to 8 weeks.
2. Sample Collection and RNA Isolation
-
At the end of the treatment period, mice are euthanized, and liver tissue is collected.
-
A portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C for RNA analysis.
-
Total RNA is isolated from the liver tissue using a suitable method, such as a TRIzol-based reagent or a column-based RNA isolation kit.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for sequencing.
3. RNA Sequencing (RNA-Seq)
-
Library Preparation: An mRNA sequencing library is prepared from the total RNA. This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
PCR amplification.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient for differential gene expression analysis (e.g., 20-30 million reads per sample).
4. Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference mouse genome (e.g., GRCm39) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis between treatment groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify enriched biological pathways and functions.
Mandatory Visualization
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation.
Experimental Workflow for Comparative Transcriptome Analysis
Caption: Comparative Transcriptomics Workflow.
References
- 1. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]
- 3. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of NR1H4 Activator 1
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of NR1H4 activator 1, a compound often used in research settings.
Core Principle: Treat as Hazardous Chemical Waste
Given that this compound is a bioactive substance with potential physiological effects, and is commonly dissolved in Dimethyl Sulfoxide (DMSO), all materials contaminated with this compound must be treated as hazardous chemical waste.[1] Do not dispose of this compound or its solutions down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (Butyl rubber is recommended for DMSO).[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
Caption: Personal Protective Equipment (PPE) for handling this compound waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of solid and liquid waste containing this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid materials, including unused powder, contaminated pipette tips, gloves, and empty vials, into a designated, clearly labeled hazardous waste container.
-
The container should be sealable and made of a material compatible with chemical waste.
-
-
Liquid Waste (DMSO Solutions):
-
Collect all liquid waste containing this compound, including stock solutions, experimental media, and rinsates, in a dedicated, sealed, and properly labeled hazardous waste container.
-
The container should be specifically designated for flammable or organic solvent waste.[2]
-
Never mix incompatible waste streams. If this compound has been used in conjunction with other hazardous materials (e.g., acids, bases), collect that waste in a separate, appropriately labeled container.[1]
-
2. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (e.g., GW4064) in DMSO"
-
The approximate concentration and volume
-
The date of accumulation
-
The primary hazards (e.g., "Combustible," "Toxic")
-
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from heat and ignition sources.[3]
-
Ensure the storage location is in accordance with your institution's environmental health and safety (EHS) guidelines.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified chemical waste disposal contractor.[4]
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NR1H4 Activator 1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of NR1H4 Activator 1, a potent tool in biomedical research. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes. This document will serve as a preferred resource for laboratory safety and chemical handling procedures related to this compound.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a selective non-steroidal agonist of the farnesoid X receptor (FXR), all personnel must use the following personal protective equipment (PPE) to prevent exposure. This compound should be considered hazardous, and direct contact should be avoided.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes or aerosols. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely. | To prevent inhalation of airborne particles. |
Operational Protocol for Safe Handling
Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is typically -20°C for long-term stability.
Preparation of Solutions
-
All handling of the solid compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of tools (spatulas, weighing paper, etc.) for handling the compound.
-
This compound is often soluble in organic solvents like DMSO and ethanol. Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
Use in Experiments
-
When transferring solutions, use appropriate pipettes and techniques to avoid splashes and aerosol generation.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Work in a well-ventilated area.
Spill Management
-
In case of a spill, immediately alert others in the area.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area of the spill.
-
Clean the spill area with an appropriate solvent and then with soap and water.
First Aid Measures
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of NR1H4 activator.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
